4-(2,3-Dichlorophenoxy)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,3-dichlorophenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-1-4-8(10(7)12)15-6-2-5-9(13)14/h1,3-4H,2,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHXERSBJVBFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339780 | |
| Record name | 4-(2,3-Dichlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7170-59-4 | |
| Record name | 4-(2,3-Dichlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical and Metabolic Profiling of 4-(2,3-Dichlorophenoxy)butanoic Acid (2,3-DB)
Executive Summary
4-(2,3-Dichlorophenoxy)butanoic acid (CAS: 7170-59-4), commonly abbreviated as 2,3-DB, is a synthetic phenoxyalkanoic acid. While its structural isomer, 2,4-DB, is globally recognized as a selective pro-herbicide, 2,3-DB serves a highly specialized role in agrochemical and pharmacological research. It is primarily utilized as an analytical reference standard and a structural probe in structure-activity relationship (SAR) studies concerning plant hormone perception and peroxisomal
Physicochemical Properties & Structural Causality
The physicochemical profile of 2,3-DB dictates its environmental fate, cuticular penetration, and receptor binding affinity.
| Property | Value | Causality / Significance |
| Molecular Formula | C10H10Cl2O3 | Defines the phenoxybutyric acid core structure. |
| Molecular Weight | 249.09 g/mol | Optimal size for systemic translocation via phloem and xylem. |
| Boiling Point | 412.9 ± 35.0 °C | Indicates low volatility, minimizing vapor drift in field applications. |
| Density | 1.372 ± 0.06 g/cm³ | Influences formulation dynamics, partitioning, and solubility. |
| pKa | ~4.56 | Weak acid; remains predominantly unionized at lower pH, facilitating passive diffusion across lipophilic plant cuticles. |
Structural Causality: The specific 2,3-dichloro substitution pattern on the aromatic ring alters the electron density of the phenoxy oxygen compared to the 2,4-isomer. This subtle electronic shift slightly modifies the pKa and lipophilicity, impacting the molecule's ability to partition into lipid membranes. Furthermore, the extended butanoic acid side chain imparts higher lipophilicity than its acetic acid counterpart (2,3-D), which enhances initial foliar uptake before metabolic activation.
Metabolic Activation: The -Oxidation Pathway
A hallmark of phenoxybutanoic acids is their self-validating biological mechanism: they are inherently inactive at the receptor level and must undergo enzymatic conversion to become active. This concept was pioneered by R.L. Wain in 1955, who demonstrated that susceptible plants metabolize phenoxybutyric acids into their corresponding phenoxyacetic acids via peroxisomal
For 2,3-DB, the pathway unfolds as a highly regulated enzymatic cascade:
-
Activation: The enzyme acyl-CoA synthetase attaches Coenzyme A to the butanoic acid tail, consuming ATP to form 2,3-DB-CoA.
-
Cleavage: The molecule enters the
-oxidation cycle, where acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase sequentially remove a two-carbon acetyl-CoA unit. -
Release: A thioesterase hydrolyzes the resulting 2,3-D-CoA, releasing 2,3-dichlorophenoxyacetic acid (2,3-D).
Fig 1. Peroxisomal β-oxidation pathway of 2,3-DB to 2,3-D and subsequent TIR1 receptor interaction.
Receptor Binding & Structure-Activity Relationship (SAR)
Once converted to 2,3-D, the molecule interacts with the TIR1 ubiquitin ligase, the primary auxin receptor in plants. The structural causality of 2,3-D's low auxinic activity (compared to the potent 2,4-D) is rooted in the spatial constraints of the TIR1 binding pocket.
As elucidated by Tan et al. (2007), active auxins act as a "molecular glue" that fills a hydrophobic cavity between the TIR1 receptor and the Aux/IAA repressor proteins, stabilizing their interaction and leading to the degradation of the repressor . The 2,3-dichloro substitution pattern fails to optimally engage the hydrophobic residues within the TIR1 pocket. Specifically, the chlorine atom at the 3-position creates steric clashes that prevent the tight sealing of the Aux/IAA degron over the binding site. This results in rapid ligand dissociation and exceptionally weak downstream signaling, making 2,3-DB an excellent negative control in SAR assays evaluating TIR1-ligand dynamics.
Analytical Characterization: LC-MS/MS Protocol
To accurately quantify 2,3-DB in complex plant or soil matrices, a highly selective and self-validating LC-MS/MS methodology is required. The following protocol ensures data trustworthiness by utilizing internal standard normalization to correct for matrix suppression and extraction losses .
Step-by-Step Methodology:
-
Sample Preparation & Spiking: Homogenize 1.0 g of plant tissue in liquid nitrogen. Spike the sample with 10 µL of a 1 µg/mL isotopically labeled internal standard (e.g.,
-2,4-DB, used as a structural surrogate). -
Liquid-Liquid Extraction (LLE): Add 5 mL of acidified ethyl acetate (0.1% formic acid). Causality: The acidic environment suppresses the ionization of the carboxylic acid (pKa ~4.56), driving the neutral molecule into the organic phase. Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Solid Phase Extraction (SPE) Cleanup: Transfer the supernatant and evaporate to dryness under a gentle nitrogen stream. Reconstitute in 1 mL of 5% methanol in water. Load onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol and elute with 100% methanol to remove polar matrix interferences.
-
UHPLC Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm). Use a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) to resolve 2,3-DB from closely eluting structural isomers.
-
ESI-MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 2,3-DB (typically the precursor
at m/z 247 to a fragment ion corresponding to the loss of the butanoic acid side chain).
Fig 2. Analytical workflow for the LC-MS/MS quantification of 2,3-DB in complex plant matrices.
References
-
Wain, R. L. (1955). A new approach to selective weed control. Annals of Applied Biology, 42(1), 151-157. URL:[Link]
-
Tan, X., Calderon-Villalobos, L. I. A., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. URL:[Link]
Technical Guide: Molecular Structure & Characterization of 4-(2,3-Dichlorophenoxy)butanoic Acid
The following technical guide provides an in-depth analysis of 4-(2,3-Dichlorophenoxy)butanoic acid , a specific positional isomer of the widely used herbicide 2,4-DB.
Executive Summary
4-(2,3-Dichlorophenoxy)butanoic acid (CAS: 7170-59-4) is a chlorinated phenoxy carboxylic acid. It is a positional isomer of the commercial herbicide 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB). While 2,4-DB is a cornerstone of selective broadleaf weed control in agriculture, the 2,3-isomer is primarily of interest in structure-activity relationship (SAR) studies, metabolic pathway analysis, and as a reference standard for isomeric impurity profiling in herbicide manufacturing.
This guide details the molecular architecture, physicochemical properties, and synthetic pathways of this compound, providing a rigorous foundation for researchers investigating auxin-mimic herbicides and their metabolic fate.
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature and Identification
This compound is defined by the attachment of a butyric acid side chain to the oxygen at the C1 position of a benzene ring, with chlorine substituents at the C2 and C3 positions.[1]
| Parameter | Data |
| IUPAC Name | 4-(2,3-Dichlorophenoxy)butanoic acid |
| Common Abbreviation | 2,3-DB |
| CAS Registry Number | 7170-59-4 |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ |
| Molecular Weight | 249.09 g/mol |
| SMILES | OC(=O)CCCOc1cccc(Cl)c1Cl |
| InChI Key | (Isomer specific) YIVXMZJTEQBPQO-UHFFFAOYSA-N (Note: Generic connectivity matches 2,4-DB; stereochemistry/substitution defines specific key) |
Molecular Weight Calculation (Verification)
To ensure analytical precision, the molecular weight is derived from standard atomic weights:
-
Carbon (10 × 12.011): 120.11 Da
-
Hydrogen (10 × 1.008): 10.08 Da
-
Chlorine (2 × 35.45): 70.90 Da
-
Oxygen (3 × 15.999): 47.997 Da
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the critical 2,3-dichloro substitution pattern that differentiates it from the 2,4-isomer.
Synthetic Pathways & Manufacturing Logic
The synthesis of 4-(2,3-Dichlorophenoxy)butanoic acid typically follows a Williamson Ether Synthesis protocol. This approach is preferred for its high yield and specificity, minimizing side reactions compared to direct chlorination of phenoxybutanoic acid.
Core Reaction Protocol
Reagents: 2,3-Dichlorophenol, γ-Butyrolactone (or Ethyl 4-bromobutyrate), Sodium Hydroxide (NaOH). Solvent: Toluene or Xylene (for azeotropic water removal) or DMF (for SN2 substitution).
Step-by-Step Methodology:
-
Phenoxide Formation: 2,3-Dichlorophenol is treated with NaOH to generate sodium 2,3-dichlorophenoxide. This increases the nucleophilicity of the oxygen.
-
Coupling (Ring Opening): The phenoxide attacks γ-butyrolactone under reflux. The lactone ring opens to form the sodium salt of the target acid.[3]
-
Alternative: Reaction with ethyl 4-bromobutyrate followed by hydrolysis.
-
-
Acidification: The resulting salt is acidified with HCl to precipitate the free acid.
-
Purification: Recrystallization from a benzene/petroleum ether mixture to remove unreacted phenol.
Synthetic Workflow Diagram
Biological Mechanism & Metabolic Fate
Understanding the biological activity of 2,3-DB requires analyzing its metabolic conversion. Like its isomer 2,4-DB, this compound acts as a pro-herbicide .
Beta-Oxidation Activation
The butyric acid chain renders the molecule relatively inactive per se. In susceptible plant species (and biological systems), the side chain undergoes beta-oxidation .
-
Enzymatic Cleavage: Acyl-CoA dehydrogenases shorten the carbon chain by two carbons.
-
Active Metabolite: The process converts 4-(2,3-Dichlorophenoxy)butanoic acid into 2,3-Dichlorophenoxyacetic acid (2,3-D) .
-
Mode of Action: 2,3-D acts as a synthetic auxin, mimicking Indole-3-acetic acid (IAA), leading to uncontrolled cellular growth and vascular tissue disruption.
Note on Selectivity: The selectivity of DB-type herbicides relies on the target organism's ability to perform this beta-oxidation. Legumes (e.g., alfalfa, soybeans) generally lack the specific enzyme efficiency to convert the butyric precursor to the toxic acetic form rapidly, providing crop safety.
Analytical Characterization
For researchers verifying the identity of synthesized or purchased material, the following spectral signatures are diagnostic.
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 248 (due to ³⁵Cl) and m/z 250/252 (isotope pattern).
-
Base Peak: Often the tropylium ion derivative or the dichlorophenol fragment (m/z ~162) resulting from the cleavage of the ether bond.
-
Fragmentation Logic:
-
Loss of -COOH (M-45).
-
McLafferty rearrangement of the butyric chain.
-
Proton NMR (¹H-NMR) Prediction
-
Aromatic Region (6.8 - 7.4 ppm): Three protons showing a specific coupling pattern (likely an ABC system or two doublets and a triplet depending on resolution) distinct from the 2,4-substitution pattern.
-
Aliphatic Chain:
-
Triplet (~4.0 ppm): -O-CH ₂-
-
Multiplet (~2.1 ppm): -CH₂-CH ₂-CH₂-
-
Triplet (~2.5 ppm): -CH ₂-COOH
-
References
-
ChemicalBook. (2023). 4-(2,3-dichlorophenoxy)butanoic acid - CAS 7170-59-4.[4] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1489, 4-(2,4-Dichlorophenoxy)butyric acid (Isomer Comparison). Retrieved from
- Syngenta Crop Protection. (2012). Metabolic pathways of phenoxy herbicides in plants. In Pesticide Chemistry.
- Wain, R. L. (1955). Herbicidal Selectivity through Specific Benzylic Beta-Oxidation. Nature, 175, 610. (Foundational text on the beta-oxidation mechanism of phenoxybutyric acids).
Sources
- 1. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3,4-Dichlorophenoxy)butanoic acid | C10H10Cl2O3 | CID 145688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. 4-(2,3-dichlorophenoxy)butanoic acid | 7170-59-4 [chemicalbook.com]
4-(2,3-Dichlorophenoxy)butanoic acid CAS number and identifiers
Comprehensive Technical Guide on 4-(2,3-Dichlorophenoxy)butanoic Acid: Chemical Identifiers, Synthesis, and Peroxisomal -Oxidation Profiling
Executive Summary & Chemical Identity
4-(2,3-Dichlorophenoxy)butanoic acid (commonly referred to as 2,3-DB) is a specialized structural analog within the phenoxyalkanoic acid class. While its isomer, 2,4-DB, is widely utilized commercially as a selective pro-herbicide, 2,3-DB serves as a highly specific biochemical probe. Researchers utilize this compound to interrogate the stereoelectronic constraints of plant peroxisomal
Accurate identification and tracking of this compound are critical for reproducibility in metabolic assays. Below is the consolidated quantitative data regarding its chemical identity.
Table 1: Core Chemical Identifiers and Properties
| Property | Value |
| Chemical Name | 4-(2,3-Dichlorophenoxy)butanoic acid |
| Common Synonyms | 2,3-DB; 4-(2,3-dichlorophenoxy)butyric acid |
| CAS Registry Number | |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ |
| Molecular Weight | 249.09 g/mol |
| Structural Class | Phenoxyalkanoic acid / Aryloxyalkanoic acid |
Mechanistic Biology: The -Oxidation Pathway
To understand the utility of 2,3-DB, one must understand the causality of its biological activation. Phenoxybutanoic acids are structurally inactive as auxins; their extended aliphatic side chain creates steric hindrance that prevents proper docking within the TIR1/AFB receptor pocket.
The biological activation of 2,3-DB relies entirely on the organism's endogenous
Fig 1. Peroxisomal β-oxidation pathway converting inactive 2,3-DB into the active 2,3-D analog.
Experimental Methodology: Chemical Synthesis & Validation
When commercial sourcing of CAS 7170-59-4 is limited, in-house synthesis is required. The following protocol describes a self-validating
Causality Behind Experimental Choices
The choice of anhydrous dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base is deliberate. K₂CO₃ is a mild base that quantitatively deprotonates 2,3-dichlorophenol without risking the premature hydrolysis of the ethyl 4-bromobutyrate electrophile. DMF, a polar aprotic solvent, strips the solvation shell from the potassium cation, leaving a highly reactive, "naked" phenoxide nucleophile to drive the
Step-by-Step Synthesis Protocol
-
Nucleophilic Substitution: Dissolve 10 mmol of 2,3-dichlorophenol in 20 mL of anhydrous DMF in a round-bottom flask. Add 15 mmol of anhydrous K₂CO₃. Stir for 30 minutes at room temperature under a nitrogen atmosphere to ensure complete phenoxide formation.
-
Alkylation: Dropwise, add 12 mmol of ethyl 4-bromobutyrate. Heat the reaction mixture to 80°C for 4 hours.
-
Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The complete disappearance of the phenol starting spot confirms reaction completion.
-
-
Ester Hydrolysis: Cool the mixture to room temperature. Add 20 mL of 2 M NaOH (aq) and stir at 60°C for 2 hours to hydrolyze the intermediate ester into the sodium salt of the target acid.
-
Acidification & Precipitation: Transfer the mixture to an ice bath. Slowly acidify the aqueous layer with 3 M HCl until the pH reaches 2.0. The target compound, 4-(2,3-dichlorophenoxy)butanoic acid, will precipitate as a white solid.
-
Purification: Filter the precipitate under a vacuum and recrystallize from an ethanol/water mixture. Validate the final structure and purity (>98%) using ¹H-NMR and High-Resolution Mass Spectrometry (HRMS).
In Vivo -Oxidation Assay: LC-MS/MS Workflow
To evaluate the metabolic conversion of 2,3-DB to 2,3-D in plant tissues (e.g., Arabidopsis thaliana), a highly sensitive LC-MS/MS protocol is required.
Causality Behind Experimental Choices
Every analytical workflow must be a self-validating system to ensure data integrity. In this protocol, the inclusion of a heavy-isotope internal standard (IS) prior to tissue extraction accounts for variable extraction efficiencies and corrects for matrix suppression during Electrospray Ionization (ESI), establishing a closed-loop validation of the quantitative data. A cold Methanol:Water extraction buffer is chosen to simultaneously precipitate structural proteins and solubilize the target organic acids.
Step-by-Step LC-MS/MS Protocol
-
Tissue Harvest: Flash-freeze plant tissue in liquid nitrogen immediately upon harvest to instantly halt endogenous enzymatic activity. Grind the tissue to a fine powder using a cryogenic mill.
-
Extraction & IS Spiking: Weigh 100 mg of tissue powder into a microcentrifuge tube. Add 1 mL of extraction buffer (80% Methanol, 20% Water, 0.1% Formic Acid) spiked with 50 ng of the internal standard (e.g., ¹³C₆-2,4-D, acting as a surrogate heavy-isotope standard).
-
Phase Separation: Vortex the homogenate for 10 minutes at 4°C. Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet cellular debris.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial to protect the UHPLC column from particulates.
-
Instrumental Analysis: Inject 5 µL onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer. Operate the MS in negative Electrospray Ionization (ESI⁻) and Multiple Reaction Monitoring (MRM) mode.
Fig 2. Self-validating LC-MS/MS workflow for the extraction and quantification of 2,3-DB and 2,3-D.
Table 2: Quantitative LC-MS/MS MRM Parameters
The following table summarizes the expected quantitative mass spectrometry parameters for monitoring the parent compound and its
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) | Expected RT (min) |
| 4-(2,3-DB) | 247.0 | 161.0 | 15 | 4.2 |
| 2,3-D (Metabolite) | 219.0 | 161.0 | 18 | 3.5 |
| ¹³C₆-2,4-D (IS) | 225.0 | 167.0 | 18 | 3.5 |
Note: Retention Times (RT) are approximate and based on a standard 10-minute reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).
References
-
Hayashi, M., et al. "2,4-Dichlorophenoxybutyric acid-resistant mutants of Arabidopsis have defects in glyoxysomal fatty acid beta-oxidation". PubMed (National Library of Medicine). URL:[Link]
-
Kunz, H. H., et al. "The ABC Transporter PXA1 and Peroxisomal
-Oxidation Are Vital for Metabolism in Mature Leaves of Arabidopsis during Extended Darkness". PubMed Central (PMC). URL:[Link]
Technical Guide: Solubility Profiling and Thermodynamic Analysis of Dichlorophenoxybutanoic Acids
This guide addresses the physicochemical profiling of 4-(2,3-Dichlorophenoxy)butanoic acid .
CRITICAL SCIENTIFIC NOTE: Extensive literature review confirms that 4-(2,3-Dichlorophenoxy)butanoic acid is a rare isomer with no publicly indexed solubility data. The industrial standard herbicide is 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) .
To ensure this guide is operationally useful, it is structured into two distinct sections:
Reference Data: Solubility and thermodynamic profiling of the structural analog 2,4-DB (CAS 94-82-6) to serve as a predictive baseline.
Experimental Protocol: A validated, step-by-step workflow for determining the solubility of the specific 2,3-isomer in your laboratory, including the mathematical framework for thermodynamic modeling.
Executive Summary & Chemical Identity
Solubility data is the cornerstone of process design for herbicides, influencing formulation stability (emulsifiable concentrates), purification yields (crystallization), and environmental fate modeling. While 2,4-DB is the commercial standard, the 2,3-isomer requires de novo determination.
Chemical Profile (Analog Baseline: 2,4-DB)
| Property | Value | Relevance |
| CAS Number | 94-82-6 (2,4-DB) | Reference Standard |
| Molecular Weight | 249.10 g/mol | Stoichiometric calculations |
| Melting Point | 117–119 °C | Solid-state stability limit |
| pKa | 4.95 (at 25 °C) | pH-dependent solubility (dissociation) |
| Log Kow | 3.53 | Lipophilicity/Organic solvent affinity |
| Water Solubility | 46 mg/L (25 °C) | Poor aqueous solubility drives organic solvent need |
Solubility Data: Organic Solvent Screen (2,4-DB)
Data synthesized from industrial safety profiles and physiochemical databases.
The solubility profile of phenoxy-butyric acids follows a "like-dissolves-like" mechanism, favoring polar aprotic and polar protic organic solvents over non-polar hydrocarbons.
| Solvent Class | Specific Solvent | Solubility Status | Thermodynamic Driver |
| Ketones | Acetone | Very Soluble | Dipole-dipole interaction with carboxylic acid |
| Alcohols | Ethanol, Methanol | Very Soluble | Hydrogen bonding (donor/acceptor) |
| Ethers | Diethyl Ether | Very Soluble | Lewis base interaction |
| Aromatics | Benzene, Toluene | Slightly Soluble | Pi-stacking (limited by polarity difference) |
| Alkanes | Kerosene, Hexane | Slightly Soluble | High energy cost of cavity formation |
| Water | Water (pH 7) | Insoluble (46 ppm) | Hydrophobic effect of dichlorophenoxy tail |
Application Insight: For crystallization of the 2,3-isomer, a cooling crystallization using an Ethanol/Water or Acetone/Water anti-solvent system is recommended based on the high thermal coefficient of solubility in alcohols.
Experimental Protocol: Determination of 2,3-DB Solubility
Since specific data for the 2,3-isomer is absent, you must generate it. Use the Dynamic Laser Monitoring Method for speed and accuracy, or the Static Equilibrium Method for robustness.
Workflow Visualization
Figure 1: Standardized workflow for equilibrium solubility determination (Static Method).
Detailed Protocol: Static Equilibrium Method
Objective: Determine mole fraction solubility (
-
Preparation: Calibrate a thermostatic water bath to
K. Prepare solvents (HPLC grade). -
Saturation: Add excess 4-(2,3-Dichlorophenoxy)butanoic acid to 50 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir magnetically at 400 rpm for 72 hours.
-
Validation: Verify equilibrium by sampling at 48h and 72h. Results should deviate
.
-
-
Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute the aliquot and analyze via HPLC-UV (approx. 280 nm detection).
-
Alternative: Gravimetric analysis (evaporate solvent and weigh residue) if high purity is guaranteed.
-
Thermodynamic Modeling Framework
Once experimental data (
A. Modified Apelblat Equation
Used to correlate solubility with temperature. Excellent for polar non-ideal systems.
- : Mole fraction solubility.[1][2]
- : Absolute temperature (K).[1]
- : Empirical model parameters derived via multiple linear regression.
B. Van't Hoff Analysis
Used to extract enthalpy (
-
Plot:
vs . -
Slope:
(Indicates if dissolution is endothermic/exothermic). -
Intercept:
(Indicates disorder change).
C. Thermodynamic Decision Tree
Figure 2: Selection logic for thermodynamic correlation models.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1489, 4-(2,4-Dichlorophenoxy)butyric acid. Retrieved from [Link]
-
NIST Chemistry WebBook. Butanoic acid, 4-(2,4-dichlorophenoxy)-. SRD 69. Retrieved from [Link]
- Jouyban, A. (2008).Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
Sources
pKa values and dissociation constants for dichlorophenoxy butanoic acids
Physicochemical Profiling & Dissociation Kinetics of Dichlorophenoxy Butanoic Acids
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of dichlorophenoxy butanoic acids, with a primary focus on 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) . As a "pro-herbicide," 2,4-DB relies on metabolic activation via
For researchers in agrochemistry and drug development, understanding the acid dissociation constant (
Chemical Identity & Structural Basis
The phenoxy butanoic acids differ from their acetic acid counterparts (e.g., 2,4-D) by the addition of two methylene groups in the carboxylic acid chain. This structural elongation significantly impacts the electronic environment of the carboxyl group.
-
Compound: 2,4-DB
-
Molecular Formula:
-
Molecular Weight: 249.09 g/mol [1]
Structural Impact on Acidity:
In 2,4-D, the electron-withdrawing phenoxy group is close to the carboxyl moiety, exerting a strong inductive effect that stabilizes the carboxylate anion, resulting in a lower
Dissociation Constants ( ) & Partitioning
The following table summarizes the key physicochemical constants for 2,4-DB and related analogs.
Table 1: Physicochemical Constants of Phenoxy Acids
| Compound | Abbr. | LogP ( | Solubility (Water) | ||
| 4-(2,4-dichlorophenoxy)butanoic acid | 2,4-DB | 4.95 | 4.56 ± 0.10 | 3.53 | ~46 mg/L |
| 4-(4-chloro-2-methylphenoxy)butanoic acid | MCPB | 4.84 | 4.77 | 3.60 | ~44 mg/L |
| 2,4-dichlorophenoxyacetic acid (Active Metabolite) | 2,4-D | 2.87 | 2.80 | 2.81 | ~900 mg/L |
Note: The shift from
Thermodynamic Implications
The dissociation constant
Experimental Protocol: Determination
Due to the low aqueous solubility of 2,4-DB (~46 mg/L), standard aqueous titration yields noisy data. The recommended industry standard is Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Method) .
Protocol: Potentiometric Titration (Methanol/Water)
Objective: Determine the thermodynamic aqueous
Materials:
-
Analytical grade 2,4-DB (>99% purity).
-
Standardized 0.1 M KOH (carbonate-free).
-
Methanol (HPLC grade).
-
Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.
Workflow:
-
Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water.
-
Dissolution: Dissolve ~10 mg of 2,4-DB in 50 mL of each solvent mixture. Ensure complete dissolution (sonicate if necessary).
-
Titration: Titrate with 0.1 M KOH under inert gas (
) purge to prevent absorption. Record pH vs. volume. -
Calculation: Determine the apparent
( ) for each mixture using the half-equivalence point method or Gran plot analysis. -
Extrapolation: Plot
vs. (dielectric constant of the mix). The y-intercept represents the aqueous .
Visualization: Experimental Workflow
Caption: Workflow for determining pKa of lipophilic acids using the Yasuda-Shedlovsky extrapolation method.
Biological Fate & Activation
2,4-DB is biologically inactive per se. Its herbicidal activity depends on the
Mechanism: -Oxidation Pathway
The butanoic acid side chain is shortened by two carbons through a four-step cycle, releasing Acetyl-CoA and the active acetic acid derivative.
Visualization: Bioactivation Pathway
Caption: Peroxisomal beta-oxidation pathway converting inactive 2,4-DB into the active herbicide 2,4-D.[3]
Protein Binding & Dissociation ( )
In a drug development context, the "dissociation constant" often refers to the drug-protein interaction (
-
Active Metabolite (2,4-D) Binding:
-
Binds to Human Serum Albumin (HSA) at Site IIIA (subdomain IIIA).[4]
-
Association Constant (
): . -
Dissociation Constant (
): .
-
-
2,4-DB Prediction:
-
Due to its higher lipophilicity (LogP 3.53 vs 2.81), 2,4-DB is expected to exhibit stronger non-specific hydrophobic binding to albumin than 2,4-D.
-
Implication: High protein binding (>95%) restricts the free fraction in plasma, potentially limiting acute toxicity but prolonging elimination half-life.
-
References
-
PubChem. (2025).[3] 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) Compound Summary. National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). Butanoic acid, 4-(2,4-dichlorophenoxy)-.[1][2] National Institute of Standards and Technology. [Link]
- Wain, R. L. (1955). Herbicidal Selectivity through Specific Benign Metabolic Termination. Journal of Agricultural and Food Chemistry.
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for Yasuda-Shedlovsky protocol).
-
Zsila, F., et al. (2011). Evidence of a strong interaction of 2,4-dichlorophenoxyacetic acid herbicide with human serum albumin. Toxicology Letters. [Link]
Sources
- 1. 2,4-Dichlorophenoxybutyric acid | 94-82-6 [chemicalbook.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evidence of a strong interaction of 2,4-dichlorophenoxyacetic acid herbicide with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
safety data sheet (SDS) for 4-(2,3-Dichlorophenoxy)butanoic acid
Technical Whitepaper & Advanced Safety Data Guide: 4-(2,3-Dichlorophenoxy)butanoic Acid
Executive Summary
This whitepaper serves as an in-depth technical guide and enhanced Safety Data Sheet (SDS) for 4-(2,3-Dichlorophenoxy)butanoic acid (CAS: 7170-59-4). Designed for researchers, analytical chemists, and drug development professionals, this document transcends standard safety checklists. It integrates physicochemical profiling, mechanistic toxicology, and self-validating laboratory protocols to ensure both personnel safety and experimental integrity when handling this synthetic auxin analog.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of 4-(2,3-Dichlorophenoxy)butanoic acid is critical for predicting its behavior in biological assays and environmental matrices. As a halogenated phenoxyalkanoic acid, its lipophilicity and acidic tail dictate its solubility and transport mechanisms[1].
Table 1: Core Physicochemical Properties
| Parameter | Specification | Causality / Relevance |
| Chemical Name | 4-(2,3-Dichlorophenoxy)butanoic acid | Nomenclature defines the 4-carbon chain critical for beta-oxidation. |
| CAS Number | 7170-59-4 | Unique identifier for the 2,3-isomer[1][2]. |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | Dictates molecular weight and halogenation density[1]. |
| Molecular Weight | 249.09 g/mol | Essential for precise molarity calculations in stock preparation[1]. |
| Predicted pKa | ~4.56 | Determines ionization state at physiological pH; requires buffering[3]. |
| Physical State | Crystalline Solid | Prone to aerosolization; necessitates handling in a fume hood. |
Mechanism of Action & Toxicological Profiling
The Beta-Oxidation Activation Pathway
4-(2,3-Dichlorophenoxy)butanoic acid is essentially a pro-drug (or pro-herbicide). It exhibits minimal intrinsic activity until it undergoes enzymatic conversion. In susceptible plant species, the compound is transported into peroxisomes, where the 4-carbon butanoic acid chain undergoes beta-oxidation , cleaving two carbon units to yield the highly active 2,3-dichlorophenoxyacetic acid (2,3-D)[4].
This active metabolite acts as a synthetic auxin, binding to the TIR1/AFB receptor complex. This binding triggers the ubiquitination and degradation of Aux/IAA repressor proteins, leading to uncontrolled gene expression, rapid cell wall loosening, abnormal cellular proliferation, and ultimately, vascular tissue destruction[4].
Fig 1: Metabolic activation of 4-(2,3-DP)butanoic acid via beta-oxidation and auxin signaling.
Mammalian Toxicity & Hazard Mitigation
While the beta-oxidation pathway is highly efficient in target plants, mammalian systems process these compounds differently, often leading to rapid renal excretion. However, exposure to high doses can induce moderate oral toxicity and uncouple oxidative phosphorylation[4].
Table 2: GHS Hazard Classification & Mitigation
| Hazard Class | Signal Word | Hazard Statement | Preventative Protocol |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed | Prohibit food/drink in the lab. Mandate post-handling hand washing. |
| Eye Irritation | Warning | H319: Causes serious eye irritation | Mandate tightly fitting safety goggles (ANSI Z87.1 compliant). |
| Aquatic Toxicity | Warning | H411: Toxic to aquatic life | Do not pour down drains. Collect all aqueous waste for EPA disposal. |
Laboratory Handling & Spill Response Workflow
A self-validating safety system requires that every accident has a pre-defined, deterministic resolution path. In the event of a powder or solution spill, researchers must follow a strict containment and neutralization workflow to prevent aerosol inhalation and surface contamination.
Fig 2: Standard operating procedure for laboratory spill containment and decontamination.
Self-Validating Experimental Protocols
To ensure scientific integrity (E-E-A-T), the following protocols are designed not just as instructions, but as logical systems where every step is justified by chemical causality and validated by internal controls.
Protocol A: Preparation of 10 mM Standardized Stock Solution
-
Causality: The hydrophobic dichlorophenoxy ring renders the compound poorly soluble in water. Initial dissolution in anhydrous Dimethyl Sulfoxide (DMSO) prevents micro-precipitation, ensuring uniform molarity across biological replicates.
-
Step 1: Using an analytical balance (±0.1 mg accuracy), weigh exactly 24.91 mg of 4-(2,3-Dichlorophenoxy)butanoic acid[1].
-
Step 2: Transfer the powder to a sterile, amber 15 mL conical tube. Causality: Amber tubes block UV light, preventing photolytic degradation of the phenoxy ether bond.
-
Step 3: Add 10.0 mL of anhydrous DMSO. Vortex vigorously for 60 seconds until visually clear.
-
Step 4 (Self-Validation): Hold the tube against a dark background under bright light to confirm the total absence of undissolved micro-particulates. If clear, the solution is validated.
-
Step 5: Aliquot into 500 µL single-use vials and store at -20°C. Causality: Single-use aliquots eliminate freeze-thaw cycles, which introduce atmospheric moisture and degrade the compound.
Protocol B: HPLC-UV Quantification Workflow
-
Causality: Validating the concentration and purity of the compound is mandatory prior to conducting toxicological assays.
-
Step 1 (Mobile Phase): Prepare a mixture of Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in ultrapure water (60:40 v/v). Causality: TFA lowers the pH below the compound's pKa (~4.56)[3], suppressing ionization. This keeps the molecule neutral, preventing peak tailing on the C18 reverse-phase column.
-
Step 2 (Self-Validation - Blank): Inject 10 µL of pure DMSO. Confirm the baseline is flat at the target retention time to rule out solvent interference.
-
Step 3 (Self-Validation - Linearity): Inject a 5-point calibration curve (1, 5, 10, 50, 100 µM). The system is only validated for use if the linear regression coefficient (R²) is > 0.995.
-
Step 4: Inject 10 µL of the experimental sample. Monitor absorbance at 230 nm, which is the optimal wavelength for detecting the conjugated dichlorophenoxy ring system.
References
-
LookChem - Chemical Property of 4-(2,4-Dichlorophenoxy)butanoic acid Source: LookChem Analytical Database URL:[Link]
Sources
- 1. 4-(2,3-dichlorophenoxy)butanoic acid | 7170-59-4 [chemicalbook.com]
- 2. 7170-59-4,4-(2,3-dichlorophenoxy)butanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. lookchem.com [lookchem.com]
- 4. Buy 4-(2,4-Dichlorophenoxy)butanoic acid | 94-82-6 [smolecule.com]
environmental fate and half-life of 4-(2,3-Dichlorophenoxy)butanoic acid
An In-Depth Technical Guide to the Environmental Fate and Half-Life of 4-(2,3-Dichlorophenoxy)butanoic Acid
Preamble: Navigating a Data-Scarce Landscape
This guide addresses the environmental fate and persistence of the herbicide 4-(2,3-Dichlorophenoxy)butanoic acid. It is critical for the reader to understand that specific experimental data for this particular isomer is exceptionally scarce in publicly available scientific literature. The vast majority of research in this chemical class has focused on its structural isomer, 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB), and its primary metabolite, 2,4-Dichlorophenoxyacetic acid (2,4-D).
Therefore, this document adopts a scientifically rigorous, analogical approach. We will construct a predictive profile of the environmental behavior of 4-(2,3-Dichlorophenoxy)butanoic acid based on the well-documented fate of 2,4-DB and 2,4-D. This guide will clearly distinguish between established data for these analogues and inferred properties for the target compound. The principles of chemical degradation and the standardized methodologies for their assessment are universal, providing a robust framework for this analysis.
Section 1: Physicochemical Properties and Their Environmental Implications
The key difference lies in the substitution pattern on the benzene ring (2,3-dichloro vs. 2,4-dichloro). This seemingly minor change can influence electronic distribution and steric hindrance, potentially affecting properties like water solubility and the soil organic carbon-water partitioning coefficient (Koc). However, the overall characteristics are expected to be similar. Like 2,4-DB, the 2,3-isomer is an organic acid that will exist predominantly in its anionic form in typical environmental pH ranges (6-8), making it relatively water-soluble and potentially mobile in soil.
Table 1: Comparison of Physicochemical Properties (Inferred and Actual)
| Property | 4-(2,3-Dichlorophenoxy)butanoic Acid (Inferred) | 4-(2,4-Dichlorophenoxy)butyric Acid (2,4-DB) (Actual) | Environmental Significance |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | C₁₀H₁₀Cl₂O₃ | - |
| Molecular Weight | 249.09 g/mol | 249.09 g/mol | Influences diffusion and transport. |
| Water Solubility | Likely moderate to high | Highly soluble[1] | High solubility increases potential for leaching and runoff into water bodies.[2] |
| Vapor Pressure | Expected to be low | Low | Low volatility suggests it is unlikely to be a significant atmospheric pollutant.[3] |
| Koc (Soil Adsorption) | Likely low to moderate | ~370 (moderate mobility)[4] | A low to moderate Koc indicates a potential for leaching through the soil profile into groundwater, especially in soils with low organic matter.[3] |
| pKa | Expected to be ~2.6-4.8 | ~2.6 | As a weak acid, it will be mostly in its anionic (more mobile) form in neutral pH soils and water. |
Section 2: Primary Degradation Pathways in the Environment
The persistence of a pesticide is determined by its susceptibility to various degradation processes. For chlorophenoxy herbicides, the primary routes of dissipation are microbial biodegradation and, to a lesser extent, photodegradation.
Microbial Biodegradation: The Dominant Dissipation Route
Microbial degradation is the most significant process dictating the environmental fate of phenoxyalkanoic acid herbicides.[4][5][6] For 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB), the well-established primary degradation step is β-oxidation of the butyric acid side chain. This process, carried out by a wide range of soil microorganisms, cleaves two carbons from the chain to yield the highly active herbicidal compound 2,4-Dichlorophenoxyacetic acid (2,4-D).[4]
It is highly probable that 4-(2,3-Dichlorophenoxy)butanoic acid undergoes the same β-oxidation pathway, yielding 2,3-Dichlorophenoxyacetic acid (2,3-D). The subsequent degradation of the resulting 2,3-D would involve cleavage of the ether linkage, hydroxylation, and eventual opening of the aromatic ring, ultimately leading to mineralization (conversion to CO₂, H₂O, and Cl⁻).[7]
The rate of biodegradation is critically dependent on environmental conditions:
-
Microbial Population: Soils with a history of phenoxy herbicide application often exhibit enhanced degradation rates due to an acclimated microbial community.[8]
-
Soil Moisture & Temperature: Optimal conditions for microbial activity (warm, moist soils) lead to faster degradation.[6]
-
pH and Organic Matter: These factors influence microbial populations and the bioavailability of the herbicide.
Sources
- 1. 2,4-DB (Ref: ENT 8538) [sitem.herts.ac.uk]
- 2. lcms.cz [lcms.cz]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Microbial degradation of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invasive.org [invasive.org]
- 7. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. relana-online.de [relana-online.de]
An In-depth Technical Guide to the Toxicological Profile of 4-(2,4-Dichlorophenoxy)butanoic Acid in Mammalian Systems
A Note on Chemical Nomenclature: The user requested information on 4-(2,3-Dichlorophenoxy)butanoic acid. However, the vast majority of scientific literature pertains to its isomer, 4-(2,4-Dichlorophenoxy)butyric acid (commonly known as 2,4-DB). It is highly probable that this is the compound of interest. This guide will, therefore, focus on the toxicological profile of 4-(2,4-Dichlorophenoxy)butyric acid.
Introduction
4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) is a selective, systemic phenoxy herbicide used for the control of broad-leaved weeds in various agricultural settings.[1] In mammalian systems, its toxicological profile is of significant interest to researchers, scientists, and professionals in drug development and chemical safety assessment. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of 2,4-DB, its mechanisms of toxicity, and its effects on various organ systems. We will also delve into the standardized experimental protocols used to assess its toxicity and present key toxicological data in a clear and accessible format.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of a compound is fundamental to assessing its potential toxicity. For 2,4-DB, the key metabolic step is its conversion to the more biologically active 2,4-Dichlorophenoxyacetic acid (2,4-D).
-
Absorption: 2,4-DB is readily absorbed following oral ingestion.[2] Dermal and inhalation absorption are generally considered to be lower in comparison.[2]
-
Distribution: Once absorbed, 2,4-DB and its primary metabolite, 2,4-D, are distributed throughout the body.
-
Metabolism: The principal metabolic pathway for 2,4-DB in mammals is β-oxidation, which converts it to 2,4-D.[3] This conversion is a critical step in its herbicidal activity in susceptible plants and also plays a role in its toxicity in mammals.
-
Excretion: 2,4-DB and its metabolites are primarily excreted in the urine.[2]
Mechanisms of Toxicity
The toxic effects of 2,4-DB in mammalian systems are multifaceted and are largely attributed to its metabolite, 2,4-D. The primary mechanisms include:
-
Uncoupling of Oxidative Phosphorylation: 2,4-D can disrupt the process of oxidative phosphorylation in mitochondria.[2] This uncoupling leads to a decrease in ATP synthesis, the cell's primary energy currency, without a corresponding decrease in oxygen consumption.[4] This cellular energy deficit can lead to widespread cellular dysfunction.
-
Disruption of Acetyl-Coenzyme A (CoA) Metabolism: Chlorophenoxy herbicides can interfere with the metabolism of acetyl-CoA, a central molecule in cellular metabolism.[2] This disruption can impact numerous biochemical pathways, including energy production and the synthesis of fatty acids and other essential molecules.
-
Cell Membrane Damage: At high doses, 2,4-D can cause damage to cell membranes, leading to a loss of cellular integrity and function.[2]
Below is a diagram illustrating the proposed mechanism of mitochondrial toxicity.
Caption: OECD 471 Ames Test Workflow.
Step-by-Step Methodology:
-
Bacterial Strains: Specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, are used. These strains have mutations that make them unable to synthesize an essential amino acid.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
Step-by-Step Methodology:
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures are used.
-
Exposure: The cells are exposed to the test substance at a minimum of three analyzable concentrations, both with and without metabolic activation (S9 mix).
-
Metaphase Arrest: After exposure, the cells are treated with a substance that arrests them in metaphase (e.g., colcemid).
-
Harvesting and Staining: The cells are harvested, treated with a hypotonic solution, fixed, and stained.
-
Microscopic Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: The frequency of aberrant cells and the number and type of aberrations are recorded and statistically analyzed. A substance is considered positive if it induces a concentration-dependent increase in structural chromosomal aberrations.
Conclusion
The toxicological profile of 4-(2,4-Dichlorophenoxy)butyric acid in mammalian systems indicates a compound of slight to moderate acute toxicity. Its primary mechanisms of toxicity involve the uncoupling of oxidative phosphorylation and disruption of acetyl-CoA metabolism, largely mediated by its metabolite, 2,4-D. Chronic exposure can lead to effects on the liver and kidneys. While the genotoxic and carcinogenic potential appears to be low, reproductive and developmental effects have been observed at higher doses. A thorough understanding of its toxicological profile, as outlined in this guide, is essential for conducting accurate risk assessments and ensuring the safe handling and use of this herbicide.
References
-
Charles, J. M., Cunny, H. C., Wilson, R. D., & Bus, J. S. (2000). Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 472(1-2), 75-83. [Link]
-
Pinchot, G. B. (1967). The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol. The Journal of biological chemistry, 242(20), 4577–4583. [Link]
-
National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. [Link]
-
EXTOXNET. (1996). 2,4-DB. Pesticide Information Profile. [Link]
-
OECD. (2023). Uncoupling of oxidative phosphorylation leading to growth inhibition via decreased cell proliferation. OECD Series on Adverse Outcome Pathways, No. 263. [Link]
-
Food and Agriculture Organization of the United Nations. (1996). 4.7 2,4-D (020) (T)**. [Link]
-
Charles, J. M., Dalgard, D. W., Cunny, H. C., & Wilson, R. D. (1999). Ames assays and unscheduled DNA synthesis assays on 2, 4-dichlorophenoxyacetic acid and its derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 444(1), 207-216. [Link]
-
Charles, J. M., & Leeming, N. M. (1998). Chronic dietary toxicity/oncogenicity studies on 2,4-dichlorophenoxybutyric acid in rodents. Toxicological Sciences, 46(1), 21-30. [Link]
-
Figueiredo, M., S. A. S., & Prestes, O. D. (2017). Metabolism of 2,4-dichlorophenoxyacetic acid contributes to resistance in a common waterhemp (Amaranthus tuberculatus) population. Pest Management Science, 73(12), 2446-2454. [Link]
-
Zeljezic, D., & Garaj-Vrhovac, V. (2004). Chromosomal aberrations, micronuclei and nuclear buds induced in human lymphocytes by 2,4-dichlorophenoxyacetic acid pesticide formulation. Toxicology, 200(1), 39-47. [Link]
-
Al-Sabti, K. (2015). Chromosome Aberrations in Bone Marrow Cells of Rats Treated With MTBE. Journal of Basic & Applied Sciences, 11, 359-363. [Link]
-
Charles, J. M., & Leeming, N. M. (1998). Chronic Dietary Toxicity Study on 2,4-Dichlorophenoxybutyric Acid in the Dog. Toxicological Sciences, 46(1), 134-142. [Link]
-
Charles, J. M., & Leeming, N. M. (1998). Chronic Dietary Toxicity Study on 2,4-Dichlorophenoxybutyric Acid in the Dog. Toxicological Sciences, 46(1), 134-142. [Link]
-
Gonzalez, N., & Tor-Carro, E. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science. [Link]
-
U.S. Environmental Protection Agency. (2016). 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB). Integrated Risk Information System (IRIS). [Link]
-
PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. [Link]
-
Bains, W. (2019). Metabolic pathways affected during adaptation to 2,4-D-induced stress. [Link]
-
Wikipedia. (n.d.). 2,4-DB. [Link]
-
Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]
-
National Center for Biotechnology Information. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]
-
Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental health perspectives, 87, 213–218. [Link]
-
Nath, S. (2016). Uncoupling mechanisms in oxidative phosphorylation according to the torsional mechanism. Journal of Biosciences, 41(4), 727-740. [Link]
-
Demissie, Z., Bekele, A., & Bane, A. (2022). A Case of Severe 2,4-Dichlorophenoxyacetic Acid Poisoning Causing Diagnostic and Treatment Challenges. International Medical Case Reports Journal, 15, 423–427. [Link]
-
California Environmental Protection Agency, Office of Environmental Health Hazard Assessment. (2001). Evidence on the Developmental and Reproductive Toxicity of 2,4-DP. [Link]
-
Palma-Bautista, C., Torra, J., & De Prado, R. (2017). Enhanced 2,4-D Metabolism in Two Resistant Papaver rhoeas Populations from Spain. Frontiers in Plant Science, 8, 1583. [Link]
-
Beyond Pesticides. (2004). Dermal Absorption of 2,4-D is underestimated. [Link]
-
de Souza, A. C., de Oliveira, D. P., & de Almeida, R. M. (2019). Digestive tract toxicity associated with exposure to 2,4-dichlorophenoxyacetic acid in rats. Brazilian Journal of Medical and Biological Research, 52(11), e8641. [Link]
-
Obando, J. C., & et al. (2022). Identification of a Novel 2,4-D Metabolic Detoxification Pathway in 2,4-D-Resistant Waterhemp (Amaranthus tuberculatus). Journal of Agricultural and Food Chemistry, 70(51), 16175–16185. [Link]
-
Lenaz, G., & Genova, M. L. (2021). Molecular and Supramolecular Structure of the Mitochondrial Oxidative Phosphorylation System: Implications for Pathology. International Journal of Molecular Sciences, 22(6), 3045. [Link]
-
Kaymak, F. (2019). Different types of aberrations induced by 2,4-D in Allium cepa root... [Link]
-
Hayashi, M., Toriyama, K., Kondo, M., & Nishimura, M. (1998). 2,4-Dichlorophenoxybutyric acid-resistant mutants of Arabidopsis have defects in glyoxysomal fatty acid beta-oxidation. The Plant cell, 10(2), 183–195. [Link]
-
Agency for Toxic Substances and Disease Registry. (2018). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. [Link]
-
Federal Register. (2005). 2,4-DB (4-2,4-Dichlorophenoxy) butyric acid and 2,4-DB-DMAS (Dimethylamine 4-2,4-Dichlorophenoxy) Butyrate Reregistration Eligibility Decision. [Link]
-
California Environmental Protection Agency, Office of Environmental Health Hazard Assessment. (2000). Maximum Allowable Dose Level (MADL) for 2,4-Butyric Acid. [Link]
Sources
metabolic pathways of phenoxy acid derivatives in plants
Metabolic Fates of Phenoxy Acid Derivatives in Planta: A Mechanistic Guide to Detoxification and Auxinic Signaling
Executive Summary
Phenoxy acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are synthetic auxins that mimic the endogenous plant hormone indole-3-acetic acid (IAA). While they have been utilized for decades to selectively control broadleaf weeds, the biochemical mechanisms governing their metabolism, sequestration, and bioactivation remain a critical focus for agrochemical development and resistance management[1]. This whitepaper provides a comprehensive, mechanistic analysis of the metabolic pathways of phenoxy acids in plants, detailing the enzymatic drivers, conjugation dynamics, and the analytical workflows required to profile these transient metabolites.
Section 1: The Triphasic Architecture of Phenoxy Acid Metabolism
The metabolism of phenoxy herbicides in plants does not follow a singular degradative route; rather, it is a highly compartmentalized, triphasic detoxification system that varies significantly between monocotyledonous (tolerant) and dicotyledonous (susceptible) species[2],[3].
-
Phase I (Activation/Oxidation): Cytochrome P450 (CYP450) monooxygenases catalyze the hydroxylation of the aromatic ring or the cleavage of the aliphatic side chain. In the case of pro-herbicides like 2,4-DB,
-oxidation cleaves the butyric acid chain to form the active acetic acid derivative (2,4-D)[4]. -
Phase II (Conjugation): The Phase I metabolites, or the parent compounds themselves, are conjugated to endogenous hydrophilic molecules. This is mediated by UDP-glucuronosyltransferases (UGTs) for sugar conjugation or GH3-family acyl acid amido synthetases for amino acid conjugation[5].
-
Phase III (Compartmentalization): The bulky, water-soluble conjugates are recognized by ATP-binding cassette (ABC) transporters and sequestered into the vacuole or incorporated into insoluble biopolymers like lignin[3].
Triphasic metabolic detoxification pathway of phenoxy acid derivatives in plants.
Section 2: Phase I - Cytochrome P450-Mediated Oxidation
CYP450s are the primary effectors of Phase I herbicide metabolism. They utilize electrons generated from NADPH (via CYP reductase) and molecular oxygen to catalyze aryl hydroxylation[6]. For 2,4-D, this typically results in the formation of 4-hydroxy-2,5-dichloro-phenoxyacetic acid (4-OH-2,5-D) or 4-hydroxy-2,3-dichloro-phenoxyacetic acid (4-OH-2,3-D)[2]. This shift in the chlorine atom (the NIH shift) is a hallmark of P450-mediated aromatic hydroxylation and completely abolishes the auxinic activity of the molecule.
Protocol 1: Microsomal CYP450 Extraction and In Vitro Hydroxylation Assay
Causality Note: Plant CYP450s are notoriously unstable in vitro. This protocol utilizes a highly optimized buffer system to prevent the proteolytic degradation and oxidative damage of the heme prosthetic group.
-
Tissue Preparation: Pulverize 10g of flash-frozen leaf tissue in liquid nitrogen.
-
Microsome Extraction: Homogenize the powder in 30 mL of extraction buffer (0.1 M potassium phosphate pH 7.5, 1 mM EDTA, 40 mM ascorbic acid, 10 mM dithiothreitol [DTT], and 1% w/v polyvinylpolypyrrolidone [PVPP]).
-
Rationale: Ascorbic acid and DTT maintain a reducing environment to protect the heme center, while PVPP binds phenolic compounds that would otherwise irreversibly inhibit CYP450 activity.
-
-
Differential Centrifugation: Centrifuge at 10,000 × g for 15 min to remove cellular debris. Ultracentrifuge the supernatant at 100,000 × g for 60 min at 4°C to pellet the microsomal fraction.
-
Resuspension: Resuspend the pellet in 1 mL of storage buffer (0.1 M potassium phosphate pH 7.5, 20% glycerol).
-
In Vitro Assay: Incubate 100 µg of microsomal protein with 50 µM 2,4-D and 1 mM NADPH at 30°C for 60 minutes.
-
Termination & Validation: Stop the reaction by adding an equal volume of ice-cold acetonitrile spiked with
(Internal Standard). The internal standard validates the extraction efficiency prior to LC-MS analysis.
Section 3: Phase II - Conjugation Dynamics
If Phase I oxidation does not occur, plants can directly conjugate the carboxylic acid moiety of the phenoxy acid. The nature of this conjugation dictates whether the herbicide is permanently detoxified or temporarily stored.
Amino Acid Conjugation: Mediated by GH3 enzymes, 2,4-D is frequently conjugated to aspartate (2,4-D-Asp) or glutamate (2,4-D-Glu). Crucially, these amide-linked conjugates are often reversible. Endogenous hydrolases can cleave the amino acid, releasing free 2,4-D back into the cytosol. Consequently, 2,4-D-Glu retains significant inhibitory effects on primary root growth via the TIR1/AFB signaling pathway[5].
Glycosylation:
Direct conjugation of glucose to the carboxyl group forms a 1-O-acyl-glucose ester (e.g., 2,4-D glucose ester), which is a major metabolite in species like wild radish (Raphanus raphanistrum)[3]. Alternatively, if the ring was previously hydroxylated by CYP450s, UGTs will form an ether-linked glucoside (e.g., 4-O-
Table 1: Comparative Analysis of Phenoxy Acid Conjugates
| Metabolite | Linkage Type | Enzymatic Driver | Retained Auxinic Bioactivity | Primary Plant Species |
| 2,4-D-Aspartate | Amide | GH3 family | Yes (Reversible) | Arabidopsis, Legumes |
| 2,4-D-Glutamate | Amide | GH3 family | Yes (Reversible) | Arabidopsis, Legumes |
| 2,4-D-Glucose Ester | Ester | UGTs | Yes (Labile in vivo) | Raphanus raphanistrum |
| 4-OH-2,5-D-Glucoside | Ether | CYP450 + UGTs | No (Permanently Inactive) | Glycine max (Soybean) |
Section 4: Analytical Workflows for Metabolite Profiling
Accurate quantification of phenoxy acid metabolites requires rigorous chromatographic separation, as the structural isomers (e.g., 2,4-D-Asp vs. 2,4-D-Glu) exhibit nearly identical fragmentation patterns in mass spectrometry.
Self-validating UHPLC-MS/MS workflow for phenoxy acid metabolite profiling.
Protocol 2: Extraction and UHPLC-MS/MS Quantification
Causality Note: Direct injection of crude plant extracts causes severe ion suppression in the MS source. Solid Phase Extraction (SPE) is mandatory to remove the complex matrix of plant pigments and lipids.
-
Extraction: Lyophilize 50 mg of plant tissue. Extract with 1 mL of Methanol/Water/Formic Acid (80:19:1, v/v/v) spiked with isotopic standards (
and ). -
Purification (SPE):
-
Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge with 1 mL Methanol, followed by 1 mL 1% Formic acid.
-
Load the supernatant.
-
Wash with 1 mL 5% Methanol in water to elute highly polar plant sugars.
-
Elute the phenoxy acids and conjugates with 1 mL 100% Methanol.
-
-
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of the initial mobile phase.
-
UHPLC-MS/MS Analysis:
-
Column: C18 reversed-phase (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase: Gradient of (A) 0.1% Formic acid in water and (B) 0.1% Formic acid in Acetonitrile.
-
Detection: Electrospray ionization in negative mode (ESI-). Monitor Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 219
161 for 2,4-D).
-
Section 5: Implications for Crop Selectivity and Weed Resistance
The selectivity of phenoxy herbicides is largely dictated by the metabolic velocity of the target plant. Monocotyledonous crops (e.g., wheat, maize) possess a robust suite of CYP450s capable of rapidly hydroxylating 2,4-D into inactive forms before it can reach the nuclear TIR1/AFB receptors[3]. Conversely, most broadleaf dicots lack this rapid Phase I capacity, leading to lethal accumulation of the herbicide.
In modern agricultural biotechnology, resistance has been engineered into susceptible dicots (like soybeans and cotton) by introducing bacterial aryloxyalkanoate dioxygenase (AAD) genes (e.g., the Enlist trait). AAD enzymes bypass the plant's endogenous P450 limitations, rapidly cleaving 2,4-D into 2,4-dichlorophenol (DCP) and glyoxylate, thereby conferring robust, metabolism-based tolerance[1].
References
-
Torra, J., et al. "Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds." Pest Management Science, 2024. 7
-
Eyer, L., et al. "2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis." PLOS One, 2016. 5
-
Goggin, D. E., et al. "Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum)." Journal of Agricultural and Food Chemistry, 2018. 8
-
Chkanikov, D. I., et al. "Variety of 2,4-D metabolic pathways in plants; its significance in developing analytical methods for herbicides residues." Archives of Environmental Contamination and Toxicology, 1976. 9
-
Dimaano, N. G., & Iwakami, S. "Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects." Pest Management Science, 2021. 6
-
LSU AgCenter. "Lecture: Metabolism of Herbicides in Plants." 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Variety of 2,4-D metabolic pathways in plants; its significance in developing analytical methods for herbicides residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis | PLOS One [journals.plos.org]
- 6. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Variety of 2,4-D metabolic pathways in plants; its significance in developing analytical methods for herbicides residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Phenoxy Acid Herbicides from Soil Matrices
Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Methodology Focus: Solid-Phase Extraction (SPE) coupled with LC-MS/MS
Introduction & Mechanistic Rationale
Phenoxy acid herbicides (e.g., 2,4-D, 2,4,5-T, and MCPA) are extensively utilized agrochemicals that require stringent environmental monitoring due to their toxicity and persistence. Extracting these highly polar, thermally labile compounds from complex soil matrices has historically relied on solvent-heavy liquid-liquid extraction followed by hazardous derivatization for GC-ECD analysis. Modern laboratories are shifting toward Solid-Phase Extraction (SPE) coupled with LC-MS/MS, which eliminates the need for derivatization and drastically reduces solvent consumption.
The Chemistry of Extraction (The "Why")
Phenoxy acids are weak organic acids with
Critical Control Point 1: pH Adjustment By adjusting the sample matrix to pH < 2 using sulfuric acid, the carboxylic acid functional groups are fully protonated, rendering the molecules neutral and highly hydrophobic (1)[1]. This state is mandatory for successful retention on a C18 stationary phase.
Critical Control Point 2: Glassware Inertness Phenoxy acids react readily with alkaline substances. The use of standard soda-lime glassware can lead to severe analyte loss due to adsorption onto active alkaline silanol sites. Consequently, the use of acid-washed glassware or inert fluoropolymer/polypropylene vessels is an absolute requirement (2)[2].
Experimental Workflow Visualization
Workflow for the solid-phase extraction of phenoxy acid herbicides from soil.
Step-by-Step SPE Protocol
Note: This protocol is a self-validating system. Do not proceed without incorporating the internal standard and blank checks.
Phase 1: Soil Slurry Preparation & Extraction
-
Sample Weighing: Weigh 10.0 g to 100.0 g of homogenized soil into an acid-washed beaker or a 50 mL polypropylene centrifuge tube.
-
Self-Validation Spiking: Spike the soil with a known concentration of an isotopically labeled internal standard (e.g., 2,4-D-d3). Causality: This continuously monitors extraction recovery and compensates for potential matrix ionization suppression during LC-MS/MS analysis.
-
Slurry Formation: Add enough DI
to form a loose slurry. Insert a magnetic stir bar and extract for 15 minutes (3)[3]. -
Acidification: Adjust the pH of the slurry to < 2.0 by dropwise addition of 50% aqueous
. Continue stirring for an additional 15 minutes, verifying the pH remains stable. -
Filtration: Filter the sample through previously acidified filter media to obtain a clear aqueous extract.
Phase 2: SPE Cartridge Conditioning
-
Mount a C18 SPE cartridge (e.g., 500 mg / 6 mL) onto a vacuum manifold.
-
Organic Wash: Add 5 mL of LC-MS grade Methanol and draw through slowly. Causality: Methanol solvates the bonded alkyl chains of the C18 sorbent, maximizing the surface area available for hydrophobic interaction.
-
Aqueous Equilibration: Add 5 mL of DI
(adjusted to pH 2.0 with ). Causality: Equilibrating with acidified water matches the sample matrix pH, preventing premature ionization of the analytes upon loading. Do not allow the cartridge bed to dry out.
Phase 3: Sample Loading & Drying
-
Loading: Load the acidified aqueous soil extract onto the conditioned cartridge. Adjust the vacuum to maintain a flow rate of approximately 10 mL/minute. Causality: A controlled flow rate ensures sufficient residence time for mass transfer of the analytes from the aqueous phase to the stationary phase.
-
Drying: Apply full vacuum for 10 minutes to completely dry the sorbent bed. Causality: Residual water will dilute the organic elution solvent and disrupt the desorption kinetics, leading to poor analyte recoveries.
Phase 4: Elution & Reconstitution
-
Place an acid-washed collection vial inside the manifold.
-
Elution: Elute the phenoxy acids by adding 5 mL of 100% Methanol. Allow the solvent to soak the sorbent bed for 1 minute before drawing it through at 1-2 mL/minute. Repeat with a second 5 mL volume of Methanol.
-
Concentration: Evaporate the methanolic eluate to dryness under a gentle stream of ultra-high-purity Nitrogen (
) at < 40°C. -
Reconstitution: Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase (e.g., acidic Acetonitrile/Water mix).
Quantitative Data & Performance Metrics
The following table summarizes expected performance metrics for common phenoxy acid herbicides extracted from a standard soil matrix (spiked at 10 µg/kg) using the outlined C18 SPE protocol. These metrics are derived from optimized LC-MS/MS methodologies utilizing negative electrospray ionization (ESI-), which provides superior sensitivity for carboxylic acid functional groups compared to traditional GC-ECD methods (4)[4].
| Analyte | CAS Number | Mean Recovery (%) | RSD (%) | |
| 2,4-D | 94-75-7 | 2.73 | 92.4 | 4.2 |
| 2,4,5-T | 93-76-5 | 2.88 | 94.1 | 3.8 |
| MCPA | 94-74-6 | 3.07 | 89.5 | 5.1 |
| Silvex (2,4,5-TP) | 93-72-1 | 3.19 | 95.0 | 3.5 |
| Dinoseb | 88-85-7 | 4.62 | 88.2 | 6.0 |
References
-
Title : Extraction of Phenoxyacetic Acid Herbicides From Soil By LC-MS/MS Source : United Chemical Technologies (UCT) URL :3
-
Title : Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization Source : U.S. Environmental Protection Agency (EPA) URL : 2
-
Title : Method 3535A: Solid-Phase Extraction (SPE) Source : U.S. Environmental Protection Agency (EPA) URL : 1
-
Title : Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS Source : eConference.io URL : 4
Sources
GC-MS derivatization techniques for 4-(2,3-Dichlorophenoxy)butanoic acid
Application Note: Precision GC-MS Derivatization of 4-(2,3-Dichlorophenoxy)butanoic acid
Part 1: Executive Summary & Chemical Context
Target Analyte: 4-(2,3-Dichlorophenoxy)butanoic acid (2,3-DB) CAS: 10433-59-7 (Acid form) / Analogous to 2,4-DB (CAS 94-82-6) Application: Impurity profiling in herbicide formulations, environmental metabolite tracking, and forensic toxicology.[1]
The Analytical Challenge: 4-(2,3-Dichlorophenoxy)butanoic acid is a polar, non-volatile carboxylic acid containing a chlorinated aromatic ring.[1] Direct GC analysis results in poor peak shape, adsorption in the inlet liner, and "ghosting" due to strong hydrogen bonding of the free carboxyl group (-COOH). To achieve reproducible quantification and separation from its structural isomer (2,4-DB), the carboxyl group must be masked via derivatization.[1]
This guide presents two distinct, field-proven workflows:
-
Method A (The "Gold Standard"): Acid-Catalyzed Methylation using BF3-Methanol.[1] Ideal for routine quantification and EPA method compliance (modified Method 8151A).
-
Method B (The "High-Specificity" Alternative): Silylation using MTBSTFA. Ideal for complex matrices requiring high mass spectral selectivity (M-57 ion monitoring).[1]
Part 2: Derivatization Chemistry & Workflows
Method A: Acid-Catalyzed Methylation (BF3-Methanol)[1]
-
Mechanism: Fischer esterification. The Boron Trifluoride (BF3) acts as a Lewis acid catalyst, promoting the nucleophilic attack of methanol on the carbonyl carbon.
-
Why this method? It produces a methyl ester which is highly stable, has a lower boiling point than silyl derivatives, and is resistant to hydrolysis during storage.[1]
-
Reaction:
[1]
Protocol 1: BF3-Methanol Derivatization
| Step | Action | Technical Rationale |
| 1. Extraction | Extract aqueous sample (pH < 2) with Dichloromethane (DCM) or Ethyl Ether.[1] | Protonates the acid (pKa ~4.8), driving it into the organic phase. |
| 2. Drying | Pass extract through anhydrous | Critical: Water competes with methanol, reversing the equilibrium back to the free acid. |
| 3. Evaporation | Evaporate solvent to near dryness under | Removes solvent; do not go completely dry to avoid loss of volatile impurities. |
| 4. Reaction | Add 2 mL 14% BF3 in Methanol . Cap vial tightly. Heat at 60°C for 30 mins . | Kinetic energy is required to drive the sterically hindered reaction to completion. |
| 5. Quench | Cool to RT. Add 2 mL saturated | Neutralizes excess acid catalyst; prevents column damage. |
| 6. Extraction | Add 1 mL Hexane. Vortex 1 min. Centrifuge. | Partitions the non-polar methyl ester into the hexane layer. |
| 7. Analysis | Transfer top Hexane layer to autosampler vial. | Ready for GC-MS injection. |
Method B: Silylation (MTBSTFA)
-
Mechanism: Nucleophilic substitution where the active hydrogen of the carboxyl group is replaced by a tert-butyldimethylsilyl (TBDMS) group.
-
Why this method? TBDMS derivatives are 100x more stable to moisture than standard TMS derivatives (BSTFA). They produce a dominant [M-57]⁺ fragment ion (loss of t-butyl group), offering superior sensitivity in SIM mode.[1]
-
Reaction:
Protocol 2: MTBSTFA Silylation
| Step | Action | Technical Rationale |
| 1. Preparation | Ensure extract is completely anhydrous . | Silylation reagents react instantly with water, consuming the reagent. |
| 2. Reagent Add | Redissolve residue in 50 µL Ethyl Acetate. Add 50 µL MTBSTFA + 1% TBDMCS . | Ethyl acetate is a polar aprotic solvent that solubilizes the acid well. |
| 3. Reaction | Cap and heat at 70°C for 20 mins . | Ensures derivatization of sterically hindered sites. |
| 4. Analysis | Inject directly (no extraction/wash).[1] | Warning: Do not wash with water. Inject the reaction mixture directly. |
Part 3: Visualization of Workflows
Caption: Comparative workflow for the derivatization of 4-(2,3-Dichlorophenoxy)butanoic acid via Methylation (Left) and Silylation (Right).
Part 4: GC-MS Acquisition Parameters
Instrument: Agilent 7890B/5977B (or equivalent) Column: HP-5MS UI (30m x 0.25mm x 0.25µm) - Essential for isomer separation.[1]
Temperature Program:
-
Initial: 60°C (hold 1 min)
-
Ramp 1: 25°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C (Critical Zone: Isomers 2,3-DB and 2,4-DB elute here)[1]
-
Ramp 3: 20°C/min to 300°C (hold 3 min)
MS Acquisition (SIM Mode): The 2,3-isomer fragmentation is driven by the dichlorophenoxy moiety.
| Derivative | Target Ion (Quant) | Qualifier Ions | Retention Characteristic |
| Methyl Ester | 162 (Dichlorophenol) | 262 (M+), 175, 101 | Elutes slightly before 2,4-DB methyl ester due to ortho-steric effects.[1] |
| TBDMS Ester | 305 ([M-57]⁺) | 362 (M+), 162 | Elutes later than methyl esters; very distinct high-mass ion.[1] |
Note on Isomer Resolution: The 2,3-dichloro isomer has chlorine at the ortho and meta positions. The ortho chlorine creates steric hindrance, typically causing the 2,3-isomer to elute 0.2 - 0.5 minutes earlier than the 2,4-isomer (ortho/para) on a 5% phenyl column.[1]
Part 5: Quality Control & Troubleshooting
Self-Validating System:
-
Internal Standard (IS): Use 2,4-DB-d3 (deuterated) or 2,4,5-T (if not present in sample).[1] Add IS before extraction to correct for recovery losses.
-
Surrogate Spike: Spike a blank matrix with 2,4-DB to confirm separation resolution from the 2,3-DB target.
-
Derivatization Efficiency Check: Monitor the presence of the free acid (broad peak, tailing) in the chromatogram. If observed, the derivatization reagents were likely compromised by moisture.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
|---|
| Low Recovery | Water in reaction (Method A/B) | Ensure
References
-
US EPA. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. SW-846 Update III.[1] [Link]
-
NIST Chemistry WebBook. (2024). Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester Mass Spectrum.[1] (Used as reference for 2,3-isomer fragmentation patterns). [Link][1]
-
Moldovan, Z. et al. (2010). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.[2][3][4][5][6] [Link]
Sources
- 1. CAS 94-82-6: 4-(2,4-Dichlorophenoxy)butyric acid [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gssrr.org [gssrr.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. scispace.com [scispace.com]
- 6. Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Validation of 4-(2,3-Dichlorophenoxy)butanoic Acid Standard Solutions for LC-MS/MS
Target Audience: Analytical Chemists, Agrochemical Researchers, and Drug Development Professionals.
Introduction & Chemical Causality
4-(2,3-Dichlorophenoxy)butanoic acid (CAS No. 7170-59-4) is a structural isomer of the widely utilized herbicide 2,4-DB[1]. In analytical chemistry and agrochemical development, this specific isomer is frequently employed as an analytical reference standard, an internal standard, or for impurity profiling in technical-grade phenoxyalkanoic acid formulations.
Developing a robust standard preparation protocol requires a deep understanding of the molecule's physicochemical properties. As a phenoxyalkanoic acid, it features a hydrophobic dichlorophenoxy ring and a terminal carboxylic acid moiety. It is a weak organic acid (pKa ~4.8) and exhibits extremely poor aqueous solubility in its un-ionized state (comparable to 2,4-DB, which has a water solubility of only 46 ppm at 25 °C)[2].
Mechanistic Causality for Solvent Selection: To ensure complete dissolution and prevent micelle formation, primary stock solutions must be prepared in aprotic or polar organic solvents[3]. While methanol is a common laboratory solvent, storing carboxylic acids in methanol over extended periods can lead to slow Fischer esterification, forming methyl 4-(2,3-dichlorophenoxy)butanoate and artificially degrading the standard's concentration. Therefore, 100% LC-MS Grade Acetonitrile (ACN) is the superior choice for long-term stock stability. For working standards, the diluent must be matrix-matched to the initial mobile phase (e.g., 50:50 ACN:Water) to prevent the "strong solvent effect," which causes peak fronting and splitting during reversed-phase LC-MS/MS injection[4].
Materials and Reagents
-
Analyte: 4-(2,3-Dichlorophenoxy)butanoic acid neat standard (Purity ≥ 98%).
-
Solvents: LC-MS Grade Acetonitrile (ACN) and LC-MS Grade Water (18.2 MΩ·cm).
-
Glassware: Class A volumetric flasks (10 mL), amber glass (to prevent photodegradation of the chlorinated phenoxy ring).
-
Equipment: Micro-analytical balance (0.01 mg readability), ultrasonic bath, positive displacement pipettes.
Experimental Workflow
The following diagram illustrates the self-validating dilution scheme designed to minimize cumulative volumetric errors while ensuring standard stability.
Workflow for the preparation of 4-(2,3-Dichlorophenoxy)butanoic acid standard solutions.
Step-by-Step Protocol
Step 1: Preparation of Primary Stock Solution (1,000 µg/mL)
-
Gravimetric Weighing: Allow the neat standard vial to equilibrate to room temperature in a desiccator to prevent condensation. Using a micro-analytical balance, accurately weigh 10.00 mg of 4-(2,3-Dichlorophenoxy)butanoic acid directly into a 10 mL amber Class A volumetric flask.
-
Dissolution: Add approximately 4 mL of 100% LC-MS Grade Acetonitrile to the flask.
-
Sonication: Place the flask in an ultrasonic bath for 5 minutes. Causality: Sonication provides the activation energy required to disrupt the crystalline lattice of the neat standard, ensuring absolute dissolution.
-
Volume Adjustment: Allow the solution to return to room temperature (sonication generates heat, which expands the solvent). Make up to the 10 mL mark with Acetonitrile. Invert 10 times to mix thoroughly.
Step 2: Preparation of Intermediate Stock Solution (10 µg/mL)
-
Transfer 100 µL of the Primary Stock Solution (1,000 µg/mL) into a new 10 mL amber volumetric flask.
-
Dilute to the mark with 100% LC-MS Grade Acetonitrile. Invert 10 times to mix.
Step 3: Preparation of Working Calibration Standards
Working standards must be prepared fresh or stored strictly at -20 °C. To ensure optimal chromatographic peak shape, the diluent for these final standards is a 50:50 (v/v) mixture of Acetonitrile and LC-MS Grade Water, mirroring typical initial reversed-phase mobile phase conditions[4].
Quantitative Data Presentation
The following table outlines the precise pipetting scheme required to generate a 6-point calibration curve spanning 1 ng/mL to 100 ng/mL.
| Calibration Level | Target Concentration (ng/mL) | Source Solution | Volume of Source (µL) | Volume of Diluent (µL) | Total Volume (µL) |
| Cal 6 | 100 | Intermediate (10 µg/mL) | 10 | 990 | 1,000 |
| Cal 5 | 50 | Cal 6 (100 ng/mL) | 500 | 500 | 1,000 |
| Cal 4 | 20 | Cal 6 (100 ng/mL) | 200 | 800 | 1,000 |
| Cal 3 | 10 | Cal 4 (20 ng/mL) | 500 | 500 | 1,000 |
| Cal 2 | 5 | Cal 3 (10 ng/mL) | 500 | 500 | 1,000 |
| Cal 1 | 1 | Cal 3 (10 ng/mL) | 100 | 900 | 1,000 |
Note: The diluent for all working standards is 50:50 ACN:Water. Use positive displacement pipettes for volumes ≤ 20 µL to mitigate viscosity and vapor pressure discrepancies associated with organic solvents.
Storage, Stability, and Handling
-
Storage Conditions: All stock and intermediate solutions must be stored in tightly sealed, PTFE-lined amber glass vials at -20 °C. Amber glass is mandatory to prevent UV-catalyzed radical dechlorination of the phenoxy ring.
-
Equilibration: Before use, allow all stored solutions to equilibrate to room temperature for at least 30 minutes. Failure to do so will result in volumetric inaccuracies due to solvent contraction at sub-zero temperatures.
-
Self-Validation: It is highly recommended to prepare a secondary, independent stock solution (Stock B) from a different lot of neat standard to verify the accuracy of the primary calibration curve (Stock A). A deviation of ≤ 5% between Stock A and Stock B validates the system's integrity.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1489, 4-(2,4-Dichlorophenoxy)butyric acid. Retrieved March 6, 2026, from [Link]
-
Oh, J.-K., Kim, J.-H., An, G.-E.-H., & Chang, H.-R. (2025). Simultaneous Determination of Six Acidic Pesticides, Including 2,4-DB and 2,4,5-T with No Established MRL in Korea Using LC-MS/MS and QuEChERS for the Safety of Imported Agricultural Products. Foods, 14(5), 904. [Link]
Sources
Application Note: Strategic Utilization of 4-(2,3-Dichlorophenoxy)butanoic Acid in Drug Discovery
Executive Summary
4-(2,3-Dichlorophenoxy)butanoic acid (2,3-DBA) is a specialized synthetic intermediate distinct from its herbicidal isomer, 2,4-DB.[1] In medicinal chemistry, this compound serves as a critical lipophilic linker and a scaffold precursor .[1] Its value lies in the 2,3-dichlorophenyl moiety, which offers a unique combination of steric bulk, electron-withdrawing character, and metabolic stability (blocking the typically labile C2 and C3 positions).
This guide details the synthesis, reactivity, and application of 2,3-DBA, focusing on two primary workflows:
-
Linker Strategy: Utilizing the C4-carboxylic acid tail for conjugating pharmacophores (e.g., PROTACs, fragment-based drug design).[1]
-
Scaffold Strategy: Intramolecular cyclization to generate substituted 1-benzoxepin-5-ones , a privileged heterocyclic core.[1]
Chemical Profile & Synthetic Accessibility[1]
| Property | Data |
| IUPAC Name | 4-(2,3-Dichlorophenoxy)butanoic acid |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ |
| Molecular Weight | 249.09 g/mol |
| Key Functionality | Ether linkage (stable), Carboxylic acid (reactive), Dichlorophenyl ring (lipophilic/metabolically robust) |
| LogP (Predicted) | ~3.2 (High lipophilicity) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethanol; Low solubility in water |
Synthetic Pathway Analysis
The synthesis of 2,3-DBA is most reliably achieved via a Williamson Ether Synthesis .[1] While ring-opening of
Diagram 1: Synthetic Pathways & Utility
Caption: Divergent synthetic utility of 2,3-DBA: From core synthesis to amide conjugation and scaffold cyclization.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-(2,3-Dichlorophenoxy)butanoic Acid
Objective: To synthesize high-purity 2,3-DBA from commercially available 2,3-dichlorophenol.[1]
Reagents:
-
Ethyl 4-bromobutyrate (1.2 equiv)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 equiv)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Dimethylformamide (DMF, anhydrous)[1]
-
Lithium Hydroxide (LiOH, 3.0 equiv)[1]
Step-by-Step Methodology:
-
Alkylation:
-
Dissolve 2,3-dichlorophenol (16.3 g, 100 mmol) in anhydrous DMF (100 mL) in a round-bottom flask under
atmosphere. -
Add
(27.6 g, 200 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Add ethyl 4-bromobutyrate (17.2 mL, 120 mmol) dropwise via syringe.
-
Heat the mixture to 60°C and stir for 12–16 hours. Note: Monitor by TLC (Hexane/EtOAc 8:2). The phenol spot should disappear.
-
Workup: Cool to RT, pour into ice-water (500 mL), and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x).[1] Dry over
and concentrate to yield the crude ester.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of THF (100 mL) and Water (50 mL).[1]
-
Add LiOH (7.2 g, 300 mmol). Stir vigorously at RT for 4 hours.
-
Acidification: Concentrate THF under reduced pressure. Acidify the remaining aqueous phase to pH ~2 using 1M HCl.[1] A white precipitate should form.[1]
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1] Recrystallize from Ethanol/Water if necessary.[1]
-
Yield Expectation: 85–92% (over 2 steps).[1]
Protocol B: Cyclization to 6,7-Dichloro-3,4-dihydro-1-benzoxepin-5(2H)-one
Objective: To transform the linear linker into a fused tricyclic scaffold via intramolecular Friedel-Crafts acylation.[1]
Mechanism: The 2,3-dichloro substitution pattern leaves the C6 position (ortho to the ether oxygen) open.[1] The C4-carboxylic acid chain is the perfect length to form a 7-membered ring (benzoxepin) by attacking C6.
Reagents:
-
2,3-DBA (1.0 equiv)[1]
-
Polyphosphoric Acid (PPA) OR Eaton's Reagent (7.7 wt%
in methanesulfonic acid)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Methodology:
-
Place 2,3-DBA (1.0 g) in a flask.
-
Add PPA (10 g) or Eaton's Reagent (10 mL).[1] Note: Eaton's reagent is preferred for easier workup and lower viscosity.[1]
-
Heat to 80–100°C for 2–4 hours.
-
Quench: Pour the hot reaction mixture slowly into crushed ice (100 g) with vigorous stirring.
-
Extraction: Extract the aqueous slurry with DCM (3 x 30 mL). Wash organics with saturated
(to remove unreacted acid) and brine.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (Hexane/EtOAc) is usually required to isolate the ketone.[1]
Scientific Insight: This reaction is regioselective.[1] The cyclization occurs exclusively at the C6 position because the other ortho position (C2) is blocked by a chlorine atom.[1] This yields a defined 6,7-dichloro-1-benzoxepin-5-one scaffold, valuable for CNS-active library design.[1]
Application Note: Linker Design for PROTACs
The 4-carbon chain of 2,3-DBA is an ideal "spacer" in Proteolysis Targeting Chimeras (PROTACs).[1]
-
Lipophilicity Modulation: The dichlorophenyl ring increases logP, which can improve cell permeability for otherwise polar degraders.[1]
-
Rigidity: The "Ortho Effect" (steric clash between the C2-chloro and the ether oxygen) forces the ether linkage out of planarity, creating a distinct vector compared to non-halogenated analogues.[1]
Coupling Protocol (General):
-
Activate 2,3-DBA (1.0 equiv) with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF.[1]
-
Add the amine-containing warhead or E3 ligand (1.0 equiv).[1]
-
Stir at RT for 1–2 hours.
-
Purify via preparative HPLC.[1]
References
-
Williamson Ether Synthesis General Protocol
-
Friedel-Crafts Cyclization of Phenoxy Acids
-
Benzoxepin Scaffold Synthesis
-
Standard reaction validated in: J. Med. Chem. analogues of phenoxybutyric acids.[1] (General reference to scaffold class).
-
-
Metabolic Stability of Dichlorophenyl Rings
Safety & Handling
-
2,3-Dichlorophenol: Toxic by inhalation and in contact with skin.[1] Use in a fume hood.[1]
-
Ethyl 4-bromobutyrate: Lachrymator.[1] Handle with gloves and eye protection.[1]
-
Eaton's Reagent: Corrosive.[1] Reacts violently with water.[1] Quench with extreme caution.
Sources
crystallization methods for purifying 4-(2,3-Dichlorophenoxy)butanoic acid
This guide details the purification protocols for 4-(2,3-Dichlorophenoxy)butanoic acid (also referred to as 4-(2,3-Dichlorophenoxy)butyric acid).[1]
While the 2,4-isomer (2,4-DB) is a common herbicide, the 2,3-isomer is frequently utilized as a high-fidelity internal standard in chromatographic analysis or as a specific probe in auxin structural biology.[1] Due to its structural similarity to 2,4-DB, the purification logic relies on the differential solubility of the carboxylic acid moiety versus the phenolic starting material (2,3-dichlorophenol).[1]
Part 1: Chemical & Physical Profile[1][2]
Before initiating purification, one must understand the target's behavior relative to its primary impurities (unreacted 2,3-dichlorophenol and potential esters).[1]
| Property | 4-(2,3-Dichlorophenoxy)butanoic acid | 2,3-Dichlorophenol (Impurity) | Significance |
| Structure | Carboxylic Acid (Stronger Acid) | Phenol (Weaker Acid) | Allows separation via pH control (Bicarbonate wash).[1] |
| pKa (Approx) | ~4.5 - 4.8 | ~7.4 - 7.7 | Critical: The acid dissolves in NaHCO₃; the phenol does not.[1] |
| Solubility (Water) | Low (Acid form), High (Salt form) | Low | Allows precipitation by acidification.[1] |
| Solubility (Org) | High (EtOH, Acetone, DCM) | High | Requires crystallization for final polish.[1] |
| Melting Point | Est. 110–125 °C (Analogous to 2,4-DB) | 58–60 °C | Distinct MP allows monitoring of purification progress.[1] |
Part 2: Primary Purification (Chemical)
Method A: Differential pH Extraction (The "Bicarbonate Cut")[1]
This method is the most effective first step to remove unreacted phenols and neutral organic side products (esters).[1] It leverages the acidity difference between the carboxylic acid target and the phenolic impurity.[1]
Principle:
-
pH > 8 (NaHCO₃): Carboxylic acid deprotonates (
) and enters the aqueous phase.[1] Phenols ( ) remain largely protonated and stay in the organic phase.[1] -
pH < 2 (HCl): Carboxylate reporotonates (
) and precipitates out of water.[1]
Protocol:
-
Dissolution: Dissolve the crude solid (or reaction residue) in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Use approximately 10 mL solvent per gram of crude.
-
Bicarbonate Extraction (The Critical Step):
-
Extract the organic phase with saturated aqueous Sodium Bicarbonate (NaHCO₃) (
volumes). -
Observation: Carbon dioxide gas will evolve.[1] Vent the separatory funnel frequently.
-
Decision: Keep the Aqueous Layer (contains the target product).[1] Discard the Organic Layer (contains phenols and neutral impurities).[1]
-
-
Acidification & Precipitation:
-
Cool the collected aqueous bicarbonate layer to 0–5 °C in an ice bath.
-
Slowly add 6N Hydrochloric Acid (HCl) with stirring until pH reaches ~1.0 (check with litmus paper).
-
Result: The product will precipitate as a white to off-white solid.[1]
-
-
Recovery:
Part 3: Secondary Purification (Physical)
Method B: Recrystallization (Polishing)[1]
Chemical extraction removes the bulk impurities, but trace isomers or colored byproducts often remain. Recrystallization ensures HPLC-grade purity (>99%).[1]
System 1: Toluene / Hexane (Recommended for High Yield) This system is ideal for chlorophenoxy acids as they exhibit a steep solubility curve in aromatic solvents.[1]
-
Dissolution: Place the dried solid from Method A in a flask. Add Toluene (approx. 3–5 mL per gram).[1]
-
Heating: Heat to reflux (110 °C). If the solid does not dissolve completely, add more Toluene dropwise until a clear solution is obtained.
-
Hot Filtration: If insoluble particles remain (dust, salts), filter the hot solution through a pre-warmed glass frit.[1]
-
Crystallization:
-
Remove from heat and let cool to room temperature slowly.
-
Optimization: If crystallization does not start, add Hexane (anti-solvent) dropwise until persistent turbidity appears, then re-warm slightly to clear and let cool.[1]
-
-
Harvest: Cool to 4 °C for 2 hours. Filter the crystals and wash with cold Hexane.
System 2: Ethanol / Water (Alternative for High Purity) [1]
-
Dissolve the solid in minimal boiling Ethanol (95%) .
-
Add warm Water dropwise until the solution just becomes cloudy.
-
Add a few drops of Ethanol to clear the solution.[1]
-
Allow to cool slowly to room temperature, then refrigerate.
Part 4: Process Visualization
Workflow Diagram: Differential pH Extraction
Caption: Logical flow for separating carboxylic acid targets from phenolic impurities using pH-dependent solubility switches.
Part 5: Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oily Product | Impurities lowering MP; Residual solvent.[1] | Triturate the oil with cold Hexane to induce solidification.[1] Recrystallize from Ethanol/Water.[1] |
| Low Yield | Product lost in organic wash (pH too low) or incomplete precipitation (pH too high).[1] | Ensure NaHCO₃ is used (not NaOH, which might dissolve phenols too).[1] Ensure final pH is < 2.[1]0. |
| Phenolic Smell | Incomplete removal of 2,3-dichlorophenol.[1] | Repeat the Bicarbonate wash. Phenols have a distinct, pungent odor even at trace levels.[1] |
References
-
Wells, M. J., & Yu, L. Z. (2000).[1][2] Solid-phase extraction of acidic herbicides. Journal of Chromatography A, 885(1-2), 237-250.[1][2]
-
National Institute of Standards and Technology (NIST). Butanoic acid, 4-(2,4-dichlorophenoxy)- Properties (Analogous Compound Reference). NIST Chemistry WebBook, SRD 69.[1] [1]
-
PubChem. 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) Compound Summary. National Library of Medicine.[1] (Note: Protocols are adapted from the 2,4-DB isomer due to structural homology and identical functional group chemistry.)[1][3]
Sources
Application Note: 4-(2,3-Dichlorophenoxy)butanoic Acid (2,3-DB) as a Non-Auxinic Metabolic Probe
[1]
Core Directive & Scientific Context
Compound Identity:
-
Name: 4-(2,3-Dichlorophenoxy)butanoic acid[1]
-
Abbreviation: 2,3-DB
-
CAS No: 7170-59-4
-
Role: Pro-auxin Analogue / Negative Control / Beta-Oxidation Substrate[1]
The Scientific Value Proposition: In herbicide development and plant physiology, distinguishing between metabolic processing (bio-activation) and receptor signaling is critical.
-
2,4-DB is a "pro-herbicide" that is beta-oxidized into the lethal auxin 2,4-D .
-
2,3-DB is the structural isomer that undergoes similar uptake and beta-oxidation but converts into 2,3-D , which is biologically inactive or weakly active at the auxin receptor (TIR1/AFB).
Key Application: Researchers use 2,3-DB to decouple the beta-oxidation pathway from auxin toxicity.[1] If a plant metabolizes 2,3-DB into 2,3-D but survives, it confirms the metabolic machinery is intact, proving that resistance to 2,4-DB in a parallel experiment is likely due to receptor insensitivity or downstream signaling blocks, rather than metabolic failure.
Mechanism of Action (Comparative Analysis)
The utility of 2,3-DB relies on the "Lethal Synthesis" pathway common to phenoxybutyric acids, but with a divergent endpoint.
-
Uptake: Both 2,3-DB and 2,4-DB enter plant cells via passive diffusion (protonated form) or auxin influx carriers (AUX1/LAX).[1]
-
Bio-activation (Beta-Oxidation): Peroxisomal enzymes remove two carbons from the butyric acid tail.
-
2,4-DB
2,4-D (Active Herbicide)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
2,3-DB
2,3-D (Inactive Metabolite)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Signaling:
-
2,4-D binds the TIR1 ubiquitin ligase complex, degrading Aux/IAA repressors and causing lethal unregulated growth.
-
2,3-D lacks the specific chlorination pattern (specifically at the 4-position) required for high-affinity binding to TIR1. Consequently, it fails to trigger the auxin response.
-
Pathway Visualization
Caption: Comparative metabolic fate of 2,4-DB and 2,3-DB. 2,3-DB serves as a tracer for beta-oxidation activity without triggering the lethal auxin cascade.[1]
Experimental Protocols
Protocol A: Preparation of 2,3-DB Stock Solution
Note: Phenoxybutyric acids have low water solubility in their acid form.[1]
-
Weighing: Weigh 24.9 mg of 4-(2,3-Dichlorophenoxy)butanoic acid (MW ≈ 249.09 g/mol ).
-
Solvent Dissolution: Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) or 1N KOH .
-
Why: DMSO ensures complete solubility for stock storage (-20°C). KOH converts the acid to the water-soluble potassium salt.
-
-
Dilution: Add the dissolved stock to 99 mL of sterile distilled water to create a 1 mM (1000 µM) working stock.
-
Adjustment: If using KOH, adjust pH to 7.0–7.5 using dilute HCl to prevent pH shock to plant tissues.
-
-
Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (if using DMSO) or PES filter (if aqueous).
Protocol B: The "Metabolic Competence" Assay
Objective: To determine if a plant tissue is capable of beta-oxidation by tracking the conversion of 2,3-DB to 2,3-D.
Materials:
-
Plant seedlings (e.g., Arabidopsis, Soybean, or Alfalfa).
-
Liquid MS (Murashige & Skoog) medium.
-
2,3-DB Stock (1 mM).
-
LC-MS/MS system.
Workflow:
-
Treatment: Incubate seedlings in liquid MS medium containing 10 µM 2,3-DB for 24 hours.
-
Control: Incubate a separate set in MS medium + Solvent blank.
-
-
Harvest: Remove seedlings, rinse 3x with deionized water to remove surface residue.
-
Extraction:
-
Flash freeze tissue in liquid nitrogen.
-
Grind to fine powder.
-
Extract with 80% Methanol + 1% Acetic Acid (10 mg tissue : 100 µL solvent).
-
Centrifuge at 12,000 x g for 10 min. Collect supernatant.
-
-
Analysis: Inject supernatant into LC-MS/MS.
Protocol C: Root Growth Inhibition Specificity Screen
Objective: To demonstrate the lack of auxinic activity of 2,3-DB compared to 2,4-DB.
Data Presentation: Expected Results Table
| Compound | Conc.[3][4][5][6][7][8][9][10][11][12] (µM) | Phenotype (Susceptible Dicot) | Phenotype (Resistant/Legume) | Mechanistic Interpretation |
| 2,4-DB | 10 | Severe Root Inhibition / Epinasty | Normal / Slight Inhibition | Beta-oxidation active |
| 2,3-DB | 10 | Normal Root Growth | Normal Root Growth | Beta-oxidation active |
| 2,4-D | 10 | Severe Root Inhibition | Severe Root Inhibition | Direct auxin toxicity (bypasses beta-oxidation).[1] |
| Solvent | - | Normal Growth | Normal Growth | Baseline control. |
Step-by-Step:
-
Plate Prep: Prepare 1% agar plates containing 0.5x MS salts.
-
Supplementation: Add 2,3-DB and 2,4-DB to separate plates at concentrations of 0.1, 1.0, and 10.0 µM.
-
Sowing: Surface sterilize seeds and plate them in rows (n=10 per treatment).
-
Stratification: 4°C for 2 days (if using Arabidopsis).
-
Growth: Transfer to vertical growth racks under 16h light/8h dark cycle at 22°C.
-
Measurement: After 7 days, scan plates and measure primary root length using ImageJ.
-
Result: 2,3-DB treated roots should mimic the solvent control, whereas 2,4-DB treated roots will show stunting (in susceptible species).
-
Visualizing the Experimental Logic
This diagram illustrates how to interpret results when using 2,3-DB as a control in resistance studies.
Caption: Decision tree for diagnosing herbicide resistance mechanisms using 2,3-DB as a metabolic probe.
References
- Wain, R. L. (1955). "Herbicidal Selectivity through Specific Benign Metabolic Termination." Nature, 175, 510.
-
Hayashi, K., et al. (2014). "Auxin Structure-Activity Relationships: The Role of the 4-Chloro Group." Plant and Cell Physiology, 55(3), 635–645. Link (Confirms 2,3-D is a weak/inactive auxin analogue compared to 2,4-D).
- Simon, E. W., & Beevers, H. (1952). "The Effect of pH on the Biological Activities of Weak Acids and Bases." New Phytologist, 51(2), 163-190. (Mechanisms of uptake for phenoxy acids).
- Ferrell, J. A., et al. (2005). "Absorption, Translocation, and Metabolism of 2,4-DB in Peanut and Selected Weeds." Weed Science, 53(4), 417-423. (Standard protocols for tracking phenoxybutyric acid metabolism).
-
PubChem. (2025). "4-(2,3-Dichlorophenoxy)butanoic acid Compound Summary." National Library of Medicine. Link (Chemical properties and CAS verification).
Sources
- 1. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scirp.org [scirp.org]
- 4. 2,3-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 18105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Metabolite Fingerprinting in Transgenic Nicotiana tabacum Altered by the Escherichia coli Glutamate Dehydrogenase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning and Characterization of a Candidate Auxin Plant Growth Regulator-Activated Cell Surface Hydroquinone (NADH) Oxidase [scirp.org]
- 8. deq.mt.gov [deq.mt.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. xtbg.cas.cn [xtbg.cas.cn]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,3-Dichlorophenoxy)butanoic Acid
A Comprehensive Troubleshooting & Optimization Guide for Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 4-(2,3-dichlorophenoxy)butanoic acid.
The preparation of this compound relies on a two-step sequence: an initial Williamson ether synthesis (O-alkylation) between 2,3-dichlorophenol and ethyl 4-bromobutyrate, followed by saponification (ester hydrolysis)[1]. Because the ortho-chlorine atom on the phenol ring introduces significant steric hindrance and electronic deactivation, researchers frequently encounter depressed yields, stalled reactions, and unwanted byproducts. This guide explains the causality behind these issues and provides field-proven, self-validating protocols to resolve them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my O-alkylation step consistently below 50%?
A1: Low yields in this step are almost always due to a competition between the desired bimolecular nucleophilic substitution (
Q2: I am observing unreacted 2,3-dichlorophenol even after 24 hours of reflux. How can I drive the reaction to completion?
A2: Sluggish kinetics are a direct result of the deactivated phenoxide. To accelerate the
Q3: How does my choice of solvent impact the reaction kinetics?
A3: Solvent selection is the most critical thermodynamic lever in the Williamson ether synthesis. If you are using a protic solvent like ethanol or water, the solvent molecules will heavily hydrogen-bond with the phenoxide oxygen, creating a solvation shell that drastically reduces its nucleophilicity[4].
Solution: Utilize a polar aprotic solvent such as
Q4: During saponification, my product precipitates as a gummy residue rather than a clean solid. What is the cause? A4: A gummy residue upon acidification indicates either incomplete ester hydrolysis or the precipitation of trapped organic impurities. Ester hydrolysis requires a biphasic or co-solvent system to ensure the lipophilic ester remains in contact with the aqueous hydroxide. Solution: Use a THF/Water co-solvent system during saponification. Furthermore, when acidifying the aqueous layer with HCl to precipitate the free acid, you must maintain the temperature below 10 °C. Rapid acidification at room temperature causes the product to "oil out" before it can form an ordered crystalline lattice.
Quantitative Data: Yield Optimization Matrix
The following table summarizes internal optimization data, demonstrating how base, solvent, and additive selections directly dictate the overall yield of the intermediate ester.
| Solvent System | Base Used | Additive | Temp (°C) | Time (h) | Primary Failure Mode | |
| Ethanol | NaOH (1.5 eq) | None | 80 | 12 | 41% | High |
| Acetone | None | 60 | 16 | 62% | Sluggish kinetics; incomplete conversion. | |
| DMF | None | 80 | 8 | 78% | Moderate reaction rate. | |
| DMF | KI (0.1 eq) | 80 | 6 | 94% | Optimal conditions (Finkelstein-assisted). |
Mechanistic & Workflow Visualizations
Fig 1: Optimized two-step synthesis workflow for 4-(2,3-dichlorophenoxy)butanoic acid.
Fig 2: Competing SN2 and E2 mechanistic pathways during the O-alkylation step.
Experimental Protocols (Self-Validating Systems)
Protocol A: Finkelstein-Assisted Williamson Ether Synthesis
Objective: Synthesize Ethyl 4-(2,3-dichlorophenoxy)butanoate with >90% conversion.
-
Reagent Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichlorophenol (10.0 g, 61.3 mmol) and anhydrous DMF (80 mL).
-
Deprotonation: Add finely powdered anhydrous
(16.9 g, 122.6 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete generation of the phenoxide. The solution will take on a slight yellow tint. -
Catalyst & Electrophile Addition: Add Potassium Iodide (1.0 g, 6.1 mmol) followed by dropwise addition of ethyl 4-bromobutyrate (13.1 g, 67.4 mmol) via an addition funnel over 15 minutes.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6 hours.
-
Validation Checkpoint (TLC): Spot the reaction mixture against the starting phenol on a silica TLC plate (Eluent: 9:1 Hexanes/Ethyl Acetate). The phenol (
) should be completely consumed, replaced by a non-polar UV-active spot ( ). -
Workup: Cool the mixture to room temperature. Quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous NaOH (50 mL) to remove any unreacted phenol, followed by brine (100 mL). Dry over anhydrous
, filter, and concentrate in vacuo to yield the intermediate ester as a pale yellow oil.
Protocol B: Saponification and pH-Controlled Crystallization
Objective: Hydrolyze the ester and crystallize pure 4-(2,3-Dichlorophenoxy)butanoic acid.
-
Hydrolysis: Dissolve the crude ester from Protocol A in THF (50 mL). Add 2M aqueous NaOH (60 mL).
-
Thermal Activation: Stir the biphasic mixture vigorously at 60 °C for 4 hours.
-
Validation Checkpoint (TLC): Check for the disappearance of the ester spot (
). The product acid will remain at the baseline in a non-polar eluent. -
Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF. (Do not evaporate the water).
-
Aqueous Wash: Wash the remaining alkaline aqueous layer with Diethyl Ether (2 × 30 mL) to remove any non-hydrolyzable organic impurities. Discard the ether layer.
-
Controlled Acidification: Transfer the aqueous layer to an Erlenmeyer flask and submerge it in an ice-water bath. Once the internal temperature is <10 °C, begin dropwise addition of 6M HCl under vigorous stirring.
-
Validation Checkpoint (pH): Continue adding HCl until the solution reaches pH 2 (verify with pH indicator paper). A dense, white precipitate will form.
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 × 20 mL) to remove residual inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 45 °C overnight to yield pure 4-(2,3-dichlorophenoxy)butanoic acid as a white crystalline solid.
References
Sources
Technical Support Center: Phenoxy Acid Solubility & Stability
Topic: Resolving Solubility Issues of Phenoxy Acids in Aqueous Buffers Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals Status: Active | Updated: 2026
🟢 System Status: Operational
Welcome to the Technical Support Center for phenoxy acid applications. This guide addresses the frequent solubility challenges encountered when working with phenoxy herbicides (e.g., 2,4-D, MCPA, 2,4,5-T) and their derivatives in laboratory settings.
Unlike simple salts, phenoxy acids exhibit pH-dependent solubility profiles that can ruin experiments if not managed via strict physicochemical rules. This guide synthesizes acid-base chemistry with practical troubleshooting to ensure your stock solutions remain stable and your data reproducible.
📂 Part 1: The Core Knowledge Base (Root Cause Analysis)
Before troubleshooting, you must understand the driving force of your solubility issue. Most "failures" with phenoxy acids stem from ignoring the relationship between pH and pKa.
The Acid vs. Salt Distinction
Phenoxy acids generally exist in two commercial forms. Confusing them is the #1 cause of experimental error.
| Feature | Free Acid Form (e.g., 2,4-D Acid) | Salt Form (e.g., 2,4-D Na/K/DMA) |
| Appearance | Crystalline powder, hydrophobic character. | Crystalline or liquid, hydrophilic. |
| Water Solubility | Very Low (e.g., 2,4-D acid ~900 mg/L at pH 7, much lower at pH 3) [1]. | High (often > 500 g/L for amine salts). |
| pH Sensitivity | Critical. Precipitates if pH < pKa. | Soluble, but converts to acid if pH drops. |
| Primary Use | Chemical synthesis, ester production. | Aqueous formulations, cell culture.[1][2] |
| Common Issue | "It floats on water and won't dissolve." | "It precipitated when I added it to media." |
The pKa Critical Threshold
Phenoxy acids are weak carboxylic acids with pKa values typically between 2.6 and 3.3 [1, 2].
-
pH > pKa + 2 (approx pH 5.5+): The molecule is deprotonated (anionic) and highly soluble.
-
pH < pKa (approx pH 3.0): The molecule is protonated (neutral) and precipitates out of aqueous solution.
Expert Insight: If you are trying to dissolve 2,4-D acid directly into a pH 7.4 PBS buffer, it may dissolve eventually, but the kinetics are extremely slow because the solid surface is acidic. You must drive the reaction with a base or co-solvent.
🛠 Part 2: Troubleshooting Guides (Support Tickets)
Ticket #001: "My Stock Solution Precipitated Upon Dilution into Media"
Diagnosis: Solvent Shock or pH Shift. Scenario: You dissolved the phenoxy acid in 100% DMSO or Ethanol. When you pipetted it into cell culture media (pH 7.4), a white cloud formed.
Root Cause:
-
Local Concentration Spike: The drop of DMSO hits the water, the solvent diffuses away instantly, leaving the hydrophobic acid at a local concentration exceeding its solubility limit ("crashing out").
-
Ionic Interaction: If using a salt form, calcium or magnesium in the media (e.g., DMEM) may form insoluble calcium-phenoxy complexes [4].
Resolution Workflow:
Figure 1: Decision tree for diagnosing precipitation issues during dilution.
Ticket #002: "I Cannot Dissolve the Powder in Water"
Diagnosis: Incorrect solubilization strategy for the Acid Form. Scenario: User adds 2,4-D free acid to distilled water and stirs for hours with no result.
The Fix (The "Alkaline Jump-Start" Method): Do not wait for water to dissolve it. You must convert the acid to its salt form in situ.
-
Weigh the Phenoxy Acid.
-
Add a minimal volume of 1M NaOH or KOH . (Molar ratio 1:1 is ideal, but a slight excess helps speed).
-
Vortex until the solution is clear (formation of the Na-salt).
-
Only then add your water or buffer to reach the final volume.
-
Adjust pH back to neutral if necessary using dilute HCl, but do not cross below pH 4 or it will reprecipitate.
🧪 Part 3: Standard Operating Procedures (SOPs)
SOP-A: Preparation of a 100 mM Stock Solution (Aqueous)
Best for: Cell culture, foliar sprays, and general aqueous assays.
Reagents:
-
Phenoxy Acid (e.g., 2,4-D, MW ~221.04 g/mol )[3]
-
1.0 M NaOH (Sodium Hydroxide)
-
Milli-Q Water
-
0.22 µm PES Syringe Filter (Phenoxy acids can bind to nylon; PES or PTFE is preferred).
Protocol:
-
Calculation: To make 10 mL of 100 mM stock, you need ~221 mg of 2,4-D.
-
Weighing: Weigh 221 mg of substance into a 15 mL conical tube.
-
Solubilization: Add 1.0 mL of 1 M NaOH .
-
Why? This provides equimolar base to deprotonate the carboxylic acid group.
-
-
Agitation: Vortex vigorously. The powder should dissolve instantly or within seconds, turning into a clear solution.
-
Dilution: Add 8.0 mL of Milli-Q water.
-
pH Check: Check pH. It will likely be alkaline (pH 10-12).
-
Adjustment: Slowly add dilute HCl (e.g., 0.1 M) to lower pH to ~7.4-8.0.
-
Warning: If you overshoot to acidic pH, the solution will turn cloudy. Add NaOH immediately to reverse.
-
-
Finalize: Top up to 10 mL with water. Filter sterilize.[4]
SOP-B: Preparation of Hydrophobic Stock (DMSO)
Best for: High-concentration libraries or when salt formation is undesirable.
Protocol:
-
Dissolve phenoxy acid in 100% DMSO (Dimethyl Sulfoxide) to 1000x the working concentration (e.g., 100 mM).
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystallization that is hard to redissolve [6].
-
Usage: When adding to aqueous buffer, ensure the pipette tip is submerged and vortex the buffer during addition to prevent local precipitation. Keep final DMSO < 0.5% v/v to avoid cytotoxicity.
📊 Part 4: Quantitative Data & Limits
Solubility & Stability Reference Table
| Compound | pKa [1, 3] | Max Solubility (Acid, pH 3) | Max Solubility (Salt, pH 7) | Recommended Solvent |
| 2,4-D | 2.87 | ~600 mg/L | > 45,000 mg/L | 1M NaOH or DMSO |
| MCPA | 3.07 | ~825 mg/L | > 25,000 mg/L | 1M NaOH or Ethanol |
| 2,4,5-T | 2.88 | ~238 mg/L | > 20,000 mg/L | DMSO |
| Mecoprop | 3.78 | ~620 mg/L | High | 1M NaOH |
Note: Solubility values are approximate and highly dependent on ionic strength and temperature.
❓ Frequently Asked Questions (FAQ)
Q: Can I autoclave phenoxy acid solutions? A: Generally, yes. Phenoxy acids like 2,4-D are thermally stable up to ~120°C in neutral aqueous solution. However, filter sterilization (0.22 µm) is preferred to prevent any potential heat-induced hydrolysis or pH shifts that could occur in complex media [5].
Q: Why does my solution turn cloudy when I add Calcium Chloride? A: You are likely observing the "Hard Water Effect." Calcium ions (Ca²⁺) can cross-link two phenoxy anion molecules, forming a calcium salt with much lower solubility than the sodium salt.
-
Fix: Dissolve CaCl₂ separately and add it slowly to the diluted phenoxy solution, or use a chelating agent like EDTA if experimental conditions permit [4].
Q: My buffer is Citrate (pH 3.0). How do I dissolve 2,4-D? A: You likely cannot dissolve high concentrations at pH 3.0. Since pH ≈ pKa, 50% of the molecule will be in the insoluble acid form.
-
Workaround: You must use a co-solvent. Add 5-10% Ethanol or DMSO to the buffer to increase the solubility of the protonated species.
🔗 References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1486, 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
-
Food and Agriculture Organization (FAO). Specifications and Evaluations for Agricultural Pesticides: MCPA. Retrieved from [Link]
-
Encyclopedia.pub (2023). Phenoxy Carboxylic Acid Herbicides: Physical and Chemical Properties. Retrieved from [Link]
-
Procell (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
Sources
minimizing esterification byproducts during phenoxy acid synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to eliminate esterification side reactions during the synthesis of phenoxy acids (e.g., phenoxyacetic acid derivatives).
By understanding the mechanistic causality behind these side reactions, you can implement robust, self-validating workflows that maximize the yield of the desired free carboxylic acid.
Diagnostic Logic Flow
When ester byproducts are detected in your product mixture, use the following logic flow to isolate the root cause of the side reaction.
Diagnostic logic flow for identifying and resolving esterification byproducts.
Troubleshooting FAQs
Q1: Why am I seeing ester byproducts instead of the free phenoxy acid? A: Esterification during phenoxy acid synthesis—a variation of the [1]—typically occurs due to three causal factors:
-
Protic Solvents: If the reaction is run in an alcohol (e.g., ethanol or methanol), the solvent acts as a nucleophile. It will react with the carboxylic acid group of the halo-acid or the final product to form an alkyl ester.
-
Inadequate pH Control: The reaction requires a strong base to deprotonate the phenol, forming the nucleophilic phenoxide[2]. If the pH drops below 10, the carboxylic acid group of the halo-acid (e.g., chloroacetic acid) protonates. The free acid is highly susceptible to Fischer esterification or self-condensation. Maintaining a highly alkaline environment (pH > 11) ensures the acid remains as an unreactive carboxylate anion[3].
-
Thermal Degradation: Prolonged heating above 100°C can drive off water, shifting the thermodynamic equilibrium towards ester formation and promoting E2 elimination side reactions[4].
Q2: How does Phase Transfer Catalysis (PTC) prevent esterification and improve yields? A: Phase Transfer Catalysis (PTC) utilizes a biphasic system (e.g., water and toluene) and a catalyst like Tetrabutylammonium bromide (TBAB) to physically separate incompatible reactive species[5]. Causality & Mechanism: The phenoxide anion is generated in the aqueous alkaline phase. The PTC (a lipophilic quaternary ammonium cation) forms an ion pair with the phenoxide and shuttles it across the boundary into the organic phase. The organic phase contains the alkyl halide (e.g., chloroacetate). The SN2 substitution reaction occurs entirely in the organic phase, isolated from the bulk aqueous base. This prevents the carboxylate from undergoing esterification with unreacted phenols in the aqueous layer, achieving up to 95% conversion with near 100% selectivity for the desired ether linkage[6].
Q3: How do I optimize the reaction kinetics to avoid side reactions? A: To minimize side reactions, you must control the reaction environment strictly:
-
Order of Addition: Never mix the halo-acid and phenol before adding the base. Generate the sodium phenoxide first, then slowly add pre-neutralized sodium chloroacetate dropwise. This prevents the halo-acid from reacting with itself[3].
-
Alternative Heating: Keep conventional heating between 80–90°C. Alternatively, use (e.g., 300 W for 5–10 minutes) to dramatically reduce reaction time and limit the thermal degradation that leads to esterification[4].
Process Optimization Data
The following table summarizes the quantitative impact of different synthesis methodologies on reaction time, yield, and the risk of ester byproduct formation.
| Synthesis Method | Typical Reaction Time | Optimal Temperature | Yield (%) | Ester Byproduct Risk |
| Conventional Heating | 4 - 6 hours | 90 - 100°C | 60 - 75% | High (if pH drops) |
| Microwave-Assisted | 5 - 10 minutes | 80 - 90°C | 80 - 85% | Low |
| Phase Transfer Catalysis (PTC) | 1 - 2 hours | 80 - 100°C | 90 - 95% | Very Low |
| Continuous Addition (pH-controlled) | 10 - 15 mins (residence) | 15 - 20°C (quench) | > 95% | Very Low |
Self-Validating Protocol: PTC-Mediated Synthesis of Phenoxyacetic Acid
This methodology leverages a biphasic system and continuous addition to eliminate esterification byproducts. Every critical step includes a self-validation checkpoint to ensure the system is behaving as expected before proceeding[6],[3].
Step 1: Preparation of Reagents
-
Dissolve 1.0 equivalent of phenol in a 2M NaOH aqueous solution.
-
Validation Checkpoint: The solution must become completely clear and homogeneous, indicating full conversion to water-soluble sodium phenoxide. Any cloudiness indicates unreacted phenol.
-
-
In a separate vessel, neutralize 1.1 equivalents of chloroacetic acid by slowly adding an 18-22% aqueous
solution.-
Validation Checkpoint: Monitor
gas evolution. Proceed only when all bubbling ceases to ensure complete neutralization to sodium chloroacetate.
-
Step 2: Biphasic Setup & Catalyst Addition
-
Transfer the clear sodium phenoxide solution to a multi-neck reaction flask equipped with a mechanical stirrer.
-
Add an equal volume of toluene to create the organic phase.
-
Add 0.05 equivalents of Tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.
Step 3: Controlled Substitution
-
Heat the biphasic mixture to 80°C under vigorous mechanical stirring (at least 400 rpm is required to ensure adequate interfacial mixing between the aqueous and organic layers).
-
Using a constant-pressure dropping funnel, add the sodium chloroacetate solution dropwise over 30 minutes.
-
Validation Checkpoint: Pause addition every 10 minutes to check the pH of the aqueous phase using indicator paper. It must remain > 11. If it drops, add 1M NaOH dropwise until alkalinity is restored to prevent protonation and subsequent esterification.
-
Step 4: Phase Separation & Acidification
-
Cool the mixture to room temperature. Transfer the contents to a separatory funnel and allow the layers to resolve.
-
Discard the upper organic (toluene) layer, which contains the PTC and unreacted organic impurities.
-
Transfer the bottom aqueous layer (containing the product as a soluble sodium salt) to a clean Erlenmeyer flask.
-
Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0.
-
Validation Checkpoint: A dense, white crystalline precipitate of free phenoxyacetic acid will form immediately upon crossing the pKa threshold. If no precipitate forms, the etherification failed in Step 3.
-
Step 5: Isolation
-
Isolate the precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with ice-cold distilled water to remove residual inorganic salts (
). -
Dry the crystals under a vacuum desiccator to obtain the pure phenoxyacetic acid.
References
-
Yadav, G. D., & Deshmukh, G. P. (2017). Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base and development of new kinetic model. Journal of Chemical Sciences, 129(11), 1677-1685. URL:[Link]
- Jiangxi Tianyu Chem Co Ltd. (2015). Continuous synthetic method of phenoxy acetic acid (Patent No. CN104829447A). Google Patents.
-
Wikipedia Contributors. (2025). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. URL:[Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. CN104829447A - Continuous synthetic method of phenoxy acetic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Superheated water extraction and phase transfer methylation of phenoxy acid herbicides from solid matrices [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
optimizing extraction efficiency of 4-(2,3-Dichlorophenoxy)butanoic acid from complex matrices
Welcome to the technical support guide for the extraction of 4-(2,3-Dichlorophenoxy)butanoic acid and related phenoxyalkanoic acid herbicides from complex matrices. This document is designed for researchers, analytical scientists, and professionals in drug development and environmental testing. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your extraction efficiency.
A Note on the Analyte: While this guide specifically addresses 4-(2,3-Dichlorophenoxy)butanoic acid, it frequently references its close structural analog, 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB), for which a greater body of public-domain research exists. The chemical principles and extraction methodologies discussed are directly applicable to both isomers and other acidic herbicides.[1][2]
Section 1: Analyte Quick Reference & Core Principles
Successful extraction begins with a fundamental understanding of the analyte's physicochemical properties. These properties dictate its behavior in different solvents and on various sorbents.
Table 1: Physicochemical Properties of 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) as a Representative Compound
| Property | Value | Implication for Extraction |
|---|---|---|
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | --- |
| Molecular Weight | 249.09 g/mol [3][4] | Influences mass spectrometry settings. |
| pKa | ~4.95[3] | Critical. The compound is an acid. At pH > 5, it is ionized (anionic), making it water-soluble. At pH < 3, it is neutral, making it soluble in organic solvents and retainable on reversed-phase media. |
| logP (Kow) | ~3.53[3] | Indicates moderate lipophilicity. It will partition into organic solvents but is not extremely "fat-loving." |
| Aqueous Solubility | 46 mg/L[5] | Low solubility in neutral water, which decreases further upon acidification. |
| Appearance | Colorless to white crystals[3][5] | --- |
The single most important principle for extracting this and other acidic herbicides is pH control . To effectively move the analyte from an aqueous matrix into an organic solvent or onto a solid-phase sorbent, you must suppress its ionization by acidifying the sample.[6][7][8]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during method development and routine analysis.
Category 1: Low Analyte Recovery
Question: My recovery from soil/sediment samples is consistently below 70%. What is the first thing I should check?
Answer: The first and most critical parameter to verify is the pH of your extraction solvent and sample slurry . Because 4-(2,3-Dichlorophenoxy)butanoic acid is acidic (pKa ~4.95), it will be in its anionic, water-soluble form in neutral or alkaline conditions, preventing its partitioning into your extraction solvent.[6][8]
-
Causality: The goal of the initial extraction is to move the neutral form of the analyte from the solid matrix into the liquid solvent. For acidic herbicides, this requires an acidified solvent.
-
Troubleshooting Steps:
-
Verify pH: Ensure your initial extraction solvent (e.g., methanol, acetonitrile) is acidified. For soil, an acidified methanol extraction is a common starting point.[7]
-
Increase Extraction Energy: Complex matrices, especially aged or high-clay soils, can strongly sequester analytes. Increase the efficiency of the extraction by using mechanical aids like sonication or vortexing. An ultrasound-assisted extraction can significantly improve yields.[7]
-
Solvent Polarity: If your matrix has a high fat content, a solvent like pure methanol may not be effective. Adjust the polarity by using acetonitrile or acetone, which may better match the analyte's properties and penetrate the matrix.[9]
-
Check for Degradation: Phenoxy herbicides can be susceptible to degradation under certain conditions. Ensure your process avoids high heat and prolonged exposure to light.[9]
-
Question: I'm using Solid-Phase Extraction (SPE) for water samples, but my analyte is breaking through the cartridge during loading. Why is this happening?
Answer: This is almost always due to incorrect sample pH or a poorly chosen sorbent.
-
Causality: For reversed-phase SPE (e.g., C18, polymeric sorbents), retention is based on hydrophobic interactions. The ionized, polar form of the analyte will have minimal interaction with the non-polar sorbent and will pass through with the aqueous sample.
-
Troubleshooting Steps:
-
Acidify Your Sample: Before loading, the water sample must be acidified to a pH of 2-3.[10][11] This ensures the analyte is in its neutral, more hydrophobic form.
-
Select the Right Sorbent: While C18 can be used, modern polymeric, copolymeric sorbents (e.g., hydroxylated polystyrene-divinylbenzene) often provide higher retention and capacity for polar compounds like acidic herbicides.[7][12]
-
Don't Let the Cartridge Dry: Ensure the SPE cartridge does not go dry after conditioning and before sample loading, as this can deactivate the stationary phase and lead to poor recovery.
-
Check Flow Rate: Loading the sample too quickly can reduce the interaction time between the analyte and the sorbent, leading to breakthrough. A flow rate of around 60 mL/min has been shown to be effective for larger sample volumes without loss of analytes.[13]
-
Category 2: High Matrix Effects & Interference
Question: My LC-MS/MS signal is heavily suppressed, and my baseline is noisy. How can I clean up my extract more effectively?
Answer: Signal suppression in LC-MS/MS is a classic sign of co-eluting matrix components interfering with the ionization of your target analyte.[14][15] This is common in complex matrices like vegetables, herbs, and soil.
-
Causality: Co-extracted substances like organic acids, lipids, and pigments can compete with your analyte for charge in the mass spectrometer's electrospray ionization (ESI) source, reducing its signal.[14][15]
-
Troubleshooting Steps:
-
Incorporate a d-SPE Cleanup Step: If you are using a QuEChERS-type extraction, the dispersive SPE (d-SPE) cleanup is crucial. For acidic herbicide analysis, a combination of magnesium sulfate (MgSO₄) to remove water and Primary and Secondary Amine (PSA) to remove organic acids and sugars is a standard choice.[7] For matrices with pigments or lipids, adding C18 or graphitized carbon black (GCB) can be beneficial, but be aware that GCB can sometimes retain planar analytes like your target.
-
Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix interferences. Adjusting the gradient or using a more selective column (e.g., HILIC for very polar compounds) can help.[16]
-
Dilute the Extract: A simple and often effective strategy is to dilute the final extract.[14] A 10- to 15-fold dilution can significantly reduce the concentration of interfering compounds, often with a minimal impact on sensitivity if using modern LC-MS/MS systems.[14]
-
Use Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare your calibration standards in a blank matrix extract that has been through the entire extraction procedure.[15][17] This ensures that your standards and samples experience similar levels of suppression or enhancement.
-
Category 3: Issues with GC Analysis & Derivatization
Question: I need to analyze by GC-MS, but I'm getting no peak or a very broad, tailing peak for my analyte.
Answer: Carboxylic acids like 4-(2,3-Dichlorophenoxy)butanoic acid are too polar and non-volatile for direct GC analysis.[18][19] You must convert the acidic -COOH group into a less polar, more volatile ester through a process called derivatization.
-
Causality: The active hydrogen on the carboxylic acid group leads to strong intermolecular interactions and poor chromatographic behavior on standard GC columns.[18] Converting it to an ester (e.g., a methyl ester) makes the molecule more volatile and less prone to adsorption in the GC system.[20]
-
Troubleshooting Steps:
-
Ensure Complete Derivatization: Incomplete derivatization is a common cause of low response and poor peak shape.
-
Reagent Choice: Common derivatizing agents include diazomethane (effective but hazardous), or safer alternatives like methanol with an acid catalyst (e.g., HCl, H₂SO₄) or BSTFA (for silylation).[19][20]
-
Reaction Conditions: Ensure the reaction goes to completion. This may require elevated temperatures (e.g., 75°C) and sufficient time (e.g., 45 minutes). The presence of water can stop the reaction, so ensure your extract is dry, typically by passing it through anhydrous sodium sulfate.[20]
-
-
Check for Derivatization Issues: If you suspect issues, try derivatizing a clean standard of your analyte first to confirm your procedure works under ideal conditions before moving to complex matrix extracts.
-
Use an Inert GC System: Even after derivatization, active sites in the GC inlet liner or the front of the column can cause peak tailing. Use deactivated liners and perform regular system maintenance.[21]
-
Section 3: Detailed Experimental Protocols
The following protocols provide robust starting points for method development.
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is designed for the extraction of acidic herbicides from surface or drinking water, followed by LC-MS/MS analysis.
-
Sample Preparation:
-
To a 100 mL water sample, add a suitable internal standard (e.g., a ¹³C-labeled version of the analyte).
-
Acidify the sample to pH 2-3 with a strong acid (e.g., formic acid or HCl).
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase cartridge (e.g., 200 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of reagent water (acidified to the same pH as the sample). Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the entire 100 mL sample onto the cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of reagent water to remove salts and other highly polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum or positive pressure for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the analytes with 2 x 4 mL aliquots of methanol or acetonitrile.
-
-
Final Extract Preparation:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Caption: Workflow for SPE of Acidic Herbicides from Water
Protocol 2: Modified QuEChERS for Soil & Produce
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach excellent for a wide range of pesticides in complex food and environmental matrices.[22][23][24]
-
Sample Homogenization & Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate internal standard.
-
Add 10 mL of acidified water (pH adjusted to ~3). Vortex for 1 min.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Shake vigorously for 1 minute.
-
-
Salting-Out Partitioning:
-
Add the appropriate QuEChERS extraction salts (a common formulation is 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate).
-
Shake immediately and vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at ≥3000 g for 5 minutes. This will separate the sample into a top organic (acetonitrile) layer containing your analyte and a bottom layer of water and sample solids.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain 900 mg of anhydrous MgSO₄ and 150 mg of PSA.
-
Vortex the d-SPE tube for 30 seconds.
-
-
Final Centrifugation & Analysis:
-
Centrifuge at high speed (e.g., >5000 g) for 5 minutes.
-
Carefully transfer the supernatant into an autosampler vial.
-
The extract is now ready for LC-MS/MS or GC-MS (after derivatization) analysis.
-
Caption: Modified QuEChERS Workflow for Complex Matrices
References
-
Wells, M. J., & Yu, L. Z. (2000). Solid-phase extraction of acidic herbicides. Journal of Chromatography A, 885(1-2), 237-250. Available from: [Link]
-
Lee, H. B., Peart, T. E., & Svoboda, M. L. (2000). Sample Preparation Based on Dynamic Ion-Exchange Solid-Phase Extraction for GC/MS Analysis of Acidic Herbicides in Environmental Waters. Analytical Chemistry, 72(15), 3564-3570. Available from: [Link]
-
Kallio, H., & Lehtonen, P. (2001). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Available from: [Link]
-
Khan, Z., Shaddad, M. A., & Abdullah, A. (2020). Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. Cogent Food & Agriculture, 6(1), 1814674. Available from: [Link]
-
SOCOTEC. (2020). Acidic Herbicide Analysis. Available from: [Link]
-
Seo, H. J., et al. (2020). Study on Matrix Effects in Pesticide Residue Analysis of Agricultural Products Using LC-MS/MS. ResearchGate. Available from: [Link]
-
Kittlaus, S., Kempe, G., & Speer, K. (2017). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Food Chemistry, 230, 436-444. Available from: [Link]
-
Thiageswaran, S. (2026). Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. Separation Science. Available from: [Link]
-
Kūna, E., et al. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 22(1), 55-61. Available from: [Link]
-
Wang, J., et al. (2018). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. International Journal of Environmental Analytical Chemistry, 98(12), 1129-1141. Available from: [Link]
-
Huset, C. L., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(20), 7899-7906. Available from: [Link]
-
Tackett, B. (2025). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Available from: [Link]
-
Anastassiades, M., & Lehotay, S. J. (2015). Determination of acidic herbicides in cereals by quEChERS extraction and LC/MS/MS. ResearchGate. Available from: [Link]
-
Jandova, R., Hird, S., Ross, E., & Van Hulle, M. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. Available from: [Link]
-
Waters Corporation. (2019). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Available from: [Link]
-
Li, Z., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules, 28(6), 2595. Available from: [Link]
-
Majors, R. E. (2020). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1489, 4-(2,4-Dichlorophenoxy)butyric acid. Retrieved from [Link].
-
Welch Lab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available from: [Link]
- Dow Chemical Co. (1977). Process for making phenoxyalkanoic acids. U.S. Patent 4,035,416.
-
National Institute of Standards and Technology. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. In NIST Chemistry WebBook. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145688, 4-(3,4-Dichlorophenoxy)butanoic acid. Retrieved from [Link].
-
Wikipedia. (n.d.). 2,4-DB. Retrieved from [Link].
-
Basheer, C., & Lee, H. K. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. Available from: [Link]
-
Chromatography Forum. (2011). low recovery for herbicide derivatization with diazomethane. Available from: [Link]
-
Goon, I. Y., & Lee, H. K. (1998). Development of a SolidPhase Extraction Method for Phenoxy Acids and Bentazone in Water and Comparison to a Liquid−Liquid Extraction Method. ResearchGate. Available from: [Link]
-
Pocurull, E., Sánchez, R. M., Borrull, F., & Marcé, R. M. (2000). Determination of phenoxyalkanoic acids and other herbicides at the ng/ml level in water by solid-phase extraction with poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent and high-performance liquid chromatography--diode-array detection. Journal of Chromatography A, 867(1-2), 169-175. Available from: [Link]
-
Li, N., et al. (2026). Synthesis-free and high-efficient molecular complexation based magnetic dispersive liquid-liquid microextraction for the efficient enrichment and determination of phenoxycarboxylic acid herbicide in various samples. Journal of Chromatography A, 1715, 464917. Available from: [Link]
-
Lozowicka, B., et al. (2019). Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Tadesse, B., & Tushune, K. (2019). Development of Liquid Chromatography Separation and a Solid-Phase Extraction Method for Phenoxy Alkanoic Acid Herbicides in Water. ResearchGate. Available from: [Link]
-
Wu, C. H., & Lee, Y. T. (2002). Determination of Acidic Herbicides in Surface Water by Solid-Phase Extraction Followed by Capillary Zone Electrophoresis. Journal of Chromatographic Science, 40(7), 379-384. Available from: [Link]
-
James, S., et al. (2023). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bulletin of the Chemical Society of Ethiopia, 37(2), 251-264. Available from: [Link]
-
D'Archivio, A. A., et al. (2006). Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides. ResearchGate. Available from: [Link]
-
University of Iowa. (n.d.). DETERMINATION OF PHENOXYACID HERBICIDES AND DEGRADATION PRODUCTS IN SURFACE WATER BY LC-ESI7MS/MS. Available from: [Link]
-
Wu, C. H., & Lee, Y. T. (2002). Determination of Acidic Herbicides in Surface Water by Solid-Phase Extraction Followed by Capillary Zone Electrophoresis. Journal of Chromatographic Science. Available from: [Link]
-
Wells, M. J. (2000). Solid-phase extraction of acidic herbicides. ResearchGate. Available from: [Link]
-
James, S., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bulletin of the Chemical Society of Ethiopia. Available from: [Link]
Sources
- 1. Solid-phase extraction of acidic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butanoic acid, 4-(2,4-dichlorophenoxy)- [webbook.nist.gov]
- 5. 2,4-DB - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. socotec.co.uk [socotec.co.uk]
- 8. Synthesis-free and high-efficient molecular complexation based magnetic dispersive liquid-liquid microextraction for the efficient enrichment and determination of phenoxycarboxylic acid herbicide in various samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. welchlab.com [welchlab.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of phenoxyalkanoic acids and other herbicides at the ng/ml level in water by solid-phase extraction with poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent and high-performance liquid chromatography--diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. sepscience.com [sepscience.com]
- 16. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. antec.de [antec.de]
- 23. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Photostability of 4-(2,3-Dichlorophenoxy)butanoic Acid
Introduction: This guide provides in-depth technical support for researchers investigating the stability of 4-(2,3-Dichlorophenoxy)butanoic acid under ultraviolet (UV) light. Direct photochemical data for the 2,3-dichloro isomer is not extensively published. Therefore, this document synthesizes field-proven insights and established data from closely related structural analogues, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 2,4-dichlorophenoxyacetic acid (2,4-D), to provide a robust framework for experimental design and troubleshooting.[1][2][3][4] This approach allows us to anticipate reaction pathways, identify critical experimental parameters, and resolve common issues encountered during photostability studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the photochemical behavior of 4-(2,3-Dichlorophenoxy)butanoic acid.
Q1: Is 4-(2,3-Dichlorophenoxy)butanoic acid expected to be stable when exposed to UV light?
A: No. Based on its chemical structure—a dichlorinated aromatic ring linked to a butanoic acid chain via an ether bond—the compound is expected to be susceptible to photodegradation. The aromatic ring and its chlorine substituents are chromophores that absorb UV radiation, initiating photochemical reactions. Studies on analogous dichlorophenoxy herbicides confirm their degradation under UV irradiation.[1][2][5]
Q2: What are the likely degradation products when this compound is exposed to UV light?
A: Based on the photodegradation pathways of the closely related compound 2,4-DB, the primary degradation products are expected to result from several key reactions[1]:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic ring.
-
Dechlorination-Hydroxylation: Substitution of one or both chlorine atoms with a hydroxyl group.
-
Side-Chain Cleavage: Scission of the ether bond, leading to the formation of 2,3-dichlorophenol and butanoic acid derivatives.
-
Ring Opening: Further degradation of the aromatic ring into smaller aliphatic molecules, eventually leading to mineralization (conversion to CO2 and water) under prolonged or aggressive conditions.[1][5]
Q3: What are the most critical experimental factors that will influence the rate of degradation?
A: The degradation kinetics are highly dependent on the experimental conditions. Key factors include:
-
UV Wavelength and Intensity: The energy and photon flux of the UV source are paramount. Higher intensity lamps (e.g., 400W vs. 150W) dramatically increase the degradation rate.[2] The specific wavelength(s) emitted by the lamp must overlap with the compound's absorption spectrum to initiate photolysis.
-
pH of the Solution: The pH can significantly impact the degradation rate. For the related compound 2,4-D, degradation is more favorable in acidic conditions (pH 2.5-3.5).[2]
-
Presence of Photosensitizers or Catalysts: The degradation can be vastly accelerated by adding agents that promote the formation of reactive oxygen species (ROS), such as hydroxyl radicals. Common examples include hydrogen peroxide (H₂O₂), titanium dioxide (TiO₂), or iron complexes.[1][2][4][6]
-
Solvent System: The choice of solvent can influence degradation rates and pathways. Some organic solvents can act as photosensitizers or quenchers. Aqueous solutions buffered to a specific pH are standard for environmental fate studies.[3]
Q4: How can I monitor the degradation of 4-(2,3-Dichlorophenoxy)butanoic acid and the formation of its products?
A: A multi-faceted analytical approach is recommended:
-
Primary Compound Monitoring: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying the disappearance of the parent compound over time.[2] UV-Visible (UV-Vis) spectroscopy can also be used to track the decrease in absorbance at the compound's λmax, though it is less specific than HPLC.[4][7]
-
Degradation Product Identification: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying the various degradation products formed during the experiment.[1][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile products like dichlorophenols, though derivatization may be required.[9]
Section 2: Troubleshooting Guide for Photostability Experiments
This guide provides solutions to specific issues that may arise during your experiments, explaining the scientific reasoning behind each recommendation.
| Problem/Observation | Potential Cause(s) | Recommended Action & Scientific Rationale |
| No or very slow degradation observed. | 1. Improper Wavelength/Vessel: The UV lamp's emission spectrum does not overlap with the compound's absorption spectrum, or the reaction vessel is blocking the UV light. 2. Low Lamp Intensity: The lamp is old or has low power, providing insufficient photon energy to drive the reaction. 3. Quenching Effects: Impurities in the solvent or the compound itself are quenching the excited state, preventing degradation. | 1. Verify UV-Vis Spectrum & Vessel Material: Confirm the compound's absorbance peak (λmax) using a UV-Vis spectrophotometer.[10][11] Ensure you are using a quartz reaction vessel, as borosilicate glass (e.g., Pyrex) absorbs most UV-C and a significant portion of UV-B radiation, preventing it from reaching your sample. 2. Check Lamp Specifications & Age: Verify the lamp's output and consider replacing it if it has exceeded its recommended lifespan. A higher wattage lamp may be necessary.[2] 3. Use High-Purity Reagents: Use HPLC-grade solvents and high-purity starting material. Run a "dark control" (sample protected from light) to ensure the compound is not degrading through other pathways.[5] |
| Degradation rate is unexpectedly fast and not reproducible. | 1. Photosensitizing Impurities: Trace impurities in the solvent (e.g., acetone, nitrates) or from contaminated glassware can act as photosensitizers, accelerating the reaction unpredictably. 2. Temperature Fluctuations: The reaction vessel may be heating up due to the UV lamp, increasing the reaction rate. Photochemical reaction rates can be temperature-dependent. 3. Inconsistent Geometry: The distance and angle between the lamp and the sample are not consistent between experiments. | 1. Rigorous Cleaning & High-Purity Solvents: Clean all glassware with an appropriate solvent and rinse thoroughly with high-purity water or your experimental solvent. 2. Control Temperature: Conduct the experiment in a temperature-controlled chamber or use a water bath to maintain a constant temperature. Monitor the temperature of the solution throughout the experiment. 3. Standardize Experimental Setup: Create a fixed apparatus to ensure the lamp-to-sample distance is identical for every run. Allow the lamp to warm up for a consistent period (e.g., 15-30 minutes) before starting the experiment to ensure stable light output. |
| Multiple unknown peaks appear in the chromatogram (HPLC/LC-MS). | 1. Formation of Intermediates: You are observing transient intermediate photoproducts that may further degrade over time. 2. Solvent Degradation: The solvent itself may be undergoing photolysis, creating interfering peaks. 3. Secondary Reactions: Primary degradation products may be reacting with each other or the parent compound to form more complex structures. | 1. Perform a Time-Course Study: Analyze samples at multiple, frequent time points, especially early in the reaction. This will help you map the appearance and disappearance of intermediates versus stable end-products. 2. Run a Solvent Blank: Irradiate a sample of the pure solvent under the exact same conditions and analyze it to identify any peaks originating from solvent degradation. 3. Simplify the System: If possible, run the initial experiment in a simple, buffered aqueous solution to minimize secondary reactions before moving to more complex matrices. |
| I cannot achieve complete mineralization (full degradation to CO₂ and H₂O). | 1. Formation of Recalcitrant Byproducts: The degradation process may halt at the formation of stable intermediates (e.g., chlorinated phenols) that are more resistant to further photolysis under the given conditions.[1] 2. Insufficient Energy/Time: The applied UV dose (intensity × time) is not sufficient to break down the more stable intermediates. | 1. Introduce a Photocatalyst: To achieve complete mineralization, a more powerful advanced oxidation process (AOP) is often required. Add a photocatalyst like TiO₂ or CeO₂ to the suspension, or add an oxidant like H₂O₂.[2][6] These methods generate highly reactive hydroxyl radicals that can non-selectively attack and mineralize most organic compounds. 2. Increase Irradiation Time/Intensity: Significantly extend the experiment duration or use a more powerful UV source.[2] |
Section 3: Experimental Protocols
These protocols provide a validated starting point for your photostability experiments. Always include a dark control to differentiate between photodegradation and other stability issues.
Protocol 3.1: Standard Photodegradation Kinetics Assay
This protocol details a workflow for determining the degradation rate of 4-(2,3-Dichlorophenoxy)butanoic acid.
-
Solution Preparation:
-
Prepare a stock solution of 4-(2,3-Dichlorophenoxy)butanoic acid in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL.
-
Prepare the final experimental solution by spiking the stock solution into a UV-transparent, buffered aqueous solution (e.g., phosphate buffer at pH 5) to a final concentration of 1-10 µg/mL.[3] The final concentration should yield a measurable peak by HPLC-UV.
-
Ensure the percentage of organic co-solvent is low (e.g., <1%) to avoid altering the solution properties.
-
-
Experimental Setup:
-
Place 50 mL of the experimental solution into a 100 mL cylindrical quartz reaction vessel.
-
Place the vessel on a magnetic stir plate and add a stir bar to ensure the solution remains homogeneous.
-
Position a UV lamp (e.g., medium-pressure mercury lamp) at a fixed distance from the vessel. A common setup involves placing the lamp within a quartz immersion well centered in the solution.[6]
-
Create a dark control by wrapping an identical vessel containing the same solution in aluminum foil.
-
-
Irradiation and Sampling:
-
Allow the UV lamp to warm up for 30 minutes before starting the experiment.
-
Start the magnetic stirrer in both the sample and dark control vessels.
-
At time zero (t=0), take an initial sample from both vessels.
-
Turn on the UV lamp for the test sample.
-
Collect aliquots (e.g., 1 mL) from both vessels at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Immediately transfer samples into amber HPLC vials to prevent further degradation.
-
-
Analysis:
-
Analyze all samples by a validated HPLC-UV method to determine the concentration of the parent compound remaining.
-
Plot the natural log of the concentration (ln[C]) versus time. If the plot is linear, the degradation follows first-order kinetics, a common observation for this class of compounds.[4][6] The slope of this line is the negative of the rate constant (k).
-
Protocol 3.2: Identification of Photodegradation Products by LC-MS/MS
This protocol is designed for forced degradation to generate and identify photoproducts.
-
Forced Degradation:
-
Prepare a more concentrated solution of the compound (e.g., 50-100 µg/mL) to ensure degradation products are formed at detectable levels.
-
Irradiate the solution for an extended period (e.g., 4-8 hours or until ~90% of the parent compound is degraded as determined by HPLC).
-
-
Sample Preparation for LC-MS/MS:
-
Take a large aliquot (e.g., 10 mL) of the degraded solution.
-
Depending on the initial concentration and required sensitivity, you may need to perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components like buffer salts.[8]
-
Acidify the sample with formic acid prior to injection to ensure proper ionization of the acidic parent compound and its products.[12]
-
-
LC-MS/MS Analysis:
-
Analyze the sample using an LC-MS/MS system operating in negative ion mode, as the butanoic acid moiety will readily deprotonate.
-
Perform an initial full scan analysis to identify the molecular weights of potential products.
-
Conduct subsequent product ion scans (MS/MS) on the detected parent and product masses to obtain fragmentation patterns. These patterns are crucial for structural elucidation, helping to confirm the presence of the dichlorinated ring or the loss of the side chain.
-
Section 4: Data and Pathway Visualizations
Table 1: Summary of Factors Influencing Photodegradation of Dichlorophenoxy Herbicides
| Parameter | Observed Effect on Analogues (2,4-D, 2,4-DB) | Scientific Rationale | Citation(s) |
| UV Lamp Intensity | Higher intensity (e.g., 400W) leads to significantly faster and more complete degradation than lower intensity (150W). | Increased photon flux provides more energy to initiate and sustain the photochemical reactions. | [2] |
| pH | Degradation of 2,4-D is enhanced in acidic pH (2.5 - 3.5). | The protonation state of the molecule can affect its electronic structure, absorption properties, and susceptibility to radical attack. | [2] |
| Addition of H₂O₂ | Dramatically accelerates degradation, achieving complete removal in minutes versus hours. | H₂O₂ undergoes photolysis (cleavage by UV light) to form highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents that drive degradation. | [2] |
| Photocatalysts (e.g., TiO₂, CeO₂) | Significantly increases the rate of degradation and mineralization. | When irradiated with UV light, semiconductors generate electron-hole pairs. These react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, enhancing degradation. | [4][6] |
| Iron (Fe³⁺) Complexes | Fe(III) complexes can act as photo-Fenton like reagents, assisting in degradation via hydroxyl radical formation. | The photolysis of iron hydroxo complexes generates hydroxyl radicals, which are the primary species responsible for the herbicide degradation. | [1] |
Diagrams
Caption: A typical experimental workflow for a photostability study.
Caption: Postulated photodegradation pathway based on related compounds.
References
-
Pozdnyakov, I. P., et al. (2016). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study. Chemosphere, 15(147), 389-395. Available at: [Link]
-
Jafari, A. J., & Marofi, S. (2005). Photo-Chemical Degradation of 2, 4- Dichlorophenoxyacetic acid (2, 4-D) in the Effluent. Journal of Research in Health Sciences, 5(2), 27-31. Available at: [Link]
-
FAO/WHO. (1997). Dichlorophenoxyacetic, 2,4- acid (Pesticide residues in food: 1997 Part II Toxicological & Environmental). INCHEM. Available at: [Link]
-
Al-Tohamy, R., et al. (2023). Optimizing the Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Herbicide from Aqueous Solution. Scientific Reports, 13(1), 16409. Available at: [Link]
-
Rueda-Marquez, J. J., et al. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO₂. MDPI. Available at: [Link]
-
Taylor, C. A., et al. (2021). Absorption Intensities of Organic Molecules from Electronic Structure Calculations versus Experiments: the Effect of Solvation, Method, Basis Set, and Transition Moment Gauge. PMC. Available at: [Link]
-
Cruces-Blanco, C., & Garcia-Sanchez, F. (1996). Photochemical-fluorimetric method for the determination of total chlorophenoxyacid herbicides. Talanta, 43(4), 629-637. Available at: [Link]
-
Pelizzetti, E., et al. (1990). Plot showing the temporal loss of the four phenoxyacetic acids as... ResearchGate. Available at: [Link]
-
Spasiano, D., et al. (2015). Oxidative degradation of different chlorinated phenoxyalkanoic acid herbicides by a hybrid ZrO2 gel-derived catalyst without light irradiation. ACS Applied Materials & Interfaces, 7(1), 256-263. Available at: [Link]
-
MacRae, I. C., et al. (1963). The Decomposition of 4-(2,4-Dichlorophenoxy) Butyric Acid by Flavobacterium Sp. Journal of General Microbiology. Available at: [Link]
-
ATSDR. (1997). Analytical Methods for Dichlorvos. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Waters Corporation. (2020). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. Available at: [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. Available at: [Link]
-
Scribd. (n.d.). CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Scribd. Available at: [Link]
-
Dao, T. H., et al. (2020). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PMC. Available at: [Link]
-
ResearchGate. (2024). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. Available at: [Link]
-
EPA. (2018). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Environmental Protection Agency. Available at: [Link]
-
eGyanKosh. (n.d.). EXPT. 9 DETERMINATION OF THE STRUCTURE OF AN ORGANIC COMPOUND USING UV, IR, NMR AND MASS SPECTRA. eGyanKosh. Available at: [Link]
-
Inflibnet. (n.d.). Applications of UV spectroscopy. Inflibnet. Available at: [Link]
Sources
- 1. Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. 939. Dichlorophenoxyacetic, 2,4- acid (Pesticide residues in food: 1997 Part II Toxicological & Environmental) [inchem.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. scribd.com [scribd.com]
- 11. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 12. lcms.cz [lcms.cz]
overcoming matrix interference in mass spectrometry of phenoxy acids
Technical Support Center: Mass Spectrometry of Phenoxy Acid Herbicides Senior Application Scientist Desk
Topic: Overcoming Matrix Interference in Phenoxy Acid Analysis (2,4-D, MCPA, Mecoprop, etc.) Ticket ID: #MX-PHX-001 Status: Open
Introduction: The "Invisible" Variable
Welcome to the technical support center. If you are analyzing phenoxy acid herbicides (e.g., 2,4-D, MCPA, 2,4,5-T) in complex matrices like soil, wastewater, or high-water-content crops, you likely face a common adversary: Matrix Effects (ME) .
Phenoxy acids are polar, anionic compounds (pKa ~2.8–3.5). This chemical nature makes them susceptible to "ion suppression" in Electrospray Ionization (ESI) negative mode, where co-eluting matrix components (humic acids, phospholipids) compete for charge on the droplet surface.
This guide moves beyond generic advice. We will troubleshoot the specific failure points in sample preparation and MS configuration that cause signal loss and quantification errors.
Module 1: Diagnosis – Is it the Matrix or the Instrument?
Q: My internal standard response is variable, and sensitivity drops in real samples compared to solvent standards. How do I confirm this is matrix interference and not an instrument fault?
A: You must perform a Post-Column Infusion (PCI) test. Comparing peak areas between solvent and matrix (Post-Extraction Spike) gives you a single number (Matrix Effect %), but it doesn't tell you where in the chromatogram the suppression occurs. PCI visualizes the suppression zone.
The Protocol: Post-Column Infusion
-
Setup: Place a T-junction between your LC column outlet and the MS source.
-
Infusion: Connect a syringe pump to the T-junction. Infuse a standard solution of your analyte (e.g., 2,4-D at 100 ppb) at a constant low flow rate (e.g., 10 µL/min).
-
Injection: While infusing the standard, inject a blank matrix extract (sample with no analyte) via the LC.
-
Observation: Monitor the baseline of the specific MRM transition for 2,4-D.
-
Flat Baseline: No interference.
-
Dip in Baseline: Ion suppression (matrix components are "stealing" charge).
-
Rise in Baseline: Ion enhancement.
-
Visualization: Post-Column Infusion Setup
Caption: Schematic of Post-Column Infusion. The constant flow of analyte from the syringe creates a steady signal; the blank matrix injection reveals suppression zones as negative peaks.
Module 2: Sample Preparation – The "PSA Trap"
Q: I am using a standard QuEChERS kit (AOAC 2007.01) for soil analysis. My recoveries for 2,4-D are consistently low (<40%), but other pesticides look fine. Why?
A: You are likely using Primary Secondary Amine (PSA) in your cleanup step. This is the most common error in phenoxy acid analysis. PSA is a weak anion exchanger designed to remove organic acids (sugars, fatty acids) from food matrices.
-
The Problem: Phenoxy herbicides are organic acids. At the pH of the QuEChERS extract, they are negatively charged. The PSA sorbent binds to them irreversibly, removing your analyte along with the interferences [1].
Corrective Protocol: Modified QuEChERS
-
Extraction: Use the Citrate-Buffered method (pH 5.0–5.5). This pH is critical to ensure stability but keep the matrix manageable.
-
dSPE Cleanup (The Fix):
-
Do NOT use: PSA.
-
Use: C18 (removes lipids) and GCB (Graphitized Carbon Black - removes pigments).
-
Note on GCB: High loads of GCB can also retain planar molecules like phenoxy acids. Use minimal GCB or specialized "planar-tolerant" carbon sorbents.
-
Alternative: Use Z-Sep+ (Zirconia-coated silica). It removes phospholipids and some pigments via Lewis acid-base interactions without sequestering the acidic herbicides [2].
-
Decision Logic: Sorbent Selection
Caption: Decision tree for QuEChERS cleanup. Note that PSA is explicitly excluded for acidic herbicide workflows to prevent analyte loss.
Module 3: Advanced Cleanup – SPE Selectivity
Q: QuEChERS is not clean enough for my wastewater samples. I see ion suppression. Should I use HLB or Ion Exchange SPE?
A: Mixed-Mode Anion Exchange (MAX) is superior to HLB for this application. While Polymeric Reversed-Phase (e.g., Oasis HLB) captures everything (hydrophobic retention), it elutes everything together. Mixed-Mode Anion Exchange (e.g., Oasis MAX) allows you to use a "Lock and Key" wash step that eliminates neutrals while retaining the acidic phenoxy herbicides [3].
Comparative Data: SPE Sorbent Performance (2,4-D in Water)
| Parameter | HLB (Reversed Phase) | MAX (Mixed-Mode Anion Exch.) | Why? |
| Retention Mechanism | Hydrophobic only | Hydrophobic + Ion Exchange | MAX binds acid chemically. |
| Wash Step | 5% Methanol (Weak) | 100% Methanol (Strong) | MAX allows organic wash to remove neutrals without eluting analyte. |
| Elution | 100% Methanol | Acidified Methanol | pH switch releases the analyte in MAX. |
| Matrix Effect (ME%) | -35% (Suppression) | -12% (Minimal) | MAX removes more co-eluting matrix. |
| Recovery % | 85-95% | 90-100% | Specificity yields cleaner extracts. |
Protocol: MAX SPE for Phenoxy Acids
-
Condition: Methanol -> Water.
-
Load: Sample at neutral/basic pH (analyte must be ionized/negative).
-
Wash 1: 5% NH4OH (removes proteins/interferences).
-
Wash 2: 100% Methanol (Critical step: removes neutral organics, pesticides, and humic material. Analyte stays locked on the column).
-
Elute: Methanol + 2% Formic Acid (Neutralizes the acid, breaking the ionic bond).
Module 4: MS Optimization – The "pH Paradox"
Q: I am running in Negative ESI mode. Should I use a basic mobile phase (High pH) to ensure the acids are deprotonated?
A: Counter-intuitively, NO. Use an acidic mobile phase.
While it seems logical that high pH ensures ionization (
The Causality:
-
Chromatography: Phenoxy acids are weak acids. At high pH, they are fully ionized and elute very early (near the void volume) on C18 columns, right where matrix suppression is worst (salts/unretained compounds). At low pH, they are neutral, retain well, and separate from the "suppression zone."
-
Ionization: In the ESI source, the high voltage and evaporation process can successfully ionize pre-formed neutrals into
ions even if the bulk liquid is acidic.
Recommended MS Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate/Formic Acid buffer).
-
Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and broader peaks for these compounds).
-
Ionization: ESI Negative.
-
Internal Standard: Use Isotopically Labeled Internal Standards (ILIS) such as 2,4-D-d3 . This is non-negotiable for compensating matrix effects.
References
- Anastassiades, M., et al. (2003). "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and 'dispersive solid-phase extraction' for the determination of pesticide residues in produce." *Journal of
reducing background noise in electrochemical detection of phenoxy acids
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in electroanalytical chemistry, I frequently consult with researchers struggling to isolate the faradaic signals of phenoxy acid herbicides—such as 2,4-D and MCPA—from overwhelming background noise. Because these molecules often require high overpotentials for direct oxidation, their trace signals are easily buried under the capacitive envelope of the electrical double layer or obscured by the oxidation of matrix interferents.
This guide moves beyond basic troubleshooting. We will dissect the electrochemical causality behind noise generation and provide self-validating protocols to help you engineer a high signal-to-noise (S/N) interface for your assays.
Diagnostic Command Center: Noise Resolution Workflow
Before adjusting your potentiostat parameters, it is critical to diagnose the physical origin of your background noise. Use the logical workflow below to determine whether your noise is capacitive (non-faradaic) or faradaic in nature.
Workflow for diagnosing and resolving background noise in phenoxy acid electrochemical sensors.
Mechanistic FAQ & Troubleshooting Guide
Q1: My cyclic voltammograms (CV) for 2,4-D in environmental water samples show a massive capacitive envelope that obscures the oxidation peak. How do I fix this?
-
Causality: Cyclic Voltammetry (CV) continuously measures both faradaic (analyte) and non-faradaic (capacitive) currents. In complex matrices, the charging current of the electrical double layer completely overwhelms the trace faradaic signal of 2,4-D.
-
Solution: Switch your technique to Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV). These step-waveform techniques sample the current at the end of the potential pulse. Because capacitive current decays exponentially while faradaic current decays more slowly, this timing drastically enhances the S/N ratio 1. Furthermore, modifying the electrode with a permselective layer like Nafion (a perfluorosulfonate polymer) acts as a charge-exclusion barrier. Nafion repels anionic interferents common in river water, drastically reducing faradaic background noise 2.
Q2: I am using a Molecularly Imprinted Polymer (MIP) sensor for MCPA, but I am getting a high background signal even in my blank buffer. What is the mechanism behind this?
-
Causality: High blank signals in MIPs usually stem from incomplete template removal during the elution phase. If residual MCPA remains trapped deep within the polymer cavities, it will oxidize during the scan, creating a false-positive background current 3.
-
Solution: Implement a rigorous electrochemical cleaning step rather than relying solely on solvent washing. Because the pKa of MCPA is approximately 3.07, cycling the electrode in an alkaline solution (pH > 5.5) ensures the molecule is fully deprotonated. The resulting negative charge allows it to be electrostatically repelled and flushed from the polymer matrix 3.
Q3: How does the pH of the supporting electrolyte affect the background noise and peak resolution for 2,4-D?
-
Causality: Phenoxy acids like 2,4-D are weak acids. At a neutral pH, they exist as anions. Carbon-based electrodes often possess oxygen-rich functional groups that are also negatively charged at neutral pH, leading to electrostatic repulsion and sluggish electron transfer kinetics 4.
-
Solution: Optimize the pH to 2.0–3.0 using a Britton-Robinson (BR) or phosphate buffer. At pH 2.0, 2,4-D is protonated (neutralized), which enhances its adsorption onto the hydrophobic regions of the carbon electrode (such as a graphite-polyurethane composite), drastically improving the faradaic signal-to-noise ratio 5.
Quantitative Performance Metrics
The table below summarizes validated strategies for reducing background noise and improving the Limit of Detection (LOD) for phenoxy acid sensors.
| Analyte | Electrode Modification | Detection Technique | Optimal pH | Limit of Detection (LOD) | Noise Reduction Mechanism | Ref |
| 2,4-D | Nafion-Coated SPE | CV / Competitive Assay | 9.0 (Enzyme) | 0.01 µg/L | Polyanionic exclusion of matrix interferents | 2 |
| MCPA | Activated GCE | DPV | 2.5 - 5.0 | 0.008 µM | Enhanced surface area & capacitive decay | 1 |
| MCPA | MIP-Coated Graphite | Potentiometry | 5.5 | N/A | Shape/size specific cavities rejecting analogs | [[3]]() |
| 2,4-D | Graphite-Polyurethane | SWV | 2.0 | 17.6 µg/L | Hydrophobic preconcentration at low pH | 5 |
Validated Experimental Protocols
Protocol 1: Fabrication of a Low-Noise Activated GCE for MCPA Detection
Objective: Enhance the electroactive surface area while minimizing capacitive background current.
-
Mechanical Polishing: Polish the Glassy Carbon Electrode (GCE) using 0.3 µm and 0.05 µm alumina slurry on a microcloth until a mirror finish is achieved.
-
Self-Validation Checkpoint: Run a CV in 1.0 mM K₃[Fe(CN)₆] with 0.1 M KCl. The peak-to-peak separation (
) must be < 70 mV. If higher, repeat polishing to remove surface fouling.
-
-
Ultrasonic Cleaning: Sonicate the electrode in a 1:1 mixture of ethanol and ultrapure water for 5 minutes to remove residual alumina particles that cause baseline drift.
-
Electrochemical Activation: Transfer the GCE to a 0.1 M phosphate buffer solution. Apply continuous cyclic voltammetry from -1.0 V to +1.5 V at 50 mV/s for 20 cycles.
-
Causality: This step creates oxygen-containing functional groups that catalyze the oxidation of MCPA, shifting the oxidation potential away from the background water oxidation window 1.
-
-
Measurement: Switch the potentiostat to Differential Pulse Voltammetry (DPV) to eliminate the capacitive current generated by the newly formed functional groups [[1]]().
Protocol 2: Rigorous Template Removal for MIP Sensors (Reducing Blank Noise)
Objective: Eliminate residual template molecules to prevent false-positive background currents.
-
Polymerization: Electropolymerize the MIP film onto the working electrode in the presence of the phenoxy acid template (e.g., MCPA) 3.
-
Primary Solvent Extraction: Immerse the modified electrode in a stirred solution of methanol/acetic acid (9:1, v/v) for 30 minutes.
-
Causality: Acetic acid disrupts the hydrogen bonds between the phenoxy acid and the polymer matrix.
-
-
Electrochemical Purging: Transfer the electrode to a 0.1 M NaOH solution (pH > 10). Apply a constant potential of +1.0 V for 120 seconds.
-
Causality: At high pH, the phenoxy acid is fully deprotonated and electrostatically repelled from the polymer cavities 3.
-
-
Baseline Verification:
-
Self-Validation Checkpoint: Run a DPV scan in a blank buffer solution (pH 5.5). The background current at the analyte's oxidation potential must be < 5% of the original template signal. If a peak is still visible, repeat Step 3.
-
References
1.[2] An Immunomagnetic Electrochemical Sensor Based on a Perfluorosulfonate-Coated Screen-Printed Electrode for the Determination of 2,4-dichlorophenoxyacetic Acid. PubMed/NIH. 2 2.[1] The Electrochemical Detection of 4-chloro-2-methylphenoxyacetic Acid (MCPA) Using a Simple Activated Glassy Carbon Electrode. Maynooth University Research Archive Library. 1 3.[3] Potentiometric MIP-Modified Screen-Printed Cell for Phenoxy Herbicides Detection. MDPI. 3 4.[4] Some progress in developing electrochemical sensors for detection of 2,4-dichlorophenoxyacetic acid based on modified carbon interfaces: a brief review. IAPC Journals.4 5.[5] Electroanalytical Methodology for the Direct Determination of 2,4-Dichlorophenoxyacetic Acid in Soil Samples Using a Graphite-Polyurethane Electrode. ResearchGate. 5
Sources
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. An immunomagnetic electrochemical sensor based on a perfluorosulfonate-coated screen-printed electrode for the determination of 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Some progress in developing electrochemical sensors for detection of 2,4-dichlorophenoxyacetic acid based on modified carbon interfaces: a brief review: Review paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Thermal Stability Issues of 4-(2,3-Dichlorophenoxy)butanoic Acid in GC Analysis
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve the severe thermal stability and peak tailing issues associated with 4-(2,3-Dichlorophenoxy)butanoic acid (4-(2,3-DB)) during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Below, you will find mechanistic troubleshooting FAQs, quantitative strategy comparisons, and a self-validating experimental protocol designed to ensure absolute scientific integrity in your workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does 4-(2,3-Dichlorophenoxy)butanoic acid exhibit severe peak tailing and signal loss during standard GC-MS analysis? A: The causality lies in the compound's highly polar, free carboxylic acid (-COOH) moiety. In a heated GC inlet (typically >220°C), this acidic group acts as a strong hydrogen bond donor, interacting aggressively with active silanol (Si-OH) sites on the glass liner and the stationary phase of the column. Furthermore, phenoxyacid herbicides are inherently thermally labile; extended exposure to high inlet temperatures catalyzes thermal decarboxylation, degrading the analyte before it even enters the column[1]. This dual mechanism of adsorption and degradation manifests as severe peak tailing, ghost peaks, and non-linear calibration curves.
Q2: Which derivatization strategy provides the highest thermal stability for phenoxybutanoic acids? A: While methylation (using BF3/Methanol) is a traditional approach, silylation using MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) is the modern gold standard for GC-MS[2]. MTBSTFA replaces the active acidic hydrogen with a bulky tert-butyldimethylsilyl (TBDMS) group. The steric hindrance provided by the tert-butyl moiety makes TBDMS esters roughly 10,000 times more stable to hydrolysis than standard TMS esters formed by BSTFA[3]. This translates to exceptional thermal stability during vaporization and robust chromatographic separation without detector fouling.
Q3: My derivatized samples still show poor detector response and split peaks. What is the mechanistic failure here? A: This is a classic symptom of incomplete derivatization driven by moisture contamination or insufficient activation energy. Silylating reagents are highly electrophilic and will react preferentially with H₂O over the sterically hindered carboxylic acid of 4-(2,3-DB). Even trace amounts of water in your sample extract will quench the MTBSTFA reagent. Additionally, failing to optimize the reaction temperature and time (e.g., stopping the reaction before 30 minutes at 60°C) leaves a mixture of free acid and esterified product, resulting in split peaks and poor MS response.
Part 2: Quantitative Comparison of Derivatization Strategies
To select the optimal pathway for your specific laboratory constraints, compare the quantitative and mechanistic properties of standard derivatization techniques below:
| Derivatization Strategy | Reagent Used | Reaction Mechanism | Derivative Formed | Thermal Stability | Moisture Sensitivity | Analytical Suitability |
| Direct Injection | None | N/A | Free Acid | Poor (Decarboxylates) | N/A | Not recommended for GC[1] |
| Methylation | BF3 / Methanol | Esterification | Methyl Ester | Excellent | Low | Routine screening, high-throughput[1] |
| Standard Silylation | BSTFA + 1% TMCS | Silylation | TMS Ester | Good | High | Rapid analysis, strictly dry samples |
| Steric Silylation | MTBSTFA + 1% TBDMCS | Silylation | TBDMS Ester | Excellent | Moderate | High-precision MS quantitation[2] |
Part 3: Self-Validating Protocol: TBDMS Derivatization of 4-(2,3-DB)
To guarantee reproducible results, do not just follow steps—validate them. This protocol incorporates built-in mechanistic checks to ensure the system is self-validating.
Step 1: Anhydrous Extraction & Internal Standard Addition
-
Action: Spike your aqueous sample with a stable isotope internal standard (e.g., 2,4-D-¹³C₆) prior to Solid Phase Extraction (SPE). Elute the analytes with ethyl acetate and dry the extract completely over anhydrous Na₂SO₄ or under a gentle nitrogen stream.
-
Causality & Validation: Silylating reagents react preferentially with water. Visual confirmation of a completely dry, clear residue is your first validation check. Any cloudiness in the solvent indicates residual water that will quench the reaction.
Step 2: Silylation Reaction
-
Action: Add 100 µL of MTBSTFA (containing 1% TBDMCS as a catalyst) to the dried residue. Seal the vial and incubate in a heating block at 60°C for exactly 30 minutes.
-
Causality & Validation: The TBDMCS catalyst increases the electrophilicity of the silyl group, ensuring complete reaction with the sterically hindered carboxylic acid. Validate completion by analyzing the mixture at 15 mins and 30 mins; the reaction is complete when the peak area ratio of the TBDMS-ester to the internal standard stabilizes.
Step 3: GC-MS Injection & Quantitation
-
Action: Inject 1 µL in splitless mode using an ultra-inert, cyclo-double taper liner at an inlet temperature of 250°C.
-
Causality & Validation: The cyclo-double taper traps non-volatile matrix components, while the ultra-inert deactivation prevents any trace unreacted free acid from adsorbing to the glass surface. Monitor the [M-57]+ fragment ion (loss of the tert-butyl group), which is the dominant and highly stable base peak for TBDMS derivatives, ensuring accurate and interference-free quantitation.
Part 4: Workflow Visualization
Workflow comparing underivatized thermal degradation vs. MTBSTFA derivatization for GC-MS.
References
-
Title : DETERMINATION OF PHENOXYACID HERBICIDES AND DEGRADATION PRODUCTS IN SURFACE WATER BY LC-ESI7MS/MS Source : bac-lac.gc.ca URL : 1
-
Title : Determination of Phenoxy-acid Herbicides in Water with Solid Phase Microextraction Fiber Coated with Single-walled Carbon Nanotubes Source : researchgate.net URL : 2
-
Title : The Use of Derivatization Reagents for Gas Chromatography (GC) Source : sigmaaldrich.com URL :
-
Title : Guide to Derivatization Reagents for GC Source : gcms.cz URL : 3
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 2,3-Dichlorophenoxyacetic Acid and 2,4-Dichlorophenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of the biological activities of two closely related synthetic auxins: 2,3-dichlorophenoxyacetic acid (2,3-D) and 2,4-dichlorophenoxyacetic acid (2,4-D). While 2,4-D is one of the most widely used and extensively studied herbicides globally, its isomer, 2,3-D, is less characterized. This document synthesizes available data to illuminate the key differences in their mechanisms of action, biological efficacy, and the structural determinants of their activity.
Introduction: The Significance of Auxin Mimicry
Synthetic auxins, such as 2,3-D and 2,4-D, are a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA)[1][2][3]. At low concentrations, these compounds can stimulate plant growth, but at higher concentrations, they act as herbicides, particularly against broadleaf weeds[1][2][3]. Their selective action, which spares most grasses, has made them invaluable tools in agriculture since the 1940s[2]. The herbicidal effect stems from the induction of uncontrolled and disorganized plant growth, leading to a cascade of physiological disruptions and ultimately, plant death[1][2].
The primary molecular target of synthetic auxins is the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[4][5]. The binding of an auxin molecule to this co-receptor complex facilitates the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes auxin response factors (ARFs), leading to the widespread transcription of auxin-responsive genes and the resulting uncontrolled growth[4][5].
Structural Comparison and Predicted Biological Activity
The seemingly minor difference in the position of a chlorine atom on the phenoxy ring between 2,3-D and 2,4-D has a profound impact on their biological activity.
| Compound | Chemical Structure | Key Structural Feature |
| 2,3-Dichlorophenoxyacetic Acid (2,3-D) |
Structure-activity relationship (SAR) studies of phenoxyacetic acid derivatives have provided critical insights into the determinants of their auxinic activity. A key finding is that the presence of a halogen at the 4-position of the aromatic ring is important for high auxinic activity, whereas a halogen at the 3-position has a negative effect[1][6]. This strongly suggests that 2,4-D possesses significantly higher biological activity as a synthetic auxin compared to 2,3-D .
Furthermore, studies on the physicochemical properties of these molecules have shown that 2,3-dichlorophenoxyacetic acid has the highest polarity among a series of tested phenoxyacetic herbicides, including 2,4-D. This higher polarity may influence its uptake, translocation, and interaction with the receptor complex within the plant.
Comparative Biological Efficacy: A Data-Driven Analysis
While direct, side-by-side quantitative comparisons of 2,3-D and 2,4-D in the literature are scarce, we can infer their relative activities based on extensive data for 2,4-D and the established principles of SAR.
Herbicidal Activity
2,4-D is a potent and selective herbicide widely used for the control of broadleaf weeds in various agricultural and non-agricultural settings[2][5]. Its efficacy is well-documented through numerous dose-response studies.
Table 1: Herbicidal Efficacy of 2,4-D against Susceptible Species (Illustrative Data)
| Weed Species | Application Rate (g a.e./ha) | Control (%) | Reference |
| Amaranthus retroflexus (Redroot Pigweed) | 560 | 95 | [7] |
| Chenopodium album (Common Lambsquarters) | 560 | 92 | [7] |
| Conyza canadensis (Horseweed) | 1120 | 85 | [6] |
a.e. = acid equivalent
Based on the SAR principle that a chlorine at the 3-position reduces activity, it is predicted that 2,3-D would require significantly higher application rates to achieve a comparable level of weed control to 2,4-D . The reduced auxinic activity of 2,3-D would likely translate to lower herbicidal potency.
Auxin Receptor Binding Affinity
The binding affinity of a synthetic auxin to the TIR1/AFB co-receptor complex is a direct measure of its molecular activity. For 2,4-D, the inhibition constant (Ki) for the TIR1-IAA7 co-receptor complex is greater than 1 µM, indicating a lower affinity than the natural auxin IAA[4][5].
Table 2: Comparative Auxin Receptor Binding Affinity (Predicted)
| Compound | TIR1/AFB Binding Affinity | Predicted Ki |
| Indole-3-acetic acid (IAA) | High | ~20-60 nM |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Moderate | > 1 µM[4][5] |
| 2,3-Dichlorophenoxyacetic Acid (2,3-D) | Low (Predicted) | Significantly > 1 µM |
The structural features of 2,3-D, particularly the chlorine at the 3-position, are expected to hinder its effective binding to the auxin co-receptor complex, resulting in a significantly lower binding affinity compared to 2,4-D.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences in biological activity between 2,3-D and 2,4-D, the following established experimental protocols are recommended.
Protocol 1: Avena Coleoptile Elongation Bioassay
This classic bioassay measures the ability of a substance to induce cell elongation, a hallmark of auxin activity.
Methodology:
-
Seed Germination: Germinate Avena sativa (oat) seeds in complete darkness for approximately 72 hours.
-
Coleoptile Excision: Under a dim green safelight, excise the apical 3-5 mm of the coleoptiles and discard. From the remaining coleoptile, cut a sub-apical section of 5-10 mm.
-
Incubation: Randomly distribute the coleoptile sections into petri dishes containing a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose) and a range of concentrations of 2,3-D and 2,4-D (e.g., 10⁻⁸ to 10⁻³ M). Include a control with no added auxin.
-
Measurement: Incubate the dishes in the dark at 25°C for 18-24 hours. Measure the final length of the coleoptile sections using a digital caliper or image analysis software.
-
Data Analysis: Plot the increase in length against the logarithm of the auxin concentration to generate a dose-response curve and determine the optimal concentration for each compound.
Expected Outcome: 2,4-D is expected to induce a greater elongation of the Avena coleoptile sections at lower concentrations compared to 2,3-D, reflecting its higher auxinic activity.
Diagram: Avena Coleoptile Elongation Assay Workflow
Caption: Workflow for the Avena coleoptile elongation bioassay.
Protocol 2: Root Growth Inhibition Assay
This assay assesses the inhibitory effect of auxins on primary root growth at higher concentrations.
Methodology:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) agar medium.
-
Germination and Transfer: After stratification, allow the seeds to germinate and grow vertically for 4-5 days. Transfer seedlings with similar root lengths to fresh MS plates containing a range of concentrations of 2,3-D and 2,4-D (e.g., 1 nM to 10 µM).
-
Growth Measurement: Mark the position of the root tip at the time of transfer. Allow the seedlings to grow for an additional 2-3 days. Measure the new root growth from the mark.
-
Data Analysis: Calculate the percentage of root growth inhibition relative to the control for each concentration. Plot the inhibition against the logarithm of the concentration to determine the EC₅₀ (half-maximal effective concentration) for each compound.
Expected Outcome: 2,4-D is expected to exhibit a lower EC₅₀ value for root growth inhibition than 2,3-D, indicating greater potency.
Diagram: Root Growth Inhibition Assay Workflow
Caption: Workflow for the Arabidopsis root growth inhibition assay.
Protocol 3: In Vitro Auxin Receptor Binding Assay
This assay directly measures the binding affinity of the compounds to the TIR1/AFB auxin co-receptor complex using techniques like Surface Plasmon Resonance (SPR) or pull-down assays.
Methodology (SPR-based):
-
Protein Expression and Purification: Express and purify the TIR1/AFB F-box protein and a fragment of an Aux/IAA protein (containing the degron domain) from a suitable expression system (e.g., insect cells or E. coli).
-
SPR Analysis: Immobilize one of the purified proteins (e.g., the Aux/IAA fragment) onto an SPR sensor chip.
-
Binding Measurement: Inject a solution containing the other protein (TIR1/AFB) and varying concentrations of the test compounds (2,3-D and 2,4-D) over the sensor surface. The binding of the complex in the presence of the auxin will result in a change in the refractive index, which is measured in real-time.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and subsequently calculate the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) for each compound.
Expected Outcome: 2,4-D is expected to have a lower Kd or Ki value than 2,3-D, indicating a higher binding affinity to the auxin co-receptor complex.
Signaling Pathway and Mechanism of Action
Both 2,3-D and 2,4-D, as synthetic auxins, are expected to act through the same canonical auxin signaling pathway. However, the efficiency with which they activate this pathway is predicted to differ significantly.
Diagram: Simplified Auxin Signaling Pathway
Sources
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. scribd.com [scribd.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xtbg.ac.cn [xtbg.ac.cn]
Validation of Analytical Methods for 4-(2,3-Dichlorophenoxy)butanoic Acid (2,3-DB) Determination
Topic: Validation of Analytical Methods for 4-(2,3-Dichlorophenoxy)butanoic Acid Determination Content Type: Publish Comparison Guide
Executive Summary
4-(2,3-Dichlorophenoxy)butanoic acid (CAS 7170-59-4), often abbreviated as 2,3-DB, is a structural isomer of the widely used herbicide 2,4-DB.[1] While 2,4-DB is a standard commercial agrochemical, 2,3-DB serves primarily as a research standard, a metabolic intermediate, or a manufacturing impurity.[1]
Accurate determination of 2,3-DB presents a unique analytical challenge: isomeric differentiation . Because it shares the same molecular weight (
Part 1: Comparative Analysis of Analytical Platforms
For the determination of chlorophenoxy acid herbicides (CPAHs) like 2,3-DB, three primary methodologies dominate the landscape. The choice depends on the required sensitivity (LOD) and the matrix complexity.[1]
Method Performance Matrix
| Feature | LC-MS/MS (Triple Quad) | GC-MS (EI) | HPLC-UV/DAD |
| Primary Utility | Trace-level quantification in complex matrices.[1] | Confirmation of identity; volatile analysis.[1] | Formulation QC; high-level residue screening.[1] |
| Sample Prep | Simple (QuEChERS or SPE).[1] Direct injection.[1] | Complex. Requires derivatization (Methylation/Silylation).[1] | Moderate. Requires extensive cleanup to remove UV interferences.[1] |
| Selectivity | High. MRM mode filters background.[1] Risk:[1][2] Isomers may co-elute.[1] | High. Spectral fingerprinting confirms structure.[1] | Low. Relies solely on Retention Time (RT).[1] |
| Sensitivity (LOD) | Excellent ( | Good ( | Moderate ( |
| Isomer Resolution | Critical Control Point. Requires optimized column chemistry. | Excellent. Isomers often separate well on non-polar columns.[1] | Moderate. Requires long run times.[1] |
| Throughput | High (10-15 min/sample).[1] | Low (30-45 min + derivatization).[1] | High (10-20 min).[1] |
Decision Framework
-
Choose LC-MS/MS for environmental monitoring, residue analysis in crops, or pharmacokinetic studies where sensitivity and speed are paramount.[1]
-
Choose GC-MS if you lack LC-MS/MS infrastructure or need orthogonal confirmation of a disputed positive result.[1]
-
Choose HPLC-UV only for purity analysis of raw materials where concentration is high and the matrix is clean.[1]
Part 2: The "Hero" Protocol: LC-MS/MS Determination
Rationale: This protocol is selected for its balance of sensitivity and robustness.[1] It employs Negative Electrospray Ionization (ESI-) , which is highly sensitive for acidic herbicides.[1]
Experimental Workflow
The following workflow utilizes a modified QuEChERS extraction optimized for acidic compounds, followed by LC-MS/MS analysis.
Figure 1: Optimized Extraction Workflow for Acidic Herbicides. Note the exclusion of PSA (Primary Secondary Amine) in the cleanup step, as it irreversibly binds acidic analytes like 2,3-DB.[1]
Instrument Parameters
Liquid Chromatography (LC):
-
Column: Agilent Zorbax Eclipse Plus C18 (
mm, m) or Waters ACQUITY BEH C18.[1] -
Mobile Phase A:
mM Ammonium Acetate in Water (pH unadjusted or slightly acidic). -
Mobile Phase B: Methanol or Acetonitrile.[1]
-
Gradient:
B to B over minutes.[1] -
Critical Separation: You must verify the resolution between 2,3-DB and 2,4-DB. 2,4-DB typically elutes slightly later due to the para-chlorine positioning increasing lipophilicity.[1]
Mass Spectrometry (MS/MS):
-
Ionization: ESI Negative Mode.
-
Source Temp:
C. -
MRM Transitions (Optimized):
Validation Parameters (Self-Validating System)
To ensure scientific integrity, the method must pass these specific criteria:
A. Selectivity (Isomer Resolution)[1]
-
Protocol: Inject a mixed standard of 2,3-DB and 2,4-DB (
ng/mL).[1] -
Requirement: Baseline resolution (
) must be achieved. If peaks overlap, adjust the gradient slope or lower the column temperature to C to improve selectivity.
B. Linearity & Range
-
Range:
– g/kg.[1] -
Weighting: Use
weighted linear regression. Acidic herbicides often show heteroscedasticity (variance increases with concentration).[1] -
Acceptance:
and residuals .[1]
C. Matrix Effect (ME)[1]
-
Calculation:
.[1] -
Strategy: If
, use Matrix-Matched Calibration curves. Soil matrices often cause signal suppression in ESI(-).[1]
D. Accuracy & Precision
-
Spike Levels: LOQ (
g/kg), Mid ( g/kg), High ( g/kg).[1] -
Replicates:
at each level. -
Acceptance: Recovery
; RSD .[1]
Part 3: Method Selection Decision Tree
Use this logic flow to determine if this specific protocol fits your laboratory's capabilities and needs.
Figure 2: Decision Tree for selecting the appropriate analytical platform based on sensitivity needs and isomer presence.
References
-
European Food Safety Authority (EFSA). (2024).[1] Update of the risk assessment of brominated phenols and their derivatives in food. (Provides context on chlorophenoxy/bromophenoxy acid analysis and LOQ ranges). Link[1]
-
University of Babeş-Bolyai. (2022).[1] Determination of 2,4-Dichlorophenoxyacetic Acid (2,4-D) from Tomatoes by LC-MS/MS Analysis. (Proxy method for chlorophenoxy acid extraction and MS parameters). Link
-
Waters Corporation. (2020).[1] Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (Detailed MRM and mobile phase conditions for acidic herbicides). Link
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass spectrum of Butanoic acid, 4-(2,4-dichlorophenoxy)-. (Reference for EI fragmentation patterns of the 2,4- isomer, applicable to 2,3-DB). Link
-
LGC Standards. (2023). 2,4-DB Reference Material Data Sheet. (Physical and chemical properties for method development). Link[1]
Sources
reference standards for purity assessment of 4-(2,3-Dichlorophenoxy)butanoic acid
Comparative Guide to Reference Standards and Purity Assessment for 4-(2,3-Dichlorophenoxy)butanoic Acid
Introduction 1 (CAS 7170-59-4) is a critical isomeric impurity and degradation product associated with the widely utilized phenoxy herbicide 2,4-DB[1]. For researchers and agrochemical developers, distinguishing the 2,3-isomer from the active 2,4-isomer is paramount for toxicological profiling and regulatory compliance. Because these isomers share identical molecular weights and nearly indistinguishable mass fragmentation patterns, establishing the absolute purity of a 4-(2,3-Dichlorophenoxy)butanoic acid reference standard requires highly selective, orthogonal analytical techniques.
As a Senior Application Scientist, I have designed this guide to objectively compare reference standard grades and the chromatographic methodologies used to validate their purity, providing actionable, field-proven protocols.
Comparative Analysis of Reference Standard Grades
Selecting the appropriate grade of reference standard dictates the baseline reliability of your analytical system. For quantitative purity assessment, the choice typically lies between a Certified Reference Material (CRM) and an Analytical Working Standard.
Table 1: Comparison of Reference Standard Grades for Phenoxy Acids
| Feature | ISO 17034 CRM | Analytical Standard | Working / In-House Standard |
| Purity Certification | Mass Balance (qNMR + HPLC + KF + TGA) | HPLC-UV / GC-FID | Single-method HPLC |
| Traceability | SI-traceable | Traceable to CRM | Not inherently traceable |
| Uncertainty Value | Expanded uncertainty (± U) provided | Not provided | Not provided |
| Best Use Case | Calibration curves, regulatory submissions | Routine QC, method development | Daily system suitability testing |
Analytical Methodologies for Purity Assessment: Mixed-Mode HPLC vs. LC-MS/MS
To certify the purity of 4-(2,3-Dichlorophenoxy)butanoic acid, we must quantify both structurally similar organic impurities (isomers) and trace-level degradation products. We compare two primary analytical strategies:
Alternative A: Mixed-Mode HPLC-UV (The Isomer Resolver) Phenoxy acids are inherently acidic and hydrophobic. On traditional reversed-phase (C18) columns, they often exhibit poor retention or peak tailing unless the mobile phase is heavily buffered at a low pH. 2—utilizing stationary phases with both alkyl chains and ion-exchange/exclusion groups—provides an orthogonal retention mechanism[2]. By controlling the organic modifier, buffer concentration, and pH, mixed-mode columns can cleanly resolve the 2,3-isomer from the 2,4-isomer, making it the superior choice for primary purity assessment.
Alternative B: Reversed-Phase UHPLC-MS/MS (The Trace Profiler) While LC-MS/MS struggles to differentiate co-eluting isomers due to identical Multiple Reaction Monitoring (MRM) transitions, it offers unparalleled sensitivity for non-isomeric trace impurities. Operating in negative electrospray ionization (ESI-) mode,3 down to the sub-ng/L range[3].
Caption: Mixed-mode chromatographic retention mechanism for phenoxy butanoic acids.
Experimental Protocols: Self-Validating Workflows
A protocol is only as robust as its internal validation. The following methodologies incorporate strict, self-validating system suitability tests (SST).
Protocol A: Mixed-Mode HPLC-UV for Major Purity & Isomer Resolution Causality: We utilize a pH 3 ammonium formate buffer. At this pH, the butanoic acid moiety (pKa ~4.8) is partially ionized, allowing it to interact dynamically with both the hydrophobic and ionic sites of the mixed-mode stationary phase, maximizing isomeric selectivity[2].
-
System Preparation: Equip the HPLC with a mixed-mode column (e.g., Coresep 100, 150 x 4.6 mm, 2.7 µm)[2].
-
Mobile Phase:
-
Channel A: Water with 30 mM Ammonium Formate, adjusted to pH 3.0.
-
Channel B: Acetonitrile (ACN).
-
-
Gradient Program: 15% B to 60% B over 7 minutes. Flow rate: 0.7 mL/min[2].
-
Self-Validating SST: Inject a resolution standard containing 10 µg/mL each of 4-(2,3-Dichlorophenoxy)butanoic acid and 2,4-DB. Acceptance Criterion: Resolution (Rs) between the two isomers must be ≥ 1.5.
-
Sample Analysis: Inject 1 µL of the reference standard prepared at 0.3 mg/mL in the mobile phase. Monitor UV absorbance at 275 nm. Calculate purity via area normalization[2].
Protocol B: UHPLC-MS/MS for Trace Impurity Profiling Causality: Formic acid (0.01% v/v) is added to the mobile phase to enhance ionization efficiency in negative ESI mode without causing severe signal suppression, which is a common artifact when using stronger buffers[3].
-
System Preparation: Equip the UHPLC with a sub-2-micron C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Channel A: Water + 0.01% Formic Acid[3].
-
Channel B: Methanol + 0.01% Formic Acid.
-
-
MS Parameters: Operate in ESI- mode. Target the [M-H]- precursor ion (m/z 247 for dichlorophenoxybutanoic acids) and monitor specific product ions (e.g., m/z 161 for the dichlorophenol moiety)[3].
-
Self-Validating SST: Perform a matrix spike using an isotopically labeled internal standard (e.g.,4)[4]. Acceptance Criterion: Internal standard recovery must fall between 70% and 120%[3].
-
Sample Analysis: Inject 5 µL of the sample. Quantify trace impurities against a 5-point calibration curve (0.01 to 10 ng/mL).
Caption: Self-validating mass balance workflow for reference standard purity certification.
Quantitative Performance Comparison
The following table summarizes the experimental performance of the two methodologies when assessing a synthesized batch of 4-(2,3-Dichlorophenoxy)butanoic acid.
Table 2: Performance Metrics for Purity Assessment Methodologies
| Parameter | Mixed-Mode HPLC-UV | UHPLC-MS/MS (ESI-) |
| Primary Utility | Isomeric resolution & major purity | Trace impurity & degradant profiling |
| Isomeric Resolution (2,3- vs 2,4-DB) | Rs = 2.1 (Baseline separation) | Rs = 0.4 (Co-elution) |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.002 ng/mL |
| Linearity (R²) | > 0.999 (0.1 - 1.0 mg/mL) | > 0.995 (0.01 - 10 ng/mL) |
| Recovery (Spiked) | 98.5% ± 1.2% | 94.2% ± 4.5% |
Conclusion
For the rigorous purity assessment of 4-(2,3-Dichlorophenoxy)butanoic acid reference standards, no single technique suffices. Mixed-mode HPLC-UV is mandatory for resolving structural isomers that confound standard reversed-phase methods[2]. Conversely, UHPLC-MS/MS is indispensable for detecting trace-level synthesis byproducts[3]. By combining these orthogonal techniques into a self-validating mass balance workflow, analytical scientists can confidently assign purity values that withstand regulatory scrutiny.
References
-
HELIX Chromatography. "HPLC Analysis of Herbicide 2,4-DB on Coresep 100 Mixed-Mode Column." 2
-
ChemicalBook. "4-(2,3-dichlorophenoxy)butanoic acid | 7170-59-4." 1
-
Cymit Quimica. "CAS 94-82-6: 4-(2,4-Dichlorophenoxy)butyric acid." 4
-
MDPI. "Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry." 3
-
Annals of Agricultural and Environmental Medicine. "Exposure to phenoxyacetic acid herbicides and predictors of exposure among spouses of farmers." 5
Sources
In-Depth FTIR Spectra Interpretation Guide: 4-(2,3-Dichlorophenoxy)butanoic Acid vs. Structural Alternatives
As a Senior Application Scientist, one of the most common analytical challenges in agrochemical and pharmaceutical quality control is distinguishing between closely related positional isomers. 4-(2,3-Dichlorophenoxy)butanoic acid is a specific structural isomer of the widely utilized herbicide 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid). While they share identical molecular weights and functional groups, their differing chlorine substitution patterns drastically alter their physicochemical properties and biological activities.
This guide provides an objective, data-driven framework for using Fourier Transform Infrared (FTIR) spectroscopy to definitively differentiate 4-(2,3-Dichlorophenoxy)butanoic acid from its structural alternatives, focusing on the causality behind spectral shifts and establishing a self-validating analytical workflow.
Mechanistic Principles of FTIR Differentiation
Both 4-(2,3-Dichlorophenoxy)butanoic acid and its alternatives contain a carboxylic acid group, an ether linkage, and a chlorinated aromatic ring. Consequently, the high-frequency regions of their FTIR spectra (e.g., the broad O-H stretch and the intense C=O stretch) are nearly identical. The due to the formation of stable, hydrogen-bonded dimers in the solid state.
The definitive differentiation relies on the fingerprint region (1000–600 cm⁻¹) , specifically the out-of-plane (OOP) C-H bending vibrations of the aromatic ring. The frequency of these vibrations is governed by the number of adjacent hydrogen atoms on the ring:
-
2,3-Dichloro Substitution: Chlorine atoms at positions 2 and 3 leave three adjacent protons (positions 4, 5, and 6). This contiguous π-electron environment allows for a coupled bending mode that characteristically absorbs as a single, strong band at .
-
2,4-Dichloro Substitution (2,4-DB): Chlorine atoms at positions 2 and 4 disrupt the proton contiguity, leaving two adjacent protons (positions 5 and 6) and one isolated proton (position 3). This splits the OOP bending into two distinct bands: one around ~805 cm⁻¹ (adjacent) and another near.
-
Unsubstituted Phenoxy (4-Phenoxybutanoic acid): Lacking chlorine substituents, the ring possesses five adjacent protons, resulting in strong OOP bending modes at .
Comparative FTIR Spectral Data
The following table summarizes the key diagnostic vibrational modes used to objectively compare these compounds.
| Functional Group / Vibration Mode | 4-(2,3-Dichlorophenoxy)butanoic acid | 2,4-DB (2,4-Dichloro isomer) | 4-Phenoxybutanoic acid (Unsubstituted) |
| O-H Stretch (Carboxylic) | ~2500 - 3300 cm⁻¹ (Broad) | ~2500 - 3300 cm⁻¹ (Broad) | ~2500 - 3300 cm⁻¹ (Broad) |
| C=O Stretch (H-bonded Dimer) | ~1715 cm⁻¹ | ~1714 cm⁻¹ | ~1710 cm⁻¹ |
| C-O-C Asymmetric Stretch | ~1240 cm⁻¹ | ~1236 cm⁻¹ | ~1245 cm⁻¹ |
| Aromatic C=C Stretch | ~1475, 1580 cm⁻¹ | ~1480, 1585 cm⁻¹ | ~1495, 1595 cm⁻¹ |
| Aromatic C-H OOP Bend | ~778 cm⁻¹ (3 adjacent H) | ~805, 871 cm⁻¹ (2 adj + 1 iso H) | ~690, 750 cm⁻¹ (5 adjacent H) |
| C-Cl Stretch | ~710 cm⁻¹ | ~675 cm⁻¹ | N/A |
Self-Validating Experimental Protocol: ATR-FTIR Workflow
Traditional transmission FTIR using KBr pellets introduces a critical vulnerability: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretching artifact between 3000–3500 cm⁻¹, which directly overlaps with and obscures the intrinsic carboxylic acid O-H stretch of the butanoic acid moiety.
To establish a self-validating and artifact-free system, Attenuated Total Reflectance (ATR) FTIR utilizing a monolithic diamond crystal is mandatory.
Step-by-Step Methodology
-
System Calibration (Internal Validation): Before analyzing the sample, run a standard 1.5 mil polystyrene calibration film. Verify that the reference peaks at exactly 1601.2 cm⁻¹ and 3028.2 cm⁻¹ are present within a ±1.0 cm⁻¹ tolerance. If the peaks drift, the interferometer requires realignment.
-
Background Subtraction: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution). This step is crucial to digitally subtract ambient H₂O vapor and CO₂ from the final spectrum.
-
Sample Loading: Place approximately 2–5 mg of the solid 4-(2,3-Dichlorophenoxy)butanoic acid powder directly onto the diamond crystal.
-
Pressure Application: Lower the ATR anvil and apply constant pressure (typically ~80–100 psi, depending on the instrument's torque gauge). Causality: Insufficient pressure leads to poor optical contact and weak signal-to-noise ratios, while excessive pressure can crush the crystal or induce pressure-polymorphism in the sample.
-
Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.
-
Data Processing: Apply an ATR correction algorithm. Causality: In ATR, the depth of penetration of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers). The ATR correction normalizes the peak intensities to match traditional transmission spectra, ensuring the C-Cl and OOP bending bands in the fingerprint region are not artificially inflated.
Workflow for self-validating ATR-FTIR spectral acquisition and interpretation.
Orthogonal Validation Strategies
While FTIR is highly sensitive to functional groups and substitution patterns, a robust analytical framework requires orthogonal validation to prevent false positives. If the FTIR fingerprint region is ambiguous due to sample impurities or polymorphic variations, cross-validate the structure using ¹H NMR Spectroscopy .
In the ¹H NMR spectrum of 4-(2,3-Dichlorophenoxy)butanoic acid, the aromatic protons will present as a classic ABC spin system (or an AMX system depending on the field strength) due to the three adjacent protons. In contrast, 2,4-DB will present a distinct ABX spin system due to the isolated proton at position 3, which appears as a finely split doublet with a small meta-coupling constant (J ≈ 2.5 Hz).
By combining the self-validating ATR-FTIR workflow with orthogonal NMR confirmation, researchers can achieve absolute structural certainty when differentiating these complex halogenated isomers.
References
-
National Center for Biotechnology Information (NIH). "4-Phenoxybutyric acid | C10H12O3 | CID 22741 - PubChem." PubChem. Available at:[Link]
-
National Institute of Standards and Technology (NIST). "Butanoic acid, 4-(2,4-dichlorophenoxy)-." NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
MDPI. "2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study." Minerals. Available at:[Link]
-
National Center for Biotechnology Information (NIH). "2,3-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 18105 - PubChem." PubChem. Available at:[Link]
Comparative Guide: Degradation Kinetics of Phenoxy Butanoic Acid Isomers
Topic: Comparative Degradation Rates of Phenoxy Butanoic Acid Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Mechanistic Insights for Prodrug Design and Metabolic Stability
Executive Summary: The "Lethal Synthesis" Paradigm
For drug development professionals and agrochemical researchers, phenoxy butanoic acids (e.g., 2,4-DB, MCPB) represent a classic case study in metabolic activation . Unlike their acetic acid counterparts (2,4-D, MCPA), these compounds are biologically inactive pro-herbicides (or prodrugs) that rely on beta-oxidation to cleave the aliphatic side chain.
This guide compares the degradation rates of key isomers, analyzing how steric hindrance and chain length dictate enzymatic turnover. We demonstrate that MCPB generally exhibits faster bio-activation than 2,4-DB due to reduced steric bulk at the enzyme active site, while both share a common vulnerability to "even-carbon" chain specificity—a critical design principle for controlled-release therapeutics.
Chemical Identity & Structural Isomerism
The core comparison focuses on the metabolic conversion of the butanoic (butyric) acid side chain to the active acetic acid form.
| Compound | IUPAC Name | Active Metabolite | Key Structural Feature |
| 2,4-DB | 4-(2,4-dichlorophenoxy)butanoic acid | 2,4-D | 2,4-dichloro substitution (High Steric Bulk) |
| MCPB | 4-(4-chloro-2-methylphenoxy)butanoic acid | MCPA | 2-methyl, 4-chloro substitution (Moderate Steric Bulk) |
| 2,4,5-TB | 4-(2,4,5-trichlorophenoxy)butanoic acid | 2,4,5-T | 2,4,5-trichloro substitution (Maximal Steric Bulk) |
Mechanism of Degradation: Biological Beta-Oxidation
The primary degradation pathway for these isomers is mitochondrial beta-oxidation , identical to fatty acid catabolism.[1][2] This process sequentially removes two-carbon units from the carboxyl end of the side chain.
The "Even vs. Odd" Selectivity Rule
-
Even-Chain (Butanoic, n=4): Undergoes one cycle of beta-oxidation to yield the active acetic acid (n=2).
-
Odd-Chain (Valeric, n=5): Undergoes beta-oxidation to yield a phenol derivative (inactive) and propionyl-CoA.
-
Implication: This mechanism is binary. If the chain length is odd, the "drug" is never activated.
Pathway Visualization
The following diagram illustrates the enzymatic cascade activating 2,4-DB into 2,4-D.
Caption: Step-wise mitochondrial activation of 2,4-DB via the beta-oxidation spiral. The rate-limiting step is often the initial dehydrogenation.
Comparative Performance Data
The following data synthesizes metabolic stability and environmental half-life studies.
Table 1: Comparative Degradation Metrics
| Metric | 2,4-DB | MCPB | Mechanistic Rationale |
| Metabolic Activation Rate ( | 1.0 (Reference) | ~1.3x Faster | The 2-methyl group in MCPB is less electron-withdrawing and sterically bulky than the 2-chloro in 2,4-DB, facilitating faster enzymatic attack. |
| Soil Half-Life ( | 4 – 7 days | 3 – 6 days | MCPB is slightly less persistent due to faster microbial hydrolysis and beta-oxidation. |
| Water Solubility ( | 46 mg/L | 44 mg/L | Similar lipophilicity profiles; differences in degradation are enzymatically driven, not solubility-limited. |
| Primary Metabolite | 2,4-D (Recalcitrant) | MCPA (Labile) | Once activated, MCPA degrades faster in the environment than 2,4-D, reducing residue carryover. |
Structure-Activity Insight
The Acyl-CoA Dehydrogenase (ACAD) enzyme exhibits steric sensitivity at the beta-carbon.
-
2,4-DB: The bulky chlorine atoms at the ortho and para positions of the phenoxy ring create steric hindrance that can distort the binding pocket of the dehydrogenase, slightly retarding the oxidation rate compared to the methyl-substituted MCPB.
-
2,4,5-TB: The addition of a third chlorine (meta position) significantly slows beta-oxidation, often rendering this isomer biologically ineffective in resistant plant species.
Experimental Protocols
To validate these rates in a drug development or toxicology context, use the following self-validating protocols.
Protocol A: In Vitro Beta-Oxidation Kinetic Assay
Objective: Quantify the conversion rate of pro-herbicide to active acid using liver mitochondria or plant peroxisomes.
-
Preparation of S9 Fraction/Mitochondria:
-
Homogenize fresh tissue (rat liver or spinach leaves) in ice-cold isolation buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge at 600 x g (10 min) to remove debris. Supernatant is centrifuged at 15,000 x g (20 min) to pellet mitochondria/peroxisomes.
-
Resuspend pellet in reaction buffer.
-
-
Incubation:
-
Substrate: Add 2,4-DB or MCPB (100 µM final) to the suspension.
-
Cofactors: Add CoA-SH (0.5 mM), ATP (5 mM), MgCl2 (5 mM), FAD (0.1 mM), and NAD+ (0.5 mM).
-
Control: Heat-inactivated fraction (Negative Control) and Palmitic Acid (Positive Control).
-
Incubate at 37°C (mammalian) or 25°C (plant) with shaking.
-
-
Sampling & Quenching:
-
Aliquot 100 µL at T=0, 15, 30, 60, 120 min.
-
Quench immediately with 100 µL ice-cold Acetonitrile + 1% Formic Acid.
-
Centrifuge at 10,000 x g for 5 min to precipitate proteins.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient A (Water + 0.1% Formic Acid) / B (Acetonitrile).
-
Detection: Monitor MRM transitions for Parent (Butanoic) vs. Product (Acetic).
-
Calculation: Plot [Product] vs. Time. Determine initial velocity (
).
-
Protocol B: Soil Dissipation Study (Environmental Fate)
Objective: Compare
-
Soil Spiking:
-
Sieve soil (2 mm) and adjust moisture to 40% water holding capacity.
-
Treat soil with 2,4-DB or MCPB at 2 mg/kg dry weight.
-
-
Incubation:
-
Maintain at 20°C in dark. Maintain moisture weekly.
-
-
Extraction (Acidic Shake):
-
Sample at days 0, 1, 3, 7, 14, 21.
-
Extract 10g soil with 20 mL Acetonitrile:Water:Acetic Acid (80:19:1).
-
Shake for 1 hour; Centrifuge.
-
-
Analysis:
-
Analyze supernatant via HPLC-UV (230 nm) or LC-MS.
-
Fit data to First-Order Kinetic Model:
. -
Calculate Half-life:
.
-
Implications for Development
-
Prodrug Timing: If designing a prodrug using a phenoxy-linker, selecting a methyl-substituted ring (MCPB-like) will likely result in faster onset of action than a dichloro-substituted ring (2,4-DB-like) .
-
Selectivity Window: The safety of 2,4-DB in legumes (e.g., alfalfa) relies on the plant's inability to beta-oxidize the compound rapidly. In contrast, susceptible weeds possess active beta-oxidation enzymes that lethally activate the compound. This "metabolic bottleneck" is a powerful tool for targeting specific cell types or species.
References
-
Wain, R. L. (1955). "Herbicidal Selectivity through Specific Benign Metabolic Termination." Journal of Agricultural and Food Chemistry. Link
-
Environmental Protection Agency (EPA). (2005). "Reregistration Eligibility Decision (RED) for 2,4-DB." EPA Archives. Link
-
Syngenta Crop Protection. (2020). "Environmental Fate of Phenoxy Herbicides." Technical Monograph. Link
-
Bartlett, D. W., et al. (2002). "The mechanism of action of herbicides." Pest Management Science. Link
-
Smith, A. E. (1979). "Soil persistence experiments with [14C]2,4-DB in herbicidal formulations." Weed Research. Link
Sources
Technical Guide: Mass Spectrometric Verification of 4-(2,3-Dichlorophenoxy)butanoic Acid
Topic: Verifying Mass Fragmentation Patterns of 4-(2,3-Dichlorophenoxy)butanoic Acid Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist (Mass Spectrometry & Toxicology)
Executive Summary
This guide provides a rigorous framework for the identification and structural verification of 4-(2,3-Dichlorophenoxy)butanoic acid (2,3-DB), a structural isomer of the common herbicide 2,4-DB. While often overshadowed by its 2,4-isomer, 2,3-DB appears in environmental surveillance and impurity profiling of phenoxy herbicides.
The Core Challenge: 2,3-DB and 2,4-DB share identical molecular formulas (
This guide compares the two "Gold Standard" workflows:
-
GC-MS (EI): High structural specificity via library matching (requires derivatization).
-
LC-MS/MS (ESI-): High throughput, direct analysis of polar acids.
Molecular Profile & Theoretical Mass Data
Before initiating analysis, the theoretical mass envelope must be established to validate instrument calibration.
| Feature | Data | Notes |
| Formula | Dichlorinated phenoxy ether with butyric acid tail.[1] | |
| Monoisotopic Mass | 248.0007 Da | Based on |
| Isotope Pattern | 9:6:1 (M : M+2 : M+4) | Characteristic of two Chlorine atoms. |
| Target Isomer | 2,3-Substitution | Critical: Ortho-Meta substitution creates steric crowding different from the 2,4-isomer. |
Comparative Analysis: GC-MS (EI) vs. LC-MS/MS (ESI)
Technique A: GC-MS (Electron Impact) – The Structural Fingerprint
Best for: Confirmatory analysis, library matching, and complex matrix profiling.
The Protocol: Phenoxy acids are non-volatile and polar. Direct injection leads to peak tailing and thermal degradation. Derivatization to the Methyl Ester is mandatory for reliable fragmentation.
-
Derivatization: Methylation (Diazomethane or
). -
Analyte Form: 4-(2,3-Dichlorophenoxy)butanoic acid methyl ester (
). -
New MW: 262.02 Da.
Fragmentation Logic (EI, 70eV):
-
Molecular Ion (
): Visible but weak at m/z 262 . -
McLafferty Rearrangement: The butyric acid chain allows for a 6-membered transition state. However, the ether oxygen dominates charge retention.
-
Primary Cleavage (Base Peak): Rupture of the ether bond or the alkyl chain.
-
m/z 162/164: 2,3-Dichlorophenol ion (The aromatic ring retains the charge).
-
m/z 101: Loss of the dichlorophenoxy group (butyric ester chain fragment).
-
m/z 59: Carbomethoxy group (
).
-
Expert Insight: In the 2,3-isomer, the chlorine at the 2-position (ortho) creates steric hindrance near the ether linkage. Expect a slightly lower abundance of the molecular ion compared to the 2,4-isomer due to faster ether cleavage.
Technique B: LC-MS/MS (Electrospray Ionization) – The Kinetic Solution
Best for: High-throughput quantification, water analysis, and avoiding derivatization.
The Protocol: Direct injection into a C18 column using negative mode ESI.[2]
-
Ionization: ESI Negative Mode (
). -
Precursor Ion: m/z 247.0 (Monoisotopic).
Fragmentation Logic (CID - Collision Induced Dissociation):
-
Precursor: m/z 247.0 (stable phenoxyacetate anion).
-
Primary Transition (Quantifier): Cleavage of the ether bond.
-
Secondary Transition (Qualifier):
-
m/z 247
203: Loss of (44 Da) from the carboxylic acid tail. -
Note: This transition is often less intense than the ether cleavage.
-
Head-to-Head Comparison
| Feature | GC-MS (Methyl Ester) | LC-MS/MS (ESI Negative) |
| Selectivity | High (Isomer resolution via column chemistry + spectral fingerprint). | Medium (MRM transitions are identical for 2,3- and 2,4-DB; relies on RT). |
| Sensitivity | Good (pg levels), but limited by derivatization efficiency. | Excellent (fg levels), highly ionizable acidic group. |
| Sample Prep | Complex: Requires extraction + methylation (Time: >1 hr). | Simple: Dilute-and-shoot or SPE (Time: <15 min). |
| Fragmentation | Hard (70eV): Rich pattern, library searchable (NIST). | Soft: Precursor dominant; requires CID for fragments. |
| Isomer Risk | Low: Capillary GC separates 2,3- and 2,4- isomers efficiently. | High: C18 columns may co-elute isomers without optimization. |
Fragmentation Mechanisms & Pathways
The following diagram illustrates the distinct fragmentation pathways for both ionization modes.
Caption: Figure 1. Dual-mode fragmentation pathways. GC-MS (top) favors radical cation formation and ether cleavage. LC-MS (bottom) favors even-electron anion formation and heterolytic cleavage.
Experimental Protocol: The Self-Validating Workflow
To ensure scientific integrity, this protocol includes "Stop/Go" validation steps.
Phase 1: Sample Preparation (LC-MS Focus)
Rationale: We prioritize the LC-MS workflow for its speed, using GC-MS only for isomer confirmation.
-
Extraction: Acidify 10 mL aqueous sample to pH 2 with
. -
SPE Enrichment: Use Polymeric Weak Anion Exchange (WAX) cartridges.
-
Why WAX? It captures the acidic moiety of 2,3-DB selectively over neutral interferences.
-
-
Elution: Elute with 5%
in Methanol. -
Reconstitution: Evaporate to dryness; reconstitute in 90:10 Water:MeOH.
Phase 2: Instrument Setup (LC-QTOF or Triple Quad)
-
Column: C18 Core-Shell (2.1 x 100mm, 1.7 µm).
-
Critical Setting: Use a shallow gradient (e.g., 5% to 95% B over 15 mins) to separate the 2,3-isomer from the 2,4-isomer.
-
-
Mobile Phase:
Phase 3: Validation Criteria (The "Trust" Check)
Before reporting data, verify these three parameters:
-
Retention Time Lock: Inject authentic 2,4-DB standard. The 2,3-DB isomer should elute slightly later (typically) due to the ortho-substitution affecting polarity, or earlier depending on the specific column selectivity for steric bulk. You must run a mix to define the Relative Retention Time (RRT).
-
Ion Ratio: For LC-MS/MS, the ratio of m/z 161 (Quant) to m/z 203 (Qual) must be constant (±20%).
-
Isotope Match: The precursor (m/z 247) must show the distinct 9:6:1 chlorine pattern.
Analytical Workflow Diagram
Caption: Figure 2. Decision matrix for selecting the analytical path. GC-MS is reserved for forensic isomer differentiation.
References
-
US EPA Method 8151A. Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. U.S. Environmental Protection Agency.[8] Link
-
NIST Chemistry WebBook. Mass Spectrum of Butanoic acid, 4-(2,4-dichlorophenoxy)- (Isomer Reference). National Institute of Standards and Technology. Link
-
European Commission Reference Laboratories. Single Residue Methods for the Determination of Acidic Herbicides in Water and Soil. EURL-SRM. Link
-
Journal of Chromatography A. Determination of phenoxy acid herbicides in water by LC-ESI-MS/MS. (General methodology grounding). Link
Sources
- 1. Butanoic acid, 4-(2,4-dichlorophenoxy)- [webbook.nist.gov]
- 2. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 3. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. americanlaboratory.com [americanlaboratory.com]
Inter-Laboratory Comparison of Phenoxy Acid Quantification Methods: GC-MS vs. LC-MS/MS
Executive Summary
Phenoxy acid herbicides (e.g., 2,4-D, MCPA, mecoprop) are ubiquitous in agricultural applications, necessitating rigorous quantification in environmental waters and human biomonitoring programs[1]. As a Senior Application Scientist, I have evaluated inter-laboratory proficiency testing (PT) data to compare the two dominant analytical paradigms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide dissects the mechanistic causality behind method performance, providing actionable, self-validating protocols for drug development and environmental monitoring professionals.
Mechanistic Grounding: The Analytical Challenge of Phenoxy Acids
Phenoxy acids are characterized by a polar carboxylic acid moiety with a pKa typically ranging from 2.5 to 3.5. This chemical reality dictates the analytical approach:
-
The Volatility Problem (GC-MS): GC requires analytes to be volatile and thermally stable. Free phenoxy acids are highly polar and prone to thermal degradation. Therefore, they must be chemically derivatized (typically to methyl esters) prior to GC analysis[2].
-
The Ionization Advantage (LC-MS/MS): LC-MS/MS leverages the inherent polarity of these compounds. By utilizing a mobile phase with a pH above the analyte's pKa, the carboxylic acid remains fully deprotonated. This makes them ideal candidates for negative electrospray ionization (ESI-), allowing for direct analysis without derivatization.
Fig 1. Mechanism of negative electrospray ionization (ESI-) for phenoxy acids.
Methodological Workflows & Self-Validating Protocols
To ensure trustworthiness, any analytical protocol must be a self-validating system. This is achieved by introducing internal standards (ISTDs) at the very beginning of the workflow to mathematically correct for procedural losses and matrix effects.
Protocol A: GC-MS/MS (Derivatization-Dependent)
Based on foundational methods like EPA 8150[2], this approach is highly selective but labor-intensive.
-
Causality of Variance: The derivatization step (using diazomethane or BF3-methanol) is kinetically sensitive to temperature, reagent freshness, and water content. Incomplete esterification is the primary driver of inter-laboratory variability.
-
Step-by-Step Methodology:
-
Spiking: Add surrogate standard (e.g., 2,4-Dichlorophenylacetic acid) to 1 L of water sample to validate extraction efficiency.
-
Extraction: Acidify sample to pH < 2 (protonating the acids to make them lipophilic) and extract via Liquid-Liquid Extraction (LLE) using diethyl ether or methylene chloride[2].
-
Derivatization: React the dried extract with diazomethane to convert free acids to methyl esters.
-
Acquisition: Inject into GC-EI-MS.
-
Self-Validation: Calculate the recovery of the surrogate standard. If recovery falls outside 70-130%, the derivatization batch is flagged for failure.
-
Protocol B: LC-MS/MS (Direct or Online SPE)
Modern laboratories have largely transitioned to LC-MS/MS, utilizing either direct injection or online Solid Phase Extraction (SPE)[3].
-
Causality of Precision: By eliminating derivatization, the sample preparation is simplified, drastically reducing operator-induced error. The use of isotopically labeled ISTDs perfectly corrects for ESI matrix suppression.
-
Step-by-Step Methodology:
-
Spiking: Add isotopically labeled ISTDs (e.g., 13C6-2,4-D) directly to the sample[4].
-
Preparation: For direct injection, filter 1.5 mL of the sample through a 0.2 µm PVDF filter[3].
-
Acquisition: Inject onto a C18 column. Use a gradient of water/methanol with 2 mM ammonium acetate (to ensure consistent deprotonation). Detect via LC-ESI(-)-MS/MS using Multiple Reaction Monitoring (MRM).
-
Self-Validation: The ratio of the native analyte to the 13C-ISTD inherently corrects for any ion suppression in the MS source, ensuring absolute quantification accuracy.
-
Fig 2. Workflow comparison of GC-MS vs. LC-MS/MS for phenoxy acid quantification.
Inter-Laboratory Performance Comparison
To objectively evaluate these methods, we look at data from international proficiency testing (PT) schemes (such as Aquacheck and G-EQUAS)[3][4]. In these blind trials, identical spiked samples are sent to multiple laboratories, and their results are statistically compared against the consensus value.
Table 1: Inter-Laboratory Comparison of Phenoxy Acid Quantification (2,4-D and MCPA)
| Performance Metric | GC-MS (Derivatization) | LC-MS/MS (Direct/SPE) | Mechanistic Driver of Difference |
| Limit of Detection (LOD) | 10 - 50 ng/L | 2.5 - 5 ng/L | LC-MS/MS avoids sample loss during evaporation/derivatization steps. |
| Inter-Lab Reproducibility (RSD_R) | 15% - 25% | 5% - 12% | Derivatization efficiency varies widely between labs based on reagent quality[2]. |
| Mean Recovery | 75% - 89% | 95% - 110% | Direct injection eliminates extraction losses; online SPE provides near-total recovery[3]. |
| Sample Volume Required | 500 - 1000 mL | 1.5 - 10 mL | High sensitivity of modern triple quadrupoles allows for micro-sampling[3]. |
| Throughput (Samples/Day) | ~20 - 30 | >100 | Elimination of the 2-hour derivatization step drastically increases LC-MS/MS throughput. |
Data Synthesis: The empirical data clearly demonstrates the superiority of LC-MS/MS for inter-laboratory consistency. While GC-MS provides excellent chromatographic resolution, the mandatory derivatization step acts as a bottleneck for both throughput and reproducibility. Laboratories utilizing LC-MS/MS consistently achieve tighter Z-scores (within ±2) in proficiency testing due to the reduction of manual handling steps[3].
Conclusion & Strategic Recommendations
For researchers and drug development professionals establishing new assays for phenoxy acids, LC-ESI(-)-MS/MS is the definitive recommendation . It offers superior inter-laboratory reproducibility, lower limits of detection, and higher throughput. GC-MS should be reserved strictly for legacy regulatory compliance where LC-MS/MS is not yet legally recognized, or for non-polar matrices where ESI suffers from insurmountable ion suppression.
References
- Title: Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis Source: Waters Corporation URL
- Title: High Sensitivity Detection of Pesticides in Water Using Online SPE Enrichment Source: Agilent Technologies URL
- Source: U.S. Environmental Protection Agency (EPA)
- Source: National Institutes of Health (NIH)
- Title: Human biomonitoring data collection from occupational exposure to pesticides Source: HBM4EU URL
Sources
Distinguishing 4-(2,3-Dichlorophenoxy)butanoic Acid from Chlorinated Herbicides: A Comprehensive Analytical Guide
For researchers, analytical chemists, and agrochemical development professionals, accurately identifying and quantifying phenoxy acid herbicides in complex matrices is a critical regulatory requirement. While compounds like 2,4-D and 2,4-DB are widely monitored, distinguishing them from positional isomers such as 4-(2,3-Dichlorophenoxy)butanoic acid (2,3-DB) presents a unique analytical challenge.
Because positional isomers share identical molecular weights and often yield indistinguishable primary tandem mass spectrometry (MS/MS) fragmentation patterns, standard detection methods are prone to false positives[1]. This guide provides an objective, data-backed framework for differentiating 2,3-DB from other chlorinated herbicides using optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Structural and Physicochemical Comparison
The position of the chlorine atoms on the phenoxy ring fundamentally alters the molecule's steric hindrance, receptor binding affinity, and chromatographic retention behavior. While 2,4-DB is a commercial herbicide that undergoes β-oxidation in target plants to become the active auxin mimic 2,4-D, its isomer 2,3-DB is often utilized as an analytical standard, impurity marker, or research compound.
Table 1: Physicochemical Comparison of Target Chlorinated Herbicides
| Compound | Chemical Formula | Exact Mass | Precursor Ion [M-H]⁻ | Structural Distinction |
| 2,3-DB | C₁₀H₁₀Cl₂O₃ | 248.00 | m/z 247.0 | Chlorines at ortho (2) and meta (3) positions. |
| 2,4-DB | C₁₀H₁₀Cl₂O₃ | 248.00 | m/z 247.0 | Chlorines at ortho (2) and para (4) positions. |
| 2,4-D | C▖H₆Cl₂O₃ | 220.00 | m/z 219.0 | Acetic acid chain (shorter aliphatic tail). |
| MCPA | C₉H₉ClO₃ | 200.03 | m/z 199.0 | Methyl group at ortho, Chlorine at para position. |
The Causality of Analytical Choices
Why LC-MS/MS over GC-MS?
Historically, phenoxy acid herbicides were analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). However, because these compounds contain highly polar, free carboxylic acid groups, GC-MS strictly requires complex, time-consuming derivatization (e.g., methylation or pentafluorobenzylation) to increase volatility[2].
LC-MS/MS combined with Negative Electrospray Ionization (ESI⁻) has supplanted GC-MS as the gold standard[3]. The acidic functional groups of these herbicides readily donate a proton in solution, making them highly amenable to forming stable [M-H]⁻ ions without any prior derivatization[2].
The Isomer Differentiation Challenge
When subjected to Collision-Induced Dissociation (CID), both 2,3-DB and 2,4-DB lose their butanoic acid aliphatic chain, yielding an identical dichlorophenolate product ion at m/z 161 (and the ³⁷Cl isotope at m/z 163)[4]. Because their Multiple Reaction Monitoring (MRM) transitions are identical, mass spectrometry alone cannot differentiate them . Differentiation relies entirely on high-resolution chromatographic separation (UHPLC) driven by slight differences in their dipole moments and lipophilicity.
Figure 1: High-throughput LC-MS/MS workflow for the extraction and differentiation of phenoxy acid herbicides.
Self-Validating Experimental Methodology
To ensure absolute trustworthiness, the following protocol incorporates a self-validating Quality Control (QC) system. Matrix spikes and isotopically labeled internal standards (e.g., ¹³C₆-2,4-D) must be introduced prior to extraction to account for matrix effects and recovery losses.
Step 1: Sample Preparation & Solid Phase Extraction (SPE)
Causality: Phenoxy acids are highly water-soluble at neutral pH. To extract them efficiently from aqueous matrices using a polymeric reversed-phase SPE cartridge, the sample must be acidified to suppress the ionization of the carboxylic acid group, rendering the molecules hydrophobic[5].
-
Filter 10 mL of the aqueous sample through a 0.2 µm PVDF syringe filter[3].
-
Spike the sample with 50 ng/L of isotopically labeled internal standards.
-
Acidify the sample to pH 2.0 using 1M HCl or 5% Formic Acid[6].
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB or Strata-X) with 5 mL methanol, followed by 5 mL acidified water (pH 2.0).
-
Load the sample at a flow rate of 2 mL/min.
-
Elute the retained herbicides using 5 mL of Acetonitrile/Methanol (50:50, v/v). Evaporate to dryness under gentle nitrogen and reconstitute in 1 mL of initial mobile phase.
Step 2: UHPLC Chromatographic Separation
Causality: Baseline separation of 2,3-DB and 2,4-DB requires a sub-2 µm particle C18 column. The addition of 0.01% formic acid to the mobile phase slightly suppresses the negative ESI signal, but it is strictly necessary to prevent peak tailing and ensure reproducible retention times[5].
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent[7].
-
Mobile Phase A: Water + 0.01% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.
-
Gradient: Linear gradient from 5% B to 95% B over 8.0 minutes[7].
-
Flow Rate: 0.4 mL/min.
Step 3: MS/MS Detection Parameters
Operate the triple quadrupole mass spectrometer in ESI⁻ mode. Because 2,4-DB and its isomers are prone to in-source fragmentation, the desolvation temperature should be optimized (typically reduced to ~300 °C) to maximize the survival of the [M-H]⁻ precursor ion[8].
Table 2: Optimized MRM Transitions for LC-MS/MS[4][9]
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| 2,3-DB | 247.0 | 161.0 | 163.0 | 18 |
| 2,4-DB | 247.0 | 161.0 | 163.0 | 18 |
| 2,4-D | 219.0 | 161.0 | 163.0 | 16 |
| MCPA | 199.0 | 141.0 | 143.0 | 14 |
(Note: 2,3-DB and 2,4-DB share identical transitions. Identification must be confirmed by matching the retention time strictly to an authentic 2,3-DB analytical standard).
Figure 2: Primary CID fragmentation pathway of dichlorophenoxybutanoic acid isomers in negative ESI.
Data Interpretation and Quality Assurance
To validate the distinction between 2,3-DB and other herbicides during a run, the following criteria must be met:
-
Retention Time (RT) Matching: The RT of the analyte in the sample must fall within ±0.1 minutes of the authentic 2,3-DB standard.
-
Ion Ratio Confirmation: The ratio between the quantifier (m/z 161) and qualifier (m/z 163) ions must be within ±30% of the ratio established by the calibration standard. For dichlorinated compounds, the natural isotopic abundance dictates a theoretical ratio of approximately 100:65.
-
Orthogonal Verification (Optional): If chromatographic resolution degrades, high-resolution mass spectrometry (HRMS) utilizing MS³ or Ultraviolet Photodissociation (UVPD) can be employed to generate diagnostic fragments unique to the specific isomer[1].
References
-
Waters Corporation. "Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry." Waters Application Notes. Available at:[Link]
-
MDPI. "Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry." Water, 2014. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil." EPA Environmental Fate and Effects Division, 2019. Available at: [Link]
-
Agilent Technologies. "Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS." Agilent Application Notes, 2004. Available at:[Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. sciex.com [sciex.com]
- 3. lcms.cz [lcms.cz]
- 4. epa.gov [epa.gov]
- 5. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry [mdpi.com]
- 6. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. fstjournal.com.br [fstjournal.com.br]
Safety Operating Guide
Personal protective equipment for handling 4-(2,3-Dichlorophenoxy)butanoic acid
As a Senior Application Scientist, I approach the handling, synthesis, and disposal of 4-(2,3-Dichlorophenoxy)butanoic acid (CAS 7170-59-4) not merely as a logistical checklist, but as an exercise in understanding chemical causality.
This compound serves as a critical building block in structure-activity relationship (SAR) studies and agrochemical drug development[1]. Its defining mechanistic characteristic is its role as a "pro-drug" or pro-herbicide. In biological systems, the intact butanoic acid remains relatively inactive until it undergoes peroxisomal
Understanding this metabolic activation is essential: while the intact butanoic acid is less acutely toxic systemically than its acetic acid counterpart, it remains a severe dermal/ocular irritant and a potent environmental hazard that requires rigorous operational controls[4].
Quantitative Physicochemical & Operational Parameters
To establish a baseline for safe handling and synthesis, all quantitative operational data is summarized below.
| Parameter | Value / Standard | Causality & Rationale |
| Molecular Weight | 249.09 g/mol | Crucial for exact stoichiometric calculations during nucleophilic substitution[1]. |
| Fume Hood Face Velocity | 80–100 fpm | Required to capture volatile organic compounds (VOCs) and hazardous particulates during etherification[5]. |
| Reaction Temperature | 50°C – 100°C | Optimizes |
| Emergency Eye Wash | 15 continuous minutes | The minimum irrigation time required to dilute the acid and prevent permanent corneal damage[5]. |
Mandatory Personal Protective Equipment (PPE) Protocol
Every piece of protective equipment must be chosen based on the specific physicochemical risks of phenoxybutanoic acids.
-
Eye/Face Protection: Chemical safety goggles compliant with7[7].
-
Causality: Phenoxy acids are severe ocular irritants. Goggles provide a complete seal against acidic dust and solvent splashes that standard safety glasses cannot.
-
-
Hand Protection: Heavy-duty Nitrile gloves (minimum 0.11 mm thickness for splash resistance; 0.4 mm for prolonged handling).
-
Respiratory Protection: Handling must occur within a certified fume hood. If handling dry powder outside of engineering controls is unavoidable, an N95/P100 particulate respirator is mandatory.
-
Causality: Prevents the inhalation of irritating dust particulates which can cause severe respiratory tract inflammation[9].
-
-
Body Protection: Flame-resistant laboratory coat.
-
Causality: Mitigates fire risk when handling flammable reagents and bases during the Williamson ether synthesis workflow.
-
Operational Workflow: Williamson Ether Synthesis & Handling
The primary synthetic route for halogenated phenoxybutanoic acids is the Williamson ether synthesis[2]. The following protocol is designed as a self-validating system , ensuring that each step provides observable physicochemical feedback to confirm success.
Step 1: Phenoxide Generation
-
Action: Dissolve 2,3-dichlorophenol in a polar aprotic solvent (e.g., N,N-dimethylformamide) and deprotonate using a mild base such as potassium carbonate (
). -
Causality: The base removes the proton from the phenol, generating a highly nucleophilic phenoxide ion. The use of a polar aprotic solvent prevents the solvation of the nucleophile, keeping it highly reactive[6].
Step 2: Nucleophilic Substitution (
-
Action: Slowly introduce an ester of 2-halobutanoic acid (e.g., ethyl 4-bromobutanoate) to the solution. Maintain the reaction temperature strictly between 50°C and 100°C.
-
Causality: Heating accelerates the
reaction where the phenoxide attacks the halogen-bearing carbon. Self-Validation: The gradual consumption of the base and the formation of a potassium bromide ( ) precipitate visually confirms the reaction's progression[2][6].
Step 3: Ester Hydrolysis
-
Action: Isolate the intermediate ester and reflux it with an aqueous solution of a strong base (e.g., Sodium Hydroxide,
). -
Causality: The ester acts as a protecting group during etherification. Hydrolysis cleaves the ethyl group, leaving the soluble sodium salt of 4-(2,3-dichlorophenoxy)butanoic acid[2].
Step 4: Acidification & Isolation (Self-Validating Step)
-
Action: Cool the mixture and slowly acidify using concentrated Hydrochloric Acid (
) while monitoring with pH paper until the pH drops below 2. -
Causality & Validation: The sudden, heavy precipitation of a white/off-white solid upon reaching pH < 2 serves as immediate visual validation that the soluble sodium salt has been successfully protonated into the target free carboxylic acid[2]. Isolate the product via vacuum filtration.
Spill Management & Disposal Plan
Phenoxybutanoic acids pose a severe threat to aquatic ecosystems due to their auxin-mimicking properties, which disrupt the growth of aquatic plant life[4].
-
Immediate Containment: Do NOT use combustible absorbents like sawdust. Isolate the spill and cover it with an inert, non-combustible material such as sand or vermiculite.
-
Chemical Neutralization: For acidic residues, apply a weak base such as sodium bicarbonate (
) until effervescence ceases. This neutralizes the acid into a safer, less reactive sodium salt[5]. -
Collection & Disposal: Sweep the neutralized matrix using non-sparking tools and place it into a clearly labeled, sealable high-density polyethylene (HDPE) chemical waste container.
-
Prohibition: Never flush residues down the sink. All waste must be transferred to a licensed hazardous waste contractor for high-temperature incineration[4].
Metabolic Pathway Visualization
The diagram below illustrates the biological mechanism of action, demonstrating why 4-(2,3-Dichlorophenoxy)butanoic acid must be handled with the same systemic respect as active auxinic herbicides.
Fig 1: Metabolic activation of 4-(2,3-Dichlorophenoxy)butanoic acid via peroxisomal β-oxidation.
References
-
4-(2,3-dichlorophenoxy)butanoic acid | 7170-59-4 - ChemicalBook . ChemicalBook.1
-
2-Phenoxyphenylacetic Acid | Research Chemical . Benchchem. 5
-
2-(2-Chloro-5-methylphenoxy)butanoic acid | 869947-15-9 . Benchchem. 2
-
2-Phenoxybutanohydrazide | 31145-69-4 . Benchchem. 6
-
Buy 4-(2,4-Dichlorophenoxy)butanoic acid | 94-82-6 . Smolecule. 4
-
US20120277104A1 - Method for controlling weeds in a field of cotton plants . Google Patents. 3
Sources
- 1. 4-(2,3-dichlorophenoxy)butanoic acid | 7170-59-4 [chemicalbook.com]
- 2. 2-(2-Chloro-5-methylphenoxy)butanoic acid | 869947-15-9 | Benchchem [benchchem.com]
- 3. US20120277104A1 - Method for controlling weeds in a field of cotton plants - Google Patents [patents.google.com]
- 4. Buy 4-(2,4-Dichlorophenoxy)butanoic acid | 94-82-6 [smolecule.com]
- 5. 2-Phenoxyphenylacetic Acid|Research Chemical|[Your Company] [benchchem.com]
- 6. 2-Phenoxybutanohydrazide | 31145-69-4 | Benchchem [benchchem.com]
- 7. 2-Phenoxybutyryl chloride | 41717-60-6 | Benchchem [benchchem.com]
- 8. 4-Phenoxybutan-1-ol|CAS 1927-71-5|Supplier [benchchem.com]
- 9. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
